Quinolin-3-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKQMOTLCGOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506084 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-51-7 | |
| Record name | (Quinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinolin-3-ylmethanol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic methodologies for quinolin-3-ylmethanol. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this heterocyclic building block.
Chemical Properties and Structure
This compound is a solid, heterocyclic aromatic alcohol. Its structure features a quinoline ring system with a hydroxymethyl group at the 3-position. This combination of a nitrogen-containing heterocycle and a primary alcohol functional group makes it a versatile intermediate in organic synthesis.
Structural and Chemical Identity
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 13669-51-7[1][2] |
| Molecular Formula | C₁₀H₉NO[1][2] |
| Molecular Weight | 159.19 g/mol [1][2] |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CO[1] |
| InChI | InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2[1] |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.
| Property | Value | Source |
| Melting Point | 65-67 °C | Predicted[3] |
| Boiling Point | 329.8 ± 17.0 °C | Predicted[3] |
| pKa | 13.68 ± 0.10 | Predicted[3] |
| Physical Form | Solid | - |
| Storage Temperature | Room Temperature | - |
Note: The pKa of the parent quinoline molecule is 4.90.[4]
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A plausible and widely utilized method is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Synthesis
This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound. For the synthesis of this compound, 3-bromoquinoline can be coupled with (3-(hydroxymethyl)phenyl)boronic acid.
Reaction Scheme:
Experimental Protocol (Adapted from a similar synthesis): [5]
-
Materials:
-
3-Bromoquinoline (1.0 eq)
-
(3-(Hydroxymethyl)phenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a reaction vessel, add 3-bromoquinoline, (3-(hydroxymethyl)phenyl)boronic acid, and cesium carbonate.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) to the mixture.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoline and phenyl rings in the range of δ 7.0-9.0 ppm. The methylene protons of the -CH₂OH group would likely appear around δ 4.8 ppm, and the hydroxyl proton will be a variable, broad singlet.
-
13C NMR: The carbon NMR spectrum should display signals for the aromatic carbons between δ 120-150 ppm and the methylene carbon of the -CH₂OH group at approximately δ 65 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol at around 3300-3400 cm⁻¹ (broad), aromatic C-H stretches at ~3050 cm⁻¹, C=N and C=C stretches of the aromatic rings in the 1600-1450 cm⁻¹ region, and a C-O stretch for the alcohol at approximately 1050 cm⁻¹.[5]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound.
Biological Activity and Potential Applications
While quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the biological targets and mechanism of action of this compound are limited in the currently available literature.[6][7][8][9]
Quinoline-based compounds have been reported to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, and to act as inhibitors of protein kinases.[9] However, no specific signaling pathways involving this compound have been elucidated to date. Further research is required to identify the specific biological targets and signaling cascades modulated by this compound to fully understand its therapeutic potential.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-QUINOLINEMETHANOL CAS#: 252-99-3 [m.chemicalbook.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Quinolin-3-ylmethanol (CAS: 13669-51-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolin-3-ylmethanol, with the Chemical Abstracts Service (CAS) number 13669-51-7, is a pivotal heterocyclic building block in the landscape of medicinal and synthetic chemistry. As a derivative of quinoline, this compound embodies a versatile scaffold that has been instrumental in the development of a diverse array of biologically active molecules. Its strategic importance lies in its utility as a key intermediate for the synthesis of more complex chemical entities with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and known applications of this compound, with a focus on its role in the synthesis of bioactive compounds. While direct biological data on this compound itself is limited in publicly available literature, its structural motif is a recurring feature in numerous pharmacologically significant molecules. This document aims to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical entity.
Chemical and Physical Properties
This compound is a solid at room temperature, possessing a molecular formula of C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13669-51-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.19 g/mol | [1][2] |
| Melting Point | 65-67 °C | [1] |
| Boiling Point | 329.784 °C at 760 mmHg | [1] |
| Flash Point | 153.248 °C | [1] |
| Density | 1.219 g/cm³ | [1] |
| Physical Form | Solid | |
| Purity | ≥95% (Commercially available) | |
| Storage Temperature | Room Temperature |
Safety Information: this compound is classified with the GHS07 pictogram and a "Warning" signal word. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements advise on appropriate handling and storage procedures to mitigate risks.
Synthesis and Reactivity
This compound is typically utilized as a starting material or intermediate in multi-step synthetic sequences. A common reaction involving this compound is its oxidation to the corresponding aldehyde, quinoline-3-carbaldehyde. This transformation is a critical step in the elaboration of the quinoline scaffold to introduce further chemical diversity.
Experimental Protocol: Oxidation of a this compound Derivative
Illustrative Oxidation Workflow:
Role in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a precursor to a wide range of bioactive molecules. The quinoline core is a well-established "privileged structure" in medicinal chemistry, known to interact with various biological targets.[3] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Quinoline-3-carbaldehyde Derivatives
Quinoline-3-carbaldehyde, readily synthesized from this compound, is a versatile intermediate. It serves as a key starting material for the synthesis of various heterocyclic systems and derivatives with potential therapeutic applications. For instance, it can be used to synthesize Schiff bases, chalcones, and other complex molecules that have been investigated for their biological activities.
Logical Relationship for Synthesis of Bioactive Derivatives:
While specific quantitative data for derivatives of this compound are not extensively reported, the broader class of quinoline derivatives has been a subject of numerous studies. For example, various quinoline-based compounds have been evaluated as inhibitors of EGFR/HER-2, demonstrating potent anti-tumor activities with GI₅₀ values in the nanomolar range.[4]
Signaling Pathways and Mechanisms of Action of Quinoline Derivatives
Although no specific signaling pathways have been directly attributed to this compound, the quinoline scaffold is known to be a key pharmacophore in molecules that modulate various cellular signaling pathways implicated in cancer and other diseases. For instance, certain quinoline derivatives have been shown to induce apoptosis in cancer cells through the mediation of the Sirt1/Caspase 3 signaling pathway.[5]
Hypothetical Signaling Pathway Modulation by a Quinoline Derivative:
Conclusion
This compound (CAS: 13669-51-7) is a valuable and versatile building block in medicinal and synthetic chemistry. While direct biological activity data for the compound itself is scarce, its significance is underscored by its utility as a key intermediate in the synthesis of a wide array of pharmacologically relevant molecules. Its ready conversion to quinoline-3-carbaldehyde opens up a plethora of synthetic possibilities for creating novel compounds with potential therapeutic applications. Further research into the direct biological effects of this compound and a more systematic exploration of its derivatives could unveil new avenues for drug discovery and development. This guide serves as a starting point for researchers looking to leverage the synthetic potential of this important quinoline derivative.
References
- 1. Cas 13669-51-7,Quinolin-3-yl-methanol | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Quinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quinolin-3-ylmethanol, a key building block in medicinal chemistry and materials science. This document details its chemical properties, a robust experimental protocol for its synthesis, and methods for its characterization, tailored for professionals in research and drug development.
Core Properties of this compound
This compound is a heterocyclic compound featuring a quinoline ring substituted with a hydroxymethyl group at the 3-position. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 13669-51-7 | [2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reduction of quinoline-3-carbaldehyde. A detailed experimental protocol for this transformation is provided below.
Experimental Protocol: Reduction of Quinoline-3-carbaldehyde
Objective: To synthesize this compound by the reduction of quinoline-3-carbaldehyde using sodium borohydride.
Materials:
-
Quinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR and IR spectroscopy.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of δ 7.5-9.0 ppm. The methylene protons are expected to appear as a singlet around δ 4.8 ppm. The hydroxyl proton signal is typically observed between δ 2.0-5.0 ppm and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The methylene carbon (-CH₂OH) should appear around δ 63 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. An FTIR spectrum of a film cast from chloroform has been reported.[1]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the quinoline ring.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the C-H stretching of the methylene group.
-
C=C and C=N Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic quinoline ring.
-
C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ range due to the C-O stretching of the primary alcohol.
Biological Context and Signaling Pathways
Quinoline derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] One of the key mechanisms through which some quinoline compounds exert their effects is by modulating critical cellular signaling pathways. For instance, certain quinoline molecules have been identified as inhibitors of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a pivotal regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition by quinoline derivatives.
Caption: Canonical NF-κB signaling pathway with potential inhibition by quinoline derivatives.
The workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Genesis of a New Era in Medicine: An In-depth Technical Guide to the Discovery and History of Quinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discoveries and rich history of quinoline alkaloids, a class of natural products that has profoundly impacted human health and the development of medicinal chemistry. From the fever-reducing properties of Cinchona bark to the potent anti-cancer activity of camptothecin, the journey of quinoline alkaloids is a testament to the power of natural product discovery and chemical innovation. This document provides a comprehensive overview of the key historical milestones, detailed experimental protocols for seminal isolations, quantitative data for significant compounds, and visual representations of their mechanisms of action and discovery timelines.
The Cinchona Alkaloids: A Serendipitous Discovery that Conquered Malaria
The story of quinoline alkaloids begins not in a laboratory, but in the lush forests of the Andes. For centuries, indigenous populations of Peru used the bark of the Cinchona tree to treat fevers.[1] The introduction of "Jesuit's bark" to Europe in the 17th century marked a turning point in the fight against malaria, a disease that had plagued humanity for millennia.[1][2]
The early use of Cinchona bark was empirical, with its efficacy varying greatly due to the lack of standardized preparations. The quest to isolate the active principle led to a breakthrough in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][3] Their pioneering work not only provided a pure, crystalline substance for controlled medicinal use but also laid the foundation for the field of alkaloid chemistry.
Key Historical Milestones
| Year | Discovery/Event | Key Scientists/Contributors | Significance |
| 17th Century | Introduction of Cinchona bark to Europe for treating fevers.[1][2] | Jesuit Missionaries | First effective treatment for malaria in Europe. |
| 1820 | Isolation of quinine and cinchonine from Cinchona bark.[1] | Pierre Joseph Pelletier & Joseph Bienaimé Caventou | Marked the beginning of alkaloid chemistry and allowed for standardized malaria treatment. |
| 1944 | Formal total synthesis of quinine.[1] | R.B. Woodward & W.E. Doering | A landmark achievement in organic synthesis, though not economically viable for production.[1] |
Physicochemical Properties of Major Cinchona Alkaloids
The primary alkaloids isolated from Cinchona bark include quinine, quinidine, cinchonine, and cinchonidine. Their physical and chemical properties are summarized below.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | -169° (in ethanol)[1] |
| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 174-175 | +262° (in ethanol)[1] |
| Cinchonine | C₁₉H₂₂N₂O | 294.39 | 265 | +229° (in ethanol)[1] |
| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | 210 | -109° (in ethanol)[1] |
Experimental Protocols: Isolation of Quinine from Cinchona Bark
Objective: To extract and purify quinine from powdered Cinchona bark.
Materials:
-
Powdered Cinchona bark
-
Calcium hydroxide (slaked lime)
-
Sodium hydroxide
-
Toluene
-
Sulfuric acid (dilute)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Heating mantle
-
Soxhlet extractor (optional)
-
pH meter or litmus paper
-
Filtration apparatus
Procedure:
-
Alkaloid Liberation:
-
Mix the powdered Cinchona bark with a slurry of calcium hydroxide and water.
-
Heat the mixture gently to liberate the free-base alkaloids from their salt forms within the plant material.
-
-
Solvent Extraction:
-
Dry the mixture.
-
Extract the dried material with an organic solvent such as toluene, either through repeated maceration or continuously in a Soxhlet extractor. The free-base alkaloids are soluble in the organic solvent.
-
-
Acidic Extraction:
-
Separate the toluene extract and wash it with a dilute solution of sulfuric acid.
-
The basic alkaloids will react with the acid to form their water-soluble sulfate salts, which will move into the aqueous layer.
-
-
Precipitation of Quinine Sulfate:
-
Carefully neutralize the acidic aqueous extract with a dilute solution of sodium hydroxide.
-
As the solution approaches neutrality, quinine sulfate, being less soluble than the other alkaloid sulfates, will precipitate out of the solution.
-
Collect the crude quinine sulfate crystals by filtration.
-
-
Purification:
-
Recrystallize the crude quinine sulfate from hot water or ethanol.
-
If the solution is colored, add activated charcoal to the hot solution to adsorb impurities, then filter while hot.
-
Allow the solution to cool slowly to obtain purified crystals of quinine sulfate.
-
Wash the crystals with cold solvent and dry them.
-
Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The antimalarial activity of quinine and other quinoline-containing drugs is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
Inside its acidic food vacuole, the parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. Quinine is a weak base that accumulates in the acidic food vacuole of the parasite. It is believed to inhibit the heme polymerase enzyme, preventing the formation of hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress and the death of the parasite.
Camptothecin: A Potent Anti-Cancer Agent from the "Happy Tree"
The discovery of camptothecin represents another landmark in the history of quinoline alkaloids and natural product drug discovery. In the 1960s, as part of a large-scale screening of plant extracts for anti-cancer activity sponsored by the National Cancer Institute (NCI), Monroe E. Wall and Mansukh C. Wani investigated the extracts of Camptotheca acuminata, a tree native to China.[4][5]
Their systematic, bioactivity-directed fractionation of the plant material led to the isolation of a novel, highly potent cytotoxic compound, which they named camptothecin.[6] The discovery, first published in 1966, unveiled a unique pentacyclic lactone structure and a novel mechanism of action that would later revolutionize cancer chemotherapy.[5][6]
Key Historical Milestones
| Year | Discovery/Event | Key Scientists/Contributors | Significance |
| 1966 | Isolation and structure elucidation of camptothecin from Camptotheca acuminata.[4] | Monroe E. Wall & Mansukh C. Wani | Discovery of a potent anti-cancer agent with a novel chemical structure. |
| 1985 | Elucidation of the mechanism of action: inhibition of DNA topoisomerase I. | Y.-H. Hsiang, L.F. Liu, and colleagues | Provided a molecular basis for the cytotoxicity of camptothecin and spurred the development of analogs. |
Physicochemical and Spectroscopic Data of Camptothecin
| Property | Value |
| Chemical Formula | C₂₀H₁₆N₂O₄ |
| Molar Mass | 348.35 g/mol |
| Melting Point | 275-277 °C |
| Appearance | Pale yellow, needle-like crystals |
| Solubility | Poorly soluble in water |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.71 (s, 1H), 8.18 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.70 (t, J=7.8 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.15 (s, 1H), 5.42 (s, 2H), 5.28 (s, 2H), 1.87 (q, J=7.2 Hz, 2H), 0.88 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 172.6, 156.8, 152.3, 148.5, 145.9, 144.8, 130.9, 129.6, 128.1, 127.8, 127.6, 120.0, 118.8, 95.2, 72.5, 65.1, 49.6, 30.3, 7.8 |
Experimental Protocols: Bioactivity-Directed Fractionation of Camptothecin
The original 1966 publication by Wall and Wani describes the isolation of camptothecin through bioactivity-directed fractionation. While the paper does not provide a step-by-step protocol in the modern sense, the general workflow can be reconstructed and is presented below as a representative method.
Objective: To isolate the cytotoxic compound from Camptotheca acuminata using a bioassay-guided approach.
Materials:
-
Dried and milled Camptotheca acuminata (wood and bark)
-
Heptane
-
Ethanol (95%)
-
Chloroform
-
Solvents for chromatography (e.g., alumina, silica gel)
-
Cancer cell line for bioassay (e.g., L1210 leukemia cells)
-
Cell culture reagents and equipment
-
Rotary evaporator and other standard laboratory equipment
Procedure:
-
Initial Extraction:
-
Perform a continuous hot extraction of the plant material with heptane to remove non-polar compounds.
-
Extract the residual plant material with hot 95% ethanol.
-
Concentrate the ethanolic extract and partition it between water and chloroform.
-
-
Bioassay of Initial Extracts:
-
Test the heptane, ethanol, and chloroform extracts for cytotoxicity against a cancer cell line. The activity was found to be concentrated in the chloroform extract.
-
-
Chromatographic Fractionation:
-
Subject the active chloroform extract to column chromatography (e.g., on alumina).
-
Elute the column with a gradient of solvents of increasing polarity.
-
Collect numerous fractions.
-
-
Iterative Bioassay and Fractionation:
-
Test each fraction for its cytotoxic activity.
-
Pool the active fractions and subject them to further rounds of chromatography (e.g., silica gel, preparative thin-layer chromatography) to achieve further separation.
-
Continue this iterative process of fractionation and bioassay, each time selecting the most potent fractions for the next stage of purification.
-
-
Isolation and Crystallization:
-
Once a fraction is deemed sufficiently pure by chromatographic and spectroscopic methods, induce crystallization to obtain the pure compound.
-
The isolated pure, active compound is camptothecin.
-
-
Structural Elucidation:
-
Determine the structure of the isolated compound using techniques such as mass spectrometry, UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography.
-
Mechanism of Action: Inhibition of DNA Topoisomerase I
Camptothecin and its analogs exert their cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.
Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme forms a covalent complex with the DNA, allows the broken strand to rotate, and then religates the strand. Camptothecin intercalates into the DNA at the site of the single-strand break and stabilizes the covalent topoisomerase I-DNA cleavage complex. This prevents the religation of the DNA strand. The collision of the advancing replication fork with this stabilized complex leads to the formation of irreversible double-strand breaks, ultimately triggering programmed cell death (apoptosis).
Conclusion
The discoveries of the Cinchona alkaloids and camptothecin stand as monumental achievements in the history of science and medicine. These natural products not only provided treatments for devastating diseases but also spurred significant advancements in organic chemistry, pharmacology, and drug development. The principles of natural product isolation and bioactivity-guided fractionation, pioneered in these early studies, continue to be a cornerstone of modern drug discovery. The ongoing research into quinoline alkaloids and their derivatives underscores the enduring legacy of these remarkable molecules and the vast therapeutic potential that still resides within the natural world.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Camptothecin Production by In Vitro Cultures and Plant Regeneration in Ophiorrhiza Species | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antitumor Effect of DX‐8951, a Novel Camptothecin Analog, on Human Pancreatic Tumor Cells and Their CPT‐11‐resistant Variants Cultured in vitro and Xenografted into Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Quinolin-3-ylmethanol Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Among the diverse array of quinoline derivatives, those featuring a methanol group at the 3-position have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of quinolin-3-ylmethanol derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.
Synthesis of the this compound Core and Its Derivatives
The synthetic accessibility of the this compound core is a key factor driving its exploration in medicinal chemistry. A common and efficient approach involves a two-step process starting from quinoline-3-carbaldehyde.
Experimental Protocol: Synthesis of (Quinolin-3-yl)methanol)
Reaction Scheme:
Materials:
-
Quinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolution: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equivalent) in ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully add deionized water to quench the excess sodium borohydride.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (quinolin-3-yl)methanol.
Derivatization of the this compound core is often achieved through various synthetic methodologies, including the renowned Friedländer synthesis for constructing the quinoline ring with pre-installed substituents, or through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce diverse functionalities.
Applications in Medicinal Chemistry
This compound derivatives have demonstrated significant potential in several therapeutic areas, primarily driven by their ability to interact with key biological targets.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of this compound derivatives. These compounds often exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.
Targeted Signaling Pathways:
The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1][2][3][4][5][6]
Similarly, the Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in the development and progression of many solid tumors. This compound derivatives have been designed to target and inhibit EGFR tyrosine kinase activity.
Quantitative Data on Anticancer Activity:
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2,4-Disubstituted quinoline | PC-3 (Prostate) | 5.11 ± 1.00 | [3] |
| 2 | 2,4-Disubstituted quinoline | HepG2 (Liver) | 2.42 ± 1.02 | [3] |
| 3 | 2,4-Disubstituted quinoline | A549 (Lung) | 6.29 ± 0.99 | [3] |
| 4 | 4-Aminoquinoline | MDA-MB-468 (Breast) | 7.35 | [1] |
| 5 | Indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 | [7] |
| 6 | Indolo[2,3-b]quinoline | MCF-7 (Breast) | 3.1 | [7] |
| 7 | Indolo[2,3-b]quinoline | A549 (Lung) | 9.96 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Kinase of interest (e.g., PI3K, mTOR, EGFR)
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer with a final DMSO concentration of 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µL of the kinase solution to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Neuroprotective Activity
Emerging evidence suggests that this compound derivatives may hold promise for the treatment of neurodegenerative diseases. Their proposed mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[8][9][10][11][12][13][14] The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neuroprotective potential of novel compounds.[10][11][13][14]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds (this compound derivatives)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta peptides for Alzheimer's disease models)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to the neurotoxic agent for an additional 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay to quantify the protective effect of the compounds against the neurotoxin-induced cell death.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compounds to determine the extent of neuroprotection.
Antimicrobial and Antiviral Activity
The quinoline core is present in several established antimicrobial and antiviral drugs. Research into this compound derivatives has revealed their potential as a new generation of agents to combat infectious diseases.[5][15][16][17][18][19][20][21][22][23][24][25][26]
Mechanism of Action in Bacteria:
A primary mechanism of action for antibacterial quinolines is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[15]
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 3. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. adooq.com [adooq.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Small-Molecule Kinase Modulators for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Effects of Urolithin B and Auraptene on Quinolinic Acid-induced Toxicity in the SH-SY5Y Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
A Comprehensive Technical Guide to the Core Methods of Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. This technical guide provides an in-depth review of the seminal named reactions for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Pfitzinger syntheses. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in the field.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines through the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[1] The reaction is notoriously exothermic but effective for accessing a variety of substituted quinolines.[2]
Experimental Protocol: Synthesis of Quinoline
Reagents:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (optional, to moderate the reaction)[3]
Procedure:
-
In a fume hood, a mixture of aniline, glycerol, and nitrobenzene is cautiously added to concentrated sulfuric acid in a robust reaction vessel equipped with a reflux condenser and mechanical stirrer.
-
The reaction mixture is carefully heated to initiate the reaction. The process is highly exothermic and may require external cooling to control the temperature.[3]
-
Once the initial vigorous reaction subsides, the mixture is heated to reflux for several hours to ensure the reaction goes to completion.
-
After cooling, the reaction mixture is carefully poured into water and neutralized with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
The crude quinoline is then isolated by steam distillation.[2]
-
The organic layer is separated from the distillate, dried over an anhydrous drying agent (e.g., potassium carbonate), and purified by distillation. The fraction boiling at 235-237°C is collected.[4]
Quantitative Data: Skraup Synthesis Yields
| Aromatic Amine | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Nitrobenzene | 84-91 | [4] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 65-76 | [4] |
| p-Toluidine | Methyl-vinyl-ketone | - | [5] |
Yields can vary significantly based on reaction scale and control of exothermic conditions.
Reaction Mechanism: Skraup Synthesis
The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation lead to the quinoline ring system.[6]
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst.[7] This method generally provides better yields and is less hazardous than the Skraup synthesis.[3]
Experimental Protocol: Synthesis of 2-Methylquinoline
Reagents:
-
Aniline
-
Crotonaldehyde (or acetaldehyde which forms crotonaldehyde in situ)
-
Hydrochloric Acid or Zinc Chloride
Procedure:
-
Aniline is dissolved in hydrochloric acid.
-
Crotonaldehyde is added dropwise to the stirred solution. The reaction is exothermic and should be controlled with cooling.
-
After the addition is complete, the mixture is heated to reflux for several hours.
-
The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., toluene or dichloromethane).
-
The organic extracts are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Quantitative Data: Doebner-von Miller Synthesis Yields
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl/Toluene | - | [6] |
| Aniline | Acrolein | HCl/Toluene | - | [6] |
| 4-Isopropylaniline | Pulegone | Iodine | 38 | [8] |
Yields are generally moderate to good and depend on the stability of the α,β-unsaturated carbonyl compound.
Reaction Mechanism: Doebner-von Miller Reaction
The mechanism is complex and subject to debate, but it is generally accepted to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[7][8]
The Combes Quinoline Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[9] The reaction proceeds through a Schiff base intermediate which then undergoes acid-catalyzed cyclization.[9]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Reagents:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Aniline and acetylacetone are mixed in a round-bottom flask.
-
A strong acid catalyst, such as concentrated sulfuric acid or PPA, is slowly added to the mixture with cooling.
-
The reaction mixture is heated at a specified temperature for several hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data: Combes Synthesis Yields
| Aniline Derivative | β-Diketone | Catalyst | Yield (%) | Reference |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | - | [10] |
| β-Naphthylamine | Acetylacetone | HF | - | [10] |
| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | - | [10] |
Yields are generally good, especially when using symmetrical β-diketones to avoid isomeric mixtures.
Reaction Mechanism: Combes Synthesis
The mechanism involves the formation of an enamine from the aniline and one carbonyl of the β-diketone, followed by acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration.[9]
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (4-quinolones).[11] The reaction conditions determine the final product; lower temperatures favor the Conrad-Limpach product (4-hydroxyquinoline), while higher temperatures can lead to the Knorr product (2-hydroxyquinoline).[11][12]
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
Reagents:
-
Aniline
-
Ethyl acetoacetate
-
High-boiling solvent (e.g., mineral oil or diphenyl ether)
Procedure:
-
Formation of the anilinocrotonate intermediate: Aniline and ethyl acetoacetate are heated together at a moderate temperature (e.g., 140°C).
-
Cyclization: The resulting intermediate is added to a high-boiling solvent and heated to a higher temperature (e.g., 250°C) to induce cyclization.
-
The product precipitates upon cooling and is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent.
Quantitative Data: Conrad-Limpach Synthesis Yields
| Aniline Derivative | β-Ketoester | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | 85-90 | [13] |
| m-Haloanilines | α-Oxalpropionic ester | 32-47 | [12] |
Yields are often high, but require high temperatures for the cyclization step.
Reaction Mechanism: Conrad-Limpach Synthesis
The aniline attacks the keto group of the β-ketoester to form a Schiff base, which tautomerizes to an enamine. An electrocyclic ring-closing reaction at high temperature, followed by elimination of an alcohol, yields the 4-hydroxyquinoline.[11]
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinoline derivatives by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[14] The reaction can be catalyzed by either acids or bases.[15]
Experimental Protocol: General Procedure
Reagents:
-
2-Aminoaryl aldehyde or ketone
-
Aldehyde or ketone with an α-active hydrogen
-
Acid (e.g., acetic acid, HCl, H₂SO₄) or base (e.g., NaOH, pyridine) catalyst
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
The 2-aminoaryl carbonyl compound and the second carbonyl compound are dissolved in a suitable solvent.
-
The acid or base catalyst is added to the mixture.
-
The reaction is typically heated under reflux for several hours (80-120°C).[15]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.
-
The crude product is purified by recrystallization or chromatography.
Quantitative Data: Friedländer Synthesis Yields
| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Various ketones | Water, 70°C, catalyst-free | up to 97 | [16] |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | HCl, Water | 77-95 | [17] |
| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH (in situ reduction) | High | [17] |
Modern modifications using microwave irradiation or green solvents like water have significantly improved yields and reaction conditions.[16]
Reaction Mechanism: Friedländer Synthesis
Two primary mechanisms are proposed. The first involves an initial aldol condensation followed by cyclization and dehydration. The second proposes the formation of a Schiff base first, followed by an intramolecular aldol-type reaction and subsequent elimination.[14]
The Pfitzinger Synthesis
The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a chemical reaction that yields substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a strong base.[1]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Reagents:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
Procedure:
-
A 33% (w/v) solution of potassium hydroxide in 95% ethanol is prepared in a round-bottom flask.
-
Isatin is added to the stirred KOH solution.
-
A stoichiometric equivalent of acetophenone is added dropwise to the reaction mixture.
-
The mixture is heated to reflux for 12-13 hours.[18]
-
After cooling, the bulk of the solvent is removed by rotary evaporation.
-
Water is added to dissolve the potassium salt of the product.
-
The aqueous solution is extracted with diethyl ether to remove impurities.
-
The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to precipitate the product (pH 4-5).
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
Quantitative Data: Pfitzinger Synthesis Yields
| Isatin Derivative | Carbonyl Compound | Base/Conditions | Yield (%) | Reference |
| Isatin | Acetophenone | KOH, Ethanol, reflux | - | [18] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH, Ethanol, 16 hrs | 36 | [19] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl, Acetic Acid, 75°C | 86 | [19] |
| Isatin | Ketone | KOH, Ethanol, reflux 24h | - | [20] |
Yields can be sensitive to the nature of both the isatin and carbonyl compound substrates.
Reaction Mechanism: Pfitzinger Synthesis
The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[1]
General Experimental Workflow
The synthesis of quinolines, regardless of the specific named reaction, generally follows a consistent experimental workflow. This involves reaction setup, monitoring, workup, and purification of the final product.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 6. iipseries.org [iipseries.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
An In-depth Technical Guide to the Safety and Hazards of Quinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety advice. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.
Executive Summary
Quinolin-3-ylmethanol is a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. While specific toxicological data for this compound is limited, its structural relationship to quinoline suggests that it should be handled with care. This guide provides a comprehensive overview of the known safety and hazard information for this compound, drawing from available data and information on related compounds. It covers GHS classification, physical and chemical properties, toxicological information, safe handling procedures, and emergency measures.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding the substance's behavior and for designing safe handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem[1] |
| Molecular Weight | 159.19 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 65-67 °C | Not explicitly cited |
| Boiling Point | 329.784 °C at 760 mmHg | Not explicitly cited |
| Flash Point | 153.248 °C | Not explicitly cited |
| Solubility | Soluble in hot water, ethanol, ether, acetone, and carbon disulfide. | PubChem[2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
GHS Pictograms:
Signal Word: Warning [1]
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
| Toxicity Endpoint | Route of Exposure | Species | Value | Classification |
| LD50 | Oral | Data Not Available | Data Not Available | Category 4 (Harmful if swallowed)[1] |
| LD50 | Dermal | Data Not Available | Data Not Available | Not Classified |
| LC50 | Inhalation | Data Not Available | Data Not Available | Not Classified |
Given the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have a toxicological profile similar to other quinoline derivatives.
Experimental Protocols
The GHS classification of this compound is based on data submitted to regulatory bodies. The experimental protocols for determining these hazards generally follow OECD guidelines. Below are brief overviews of the relevant OECD test guidelines.
5.1 Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method) This method involves a stepwise procedure where a substance is orally administered to a group of animals at one of the defined dose levels. The absence or presence of mortality in one step determines the next dose level. This approach minimizes the number of animals used while still allowing for classification.[3]
5.2 Acute Dermal Irritation/Corrosion - OECD Guideline 404 This guideline describes a procedure where a single dose of a substance is applied to a small area of the skin of an animal, typically a rabbit. The degree of irritation or corrosion is evaluated by scoring erythema and edema at specific intervals.[4]
5.3 Acute Eye Irritation/Corrosion - OECD Guideline 405 A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control. Ocular lesions are scored at defined intervals to assess the extent of irritation or corrosion.[5]
Safe Handling and Storage
6.1 Personal Protective Equipment (PPE) When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimize inhalation of dust. |
Sources:[3][6][7][8][9][10][11]
6.2 Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the work area.[12]
-
Wash hands thoroughly after handling.[4]
6.3 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]
-
Protect from light and moisture.[16]
Emergency Procedures
7.1 First-Aid Measures
| Exposure Route | First-Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[16] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[15] |
7.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[15][16]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]
7.3 Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment.[12]
-
Environmental Precautions: Prevent entry into drains and waterways.[12]
-
Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[12]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is generally recommended to dispose of this chemical waste through a licensed hazardous waste disposal company.[5][17][18] Incineration in a permitted hazardous waste incinerator is a common disposal method for similar compounds.[17]
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. For the parent compound, quinoline, the American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm as an 8-hour time-weighted average (TWA).[16] Given the lack of specific data for this compound, it is advisable to handle it in a manner that keeps exposure to the lowest possible level.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[13]
-
Conditions to Avoid: Incompatible materials, light, moisture, and excess heat.[14][16]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[14][15]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[13]
References
- 1. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. hsa.ie [hsa.ie]
- 12. chemos.de [chemos.de]
- 13. lobachemie.com [lobachemie.com]
- 14. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
- 17. biosynce.com [biosynce.com]
- 18. benchchem.com [benchchem.com]
Unveiling Nature's Arsenal: A Technical Guide to Quinoline Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the natural sources, biosynthesis, and cellular interactions of quinoline compounds. This whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, providing a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.
Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic aromatic compounds, are widely distributed in nature and exhibit a broad spectrum of biological activities. This guide delves into the primary natural reservoirs of these potent molecules, including the plant kingdom, microbial life, and even the animal realm.
A World of Sources: From Ancient Remedies to Modern Discoveries
Quinoline compounds are predominantly found in the plant kingdom, with prominent families such as Rutaceae, Rubiaceae, and Asteraceae being rich sources.[1] The cinchona tree (Cinchona species), for instance, is the historic source of quinine, the first effective anti-malarial drug.[2] Another notable example is Camptotheca acuminata, a Chinese tree that produces the potent anti-cancer agent, camptothecin.[3]
Beyond the flora, microorganisms represent a burgeoning frontier for the discovery of novel quinoline alkaloids. Fungi of the Penicillium genus, bacteria like Pseudomonas, and various cyanobacteria have been identified as producers of these compounds.[1] The animal kingdom also contributes to this chemical diversity, with certain insects and marine organisms synthesizing quinoline derivatives, often as part of their defense mechanisms.[1]
Quantitative Insights: A Comparative Analysis
To facilitate research and development, this guide summarizes the quantitative yields of key quinoline compounds from their natural sources in a series of structured tables. This data provides a valuable benchmark for extraction and synthesis efforts.
Table 1: Quantitative Yield of Quinine and Related Alkaloids from Cinchona Bark
| Alkaloid | Concentration Range (% of dry bark) |
| Cinchonine | 1.87 - 2.30 |
| Quinine | Variable, often lower than Cinchonine |
| Cinchonidine | Variable, often lower than Cinchonine |
| Total Alkaloid Content | 4.75 - 5.20 |
Table 2: Quantitative Yield of Camptothecin from Camptotheca acuminata
| Plant Part | Camptothecin Concentration (% of dry weight) |
| Dried Shoots | 0.042 |
| Dried Roots | 0.051 |
| Dry Plant Material (general) | up to 0.1 |
The Blueprint of Life: Biosynthesis of Quinoline Alkaloids
The structural diversity of quinoline alkaloids arises from a limited set of biosynthetic precursors, primarily the amino acids tryptophan and anthranilic acid.[9] The biosynthetic pathways then diverge to create the various subclasses of these compounds.
Furoquinoline Alkaloids
The characteristic furan ring of furoquinoline alkaloids is formed through the oxidative cyclization of a prenyl derivative attached to the quinoline core. This process involves the formation of a hydroxyisopropyldihydrofuran intermediate, followed by the loss of an isopropyl group.[10][11]
Acridine Alkaloids
The biosynthesis of acridine alkaloids is proposed to initiate from the condensation of anthranilic acid with acetate or malonate units, leading to the formation of the characteristic three-ring acridine core.[12]
Unlocking Nature's Secrets: Experimental Protocols
This guide provides detailed methodologies for the extraction and analysis of quinoline compounds, empowering researchers to isolate and study these molecules.
General Protocol for Extraction and Isolation of Quinoline Alkaloids from Plant Material
This protocol outlines a standard acid-base extraction method, a cornerstone technique in alkaloid chemistry.
Methodology:
-
Preparation of Plant Material: The plant material is dried to a constant weight and finely powdered to increase the surface area for extraction.
-
Defatting: A non-polar solvent (e.g., petroleum ether, hexane) is used to remove lipids and waxes.
-
Alkaloid Liberation: The defatted material is treated with an alkaline solution (e.g., ammonium hydroxide) to convert alkaloid salts into their free base form.
-
Extraction: The free bases are extracted using an organic solvent (e.g., chloroform, dichloromethane).
-
Acidic Wash: The organic extract is washed with a dilute acid, which protonates the alkaloids, making them soluble in the aqueous layer and separating them from neutral and acidic impurities.
-
Liberation of Free Bases: The acidic aqueous layer is made basic to precipitate the alkaloid free bases.
-
Final Extraction: The precipitated alkaloids are re-extracted into an organic solvent.
-
Purification: The crude alkaloid extract is further purified using chromatographic techniques.[3]
Microwave-Integrated Extraction and Leaching (MIEL)
A more modern and efficient method, MIEL, significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.[13][14]
Methodology:
The MIEL process involves four main steps, utilizing microwave energy to accelerate the extraction of quinoline alkaloids from the plant matrix. This method has been shown to provide comparable yields to conventional techniques in a fraction of the time.[13][14][15]
Cellular Mechanisms: The Signaling Pathways of Quinolines
The profound biological effects of quinoline alkaloids are a result of their interaction with specific cellular targets and signaling pathways.
Quinine's Anti-malarial Action
Quinine's efficacy against the malaria parasite, Plasmodium falciparum, is attributed to its ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion.[1][2][16] The accumulation of toxic heme ultimately leads to the parasite's demise.[2][16]
Camptothecin's Anti-cancer Pathway
Camptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and repair.[17][] By stabilizing the covalent complex between the enzyme and DNA, camptothecin induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[17][][19][20] This DNA damage triggers a signaling cascade involving key proteins such as ATM, Chk2, p53, and p21.[19]
This in-depth technical guide provides a foundational resource for the scientific community, fostering a deeper understanding of the natural world's vast chemical repertoire and its potential for therapeutic innovation. The detailed data, protocols, and pathway visualizations are intended to accelerate research and development in the critical fields of drug discovery and natural product chemistry.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. "Camptothecin yield and distribution within Camptotheca acuminata trees" by Zhijun Liu and John Adams [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Acridine Alkaloids [epharmacognosy.com]
- 13. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 19. apexbt.com [apexbt.com]
- 20. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Physicochemical Properties in the Development of Substituted Quinoline-Based Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. The therapeutic efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties, which are in turn dictated by the nature and position of substituents on the quinoline ring. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted quinolines, offering structured data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to empower researchers in the rational design of next-generation quinoline-based drugs.
Core Physicochemical Properties and Their Influence on Drug Action
The journey of a drug from administration to its molecular target is governed by a delicate balance of physicochemical characteristics. For substituted quinolines, key properties such as lipophilicity, electronic effects (pKa), and solubility are paramount in determining their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as their target engagement.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to traverse biological membranes. The octanol-water partition coefficient (logP) is the most common metric for this property. The substitution pattern on the quinoline ring significantly influences its lipophilicity. For instance, the introduction of hydrophobic groups like halogens or alkyl chains generally increases the logP value, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][2]
Electronic Effects (pKa)
The quinoline nitrogen atom imparts basicity to the molecule. The pKa of the conjugate acid of a substituted quinoline determines its ionization state at physiological pH (around 7.4). This is crucial as the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. Substituents can dramatically alter the pKa through inductive and resonance effects. Electron-withdrawing groups, for example, decrease the basicity of the quinoline nitrogen, lowering the pKa, whereas electron-donating groups have the opposite effect.[3]
Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution in the systemic circulation. The inherent hydrophobicity of the quinoline ring system often results in low aqueous solubility for many of its derivatives.[4][5] Substituents that can engage in hydrogen bonding with water or that increase the overall polarity of the molecule can enhance solubility. Conversely, bulky, nonpolar substituents tend to decrease it.[4]
Data Presentation: Physicochemical Properties of Selected Substituted Quinolines
The following tables summarize key physicochemical data for a selection of substituted quinolines to facilitate comparison and aid in the prediction of properties for novel derivatives.
Table 1: Lipophilicity (logP) and Acidity (pKa) of Selected Substituted Quinolines
| Compound | Substituent(s) | logP | pKa | Reference(s) |
| Quinoline | - | 2.03 | 4.92 | [6] |
| 6-Trifluoromethylquinoline | 6-CF3 | 3.25 | - | [7] |
| 7-Trifluoromethylquinoline | 7-CF3 | - | 2.55 (Predicted) | [7] |
| 8-Hydroxyquinoline | 8-OH | 1.86 | 9.89 (OH), 5.01 (N) | [3] |
| 5-Chloro-8-hydroxyquinoline | 5-Cl, 8-OH | 2.79 | - | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-diCl, 8-OH | 3.31 | 7.62 (OH), 1.81 (N) | [8] |
| 4-Amino-7-chloroquinoline (Chloroquine parent) | 4-NH2, 7-Cl | - | - | |
| Amodiaquine | 4-(4'-hydroxyanilino), 7-Cl | - | - | [9] |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Table 2: Melting Point and Aqueous Solubility of Selected Substituted Quinolines
| Compound | Substituent(s) | Melting Point (°C) | Aqueous Solubility | Reference(s) |
| Quinoline | - | -15 | Slightly soluble | [6][10] |
| 2-Trifluoromethylquinoline | 2-CF3 | 58-62 | - | [7] |
| 7-Trifluoromethylquinoline | 7-CF3 | 65-67 | - | [7] |
| 7-Chloroquinoline-3-carbohydrazide | 7-Cl, 3-CONHNH2 | 240-245 | - | [11] |
| 5-Chloro-8-hydroxyquinoline | 5-Cl, 8-OH | - | Limited | [4] |
| Unsubstituted Quinoline | - | - | ~60,000 µg/mL (slightly soluble) | [5] |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR). The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity of a solid compound.
Methodology:
-
Sample Preparation: A small, dry sample of the substituted quinoline is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.[12]
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[13][14]
Methodology:
-
Solution Preparation: A solution of the substituted quinoline of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like methanol-water to ensure solubility. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[13][15]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO2.[13]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots or computational methods can be used to determine the inflection point.[14]
Lipophilicity (logP) Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[10][16][17]
Methodology:
-
System Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[12]
-
Sample Addition: A known amount of the substituted quinoline is dissolved in the pre-saturated n-octanol.
-
Partitioning: The n-octanol solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel. The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.[12]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.
-
Concentration Measurement: The concentration of the substituted quinoline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18]
Signaling Pathways and Experimental Workflows
Substituted quinolines exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
Key Signaling Pathways Targeted by Substituted Quinolines
Many quinoline-based anticancer agents function by inhibiting key signaling cascades that are often dysregulated in cancer, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[19][20] These pathways control fundamental cellular processes like proliferation, survival, and angiogenesis.
Caption: Inhibition of key cancer signaling pathways by substituted quinolines.
Experimental Workflow for Evaluating Anticancer Activity
A typical workflow for assessing the anticancer potential of novel substituted quinolines involves a series of in vitro and in vivo assays.
Caption: A generalized experimental workflow for anticancer drug discovery.
Mechanism of Action of Chloroquine
Chloroquine, a well-known 4-aminoquinoline, exhibits its antimalarial activity through a distinct mechanism of action within the parasite's food vacuole.
Caption: Mechanism of action of the antimalarial drug chloroquine.[21][22]
Conclusion
The physicochemical properties of substituted quinolines are not merely academic parameters but are fundamental drivers of their biological activity and therapeutic potential. A thorough understanding and strategic manipulation of lipophilicity, pKa, and solubility are critical for the successful design and development of novel quinoline-based drugs. By integrating comprehensive physicochemical profiling with detailed mechanistic studies, researchers can accelerate the discovery of new medicines with improved efficacy and safety profiles, further solidifying the quinoline scaffold as a privileged structure in the armamentarium against a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacyfreak.com [pharmacyfreak.com]
- 22. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinolin-3-ylmethanol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of quinolin-3-ylmethanol, a valuable building block in medicinal chemistry and drug discovery. The primary focus is on a synthetic strategy employing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. An alternative, two-step synthetic route is also presented.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The functionalization of the quinoline ring is crucial for modulating the pharmacological properties of these compounds. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, allowing for the introduction of various functionalities through its hydroxyl group.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and their derivatives make it an ideal choice for the synthesis of substituted quinolines.[1][2]
This document outlines two primary synthetic strategies for obtaining this compound:
-
Direct Synthesis: A one-step Suzuki-Miyaura coupling of a 3-haloquinoline with a suitable hydroxymethylboronic acid derivative.
-
Two-Step Synthesis: A Suzuki-Miyaura coupling to introduce a formyl group at the 3-position of the quinoline ring, followed by a selective reduction to the corresponding alcohol.
Data Presentation: Comparative Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of 3-bromoquinoline with different arylboronic acids, providing a valuable reference for reaction optimization.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Optimization Study | DBU | THF/H₂O | Ambient | Varies | Varies |
| 4 | Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a direct, one-step synthesis of this compound.
Reaction Scheme:
Materials:
-
3-Bromoquinoline
-
(Hydroxymethyl)phenylboronic acid or its pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 eq), (hydroxymethyl)phenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Two-Step Synthesis of this compound
This protocol involves the initial synthesis of quinoline-3-carbaldehyde via Suzuki-Miyaura coupling, followed by its reduction to this compound.
Workflow Diagram:
Step 2a: Synthesis of Quinoline-3-carbaldehyde
Materials:
-
3-Bromoquinoline
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve 3-bromoquinoline (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in a 2:1 mixture of acetone and degassed water.
-
Add sodium carbonate (2.5 eq), palladium(II) acetate (0.042 eq), and triphenylphosphine (0.084 eq).
-
Heat the mixture to 40-45 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude quinoline-3-carbaldehyde.
-
Purify by column chromatography on silica gel.
Step 2b: Reduction of Quinoline-3-carbaldehyde to this compound
This procedure is adapted from the reduction of similar quinoline-3-carbaldehydes.
Materials:
-
Quinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve quinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify by column chromatography on silica gel if necessary.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloquinoline.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Conclusion
The synthesis of this compound can be effectively achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While a direct, one-step coupling is feasible, a two-step approach involving the synthesis and subsequent reduction of quinoline-3-carbaldehyde offers a well-documented and potentially more reliable alternative. The choice of methodology will depend on the availability of starting materials and the specific requirements of the research project. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of this important chemical intermediate.
References
Synthesis of Quinolin-3-ylmethanol: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Quinolin-3-ylmethanol, a valuable building block in medicinal chemistry and drug development. Two common and effective methods are presented: the reduction of quinoline-3-carbaldehyde using sodium borohydride and the reduction of a quinoline-3-carboxylic acid ester utilizing lithium aluminum hydride. These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Data Summary
The following table summarizes the expected quantitative data for the two primary synthesis routes described in this document. These values are based on typical results for similar reductions of heteroaromatic aldehydes and esters.
| Parameter | Method 1: NaBH₄ Reduction of Aldehyde | Method 2: LiAlH₄ Reduction of Ester |
| Starting Material | Quinoline-3-carbaldehyde | Methyl quinoline-3-carboxylate |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Typical Yield | 90 - 98% | 85 - 95% |
| Product Purity (after purification) | > 95% | > 95% |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Reduction of Quinoline-3-carbaldehyde with Sodium Borohydride
This method is a mild and selective reduction of an aldehyde to a primary alcohol.
Materials:
-
Quinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-3-carbaldehyde (1 equivalent) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[1]
Method 2: Reduction of Quinoline-3-carboxylic Acid Ester with Lithium Aluminum Hydride
This protocol utilizes a more powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert an ester to a primary alcohol. This reaction must be carried out under anhydrous conditions.
Materials:
-
Methyl or Ethyl quinoline-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Standard flame-dried laboratory glassware, dropping funnel, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, magnetic stir bar, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the quinoline-3-carboxylic acid ester (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution, and finally, more water. This is often referred to as the Fieser workup.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system to obtain the final product.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Applications of Quinolin-3-ylmethanol in Organic Synthesis: A Detailed Guide for Researchers
Quinolin-3-ylmethanol is a versatile heterocyclic building block in organic synthesis, offering multiple reaction sites for molecular elaboration. Its quinoline core is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the primary alcohol functionality provides a convenient handle for a variety of chemical transformations.[1] These application notes provide detailed protocols for the derivatization of the hydroxyl group and functionalization of the quinoline nucleus, aimed at researchers, scientists, and drug development professionals.
Derivatization of the Hydroxyl Group
The primary alcohol of this compound is amenable to a range of classical and modern organic reactions, allowing for the synthesis of diverse derivatives such as esters, ethers, aldehydes, and halides. These transformations are fundamental in modifying the molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which is of particular importance in drug discovery.
Esterification of the hydroxyl group can be achieved under various conditions. The Steglich and Mitsunobu reactions are particularly useful for their mild reaction conditions, which are compatible with the quinoline ring.
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3] It is a highly efficient method for forming esters from carboxylic acids and alcohols under neutral conditions.[3]
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[4][5][6] This method is particularly advantageous for sterically hindered substrates.[7]
The synthesis of quinolin-3-ylmethyl ethers can be readily accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[8]
The primary alcohol of this compound can be oxidized to the corresponding quinoline-3-carbaldehyde. This aldehyde is a valuable intermediate for further synthetic modifications, such as the formation of imines, alkenes (via Wittig reaction), and other functional groups. Manganese dioxide (MnO₂) is a common and effective oxidizing agent for the selective oxidation of benzylic and allylic alcohols.[4]
The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a standard reagent for the conversion of primary alcohols to the corresponding alkyl chlorides.
Functionalization of the Quinoline Core
The quinoline ring system can be functionalized through various cross-coupling reactions. While this compound itself is not typically a direct substrate for these reactions, it can be derivatized to introduce a leaving group (e.g., a halide or triflate) on the quinoline core, or a pre-functionalized this compound can be used as the starting material.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[9][10][11][12] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used to synthesize biaryl compounds. For instance, a bromo-substituted this compound derivative could be coupled with a variety of boronic acids to introduce diverse substituents at the quinoline core.[9]
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. Similar to the Suzuki coupling, a halogenated this compound derivative would be a suitable substrate for this transformation.[15]
Quantitative Data Summary
The following table summarizes representative yields for the synthetic transformations described above. It is important to note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
| Transformation | Reaction | Substrate | Product | Yield (%) | Reference |
| Esterification | Steglich Esterification | Carboxylic Acid + Alcohol | Ester | 65-95 | [9] |
| Mitsunobu Reaction | Alcohol + Carboxylic Acid | Ester | 80-95 | [6] | |
| Etherification | Williamson Ether Synthesis | Halomethylquinoline + Phenol | Aryl Ether | 82-95 | [12][16] |
| Oxidation | MnO₂ Oxidation | Tetrahydroquinoline | Quinoline | 41-84 | [4][6] |
| Halogenation | with SOCl₂ | Quinolin-6-yl-methanol | 6-(Chloromethyl)quinoline | High (not specified) | [2] |
| C-C Coupling | Suzuki-Miyaura Coupling | 3-Bromoquinoline + Boronic Acid | 3-Arylquinoline | 35-90 | [9][13] |
| C-C Coupling | Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Arylalkyne | 50-89 | [3][17] |
Experimental Protocols
The following are detailed experimental protocols for the key transformations involving this compound and its derivatives.
Protocol 1: Steglich Esterification of this compound (Adapted)
This protocol is adapted from the general procedure for Steglich esterification.[2][9]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of 3-(Methoxymethyl)quinoline (Adapted)
This protocol is based on the general principles of the Williamson ether synthesis.[1][8]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation of this compound to Quinoline-3-carbaldehyde (Adapted)
This protocol is adapted from procedures for the oxidation of similar benzylic alcohols using manganese dioxide.[4]
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours but may require longer reaction times depending on the activity of the MnO₂. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 4: Synthesis of 3-(Chloromethyl)quinoline (Adapted)
This protocol is adapted from the synthesis of 6-(chloromethyl)quinoline.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzene (or another suitable solvent)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C and add thionyl chloride (excess, e.g., 5 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Derivatization of the hydroxyl group of this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Synthesis of Novel Quinolinyl Methanol Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel quinolinyl methanol derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug discovery.
These notes offer an overview of various synthetic strategies, comparative data for different methodologies, and detailed step-by-step protocols for key reactions. Additionally, this guide includes visualizations of experimental workflows and relevant biological signaling pathways to aid in the understanding and application of these synthetic methods in a research and development setting.
Application Notes
The synthesis of quinolinyl methanol derivatives can be achieved through several strategic approaches, each with its own advantages and suitability for specific target molecules. Key methods include the Friedländer annulation for the construction of the quinoline core, the Morita-Baylis-Hillman (MBH) reaction for the functionalization of quinoline aldehydes, and the Grignard reaction for the direct introduction of the methanol moiety.
Synthetic Strategies Overview:
-
Friedländer Annulation: This classical method provides a straightforward route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The reaction is versatile and can be catalyzed by acids or bases.[1][2][3] Recent advancements have focused on greener reaction conditions, including the use of water as a solvent and catalyst-free approaches.[4]
-
Morita-Baylis-Hillman (MBH) Reaction: The MBH reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde, typically catalyzed by a tertiary amine like DABCO.[5] This method is particularly useful for the synthesis of functionalized allylic alcohols from quinoline aldehydes.[6]
-
Grignard Reaction: The Grignard reaction offers a direct method for synthesizing quinolinyl methanols by reacting a quinoline aldehyde or ketone with a Grignard reagent (an organomagnesium halide). This reaction is highly effective for creating new carbon-carbon bonds and introducing a hydroxyl group.
Biological Significance:
Quinolinyl methanol derivatives have shown significant promise in various therapeutic areas.
-
Antimalarial Activity: Certain quinoline-containing drugs are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[7] During hemoglobin digestion, toxic heme is released, which the parasite normally polymerizes into non-toxic hemozoin. Quinoline derivatives can inhibit this polymerization, leading to the accumulation of toxic heme and parasite death.[4][8]
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[9][10] Quinoline-based compounds have been developed as inhibitors of this pathway.[11][12][13]
Data Presentation
The choice of synthetic method can significantly impact the reaction efficiency, time, and overall yield. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Friedländer Synthesis Conditions for Quinoline Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Toluenesulfonic acid | Toluene | Reflux | 8 | 85-95 | [1] |
| 2 | Iodine | Solvent-free | 120 | 0.5-1 | 90-98 | [1] |
| 3 | Neodymium(III) nitrate | Ethanol | Reflux | 2-3 | 88-96 | [14] |
| 4 | None | Water | 70 | 3 | 97 | [4] |
| 5 | Proline potassium salt | DMSO | rt | 0.6 | 98 | [15] |
| 6 | SiO₂ nanoparticles | Microwave | 100 | 0.1-0.2 | 93 | [16] |
Table 2: Morita-Baylis-Hillman Reaction of Quinoline Aldehydes
| Entry | Aldehyde | Activated Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Quinoline-4-carbaldehyde | Methyl acrylate | DABCO (20) | THF | 168 | 75 | [6] |
| 2 | Quinoline-2-carbaldehyde | Ethyl acrylate | DABCO (15) | Neat | 168 | 89 | [17] |
| 3 | 7-Chloroquinoline derivative | Nitrobenzaldehyde | DABCO | t-butanol/water | 24-120 | 31-80 | [6] |
| 4 | Various quinoline aldehydes | Various activated alkenes | Pd(OAc)₂/DABCO | Acetonitrile | 1-2 | 48-84 | [18] |
Experimental Protocols
Protocol 1: Friedländer Annulation Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinoline derivative.
Protocol 2: Morita-Baylis-Hillman Reaction of a Quinoline Aldehyde
This protocol details the synthesis of a quinolinyl methanol derivative via the MBH reaction.
Materials:
-
Quinoline-4-carbaldehyde (1.0 mmol)
-
Methyl acrylate (1.5 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of quinoline-4-carbaldehyde (1.0 mmol) and methyl acrylate (1.5 mmol) in dichloromethane (5 mL), add DABCO (0.3 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several days to reach completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired MBH adduct.
Protocol 3: Grignard Synthesis of a Quinolinyl Methanol
This protocol outlines the synthesis of a quinolinyl methanol derivative using a Grignard reagent. Note: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Materials:
-
4-Bromoquinoline (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A crystal of iodine (optional, as an initiator)
-
Quinoline-4-carbaldehyde (0.9 mmol)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 4-bromoquinoline in anhydrous ether or THF and add a small portion to the magnesium. If the reaction does not start (indicated by bubbling or a cloudy appearance), add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining 4-bromoquinoline solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve quinoline-4-carbaldehyde in anhydrous ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinolinyl methanol.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of quinolinyl methanol derivatives.
Signaling Pathways
Caption: Quinolinyl methanol derivatives can exert anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[9][10][11][12][13]
Caption: Antimalarial quinolinyl methanols can inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death.[4][7][8]
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. iipseries.org [iipseries.org]
- 15. researchgate.net [researchgate.net]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
Application Notes and Protocols: Morita-Baylis-Hillman Reaction with Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1] This reaction yields densely functionalized molecules, specifically α-methylene-β-hydroxy carbonyl compounds, which are valuable intermediates in organic synthesis. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The incorporation of quinoline aldehydes into the MBH reaction provides a direct route to novel, highly functionalized quinoline derivatives with significant potential for drug discovery and development.
These application notes provide an overview of the Morita-Baylis-Hillman reaction using quinoline aldehydes as substrates, including detailed experimental protocols, quantitative data, and mechanistic insights.
Reaction Mechanism and Workflow
The generally accepted mechanism for the DABCO-catalyzed Morita-Baylis-Hillman reaction involves three key steps:
-
Michael Addition: The tertiary amine catalyst (e.g., DABCO) adds to the activated alkene in a Michael-type 1,4-addition to form a zwitterionic enolate.[2]
-
Aldol Addition: The generated enolate then acts as a nucleophile, attacking the carbonyl carbon of the quinoline aldehyde to form an aldol-type adduct.[2]
-
Catalyst Elimination: A proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy quinoline derivative.[2]
.
Caption: General mechanism of the DABCO-catalyzed Morita-Baylis-Hillman reaction.
A typical experimental workflow for conducting the Morita-Baylis-Hillman reaction with quinoline aldehydes is outlined below.
.
Caption: A standard experimental workflow for the Morita-Baylis-Hillman reaction.
Experimental Protocols
The following protocols provide a general framework for the Morita-Baylis-Hillman reaction with quinoline aldehydes. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the MBH Reaction of a Quinoline Derivative (as a Michael Acceptor) with Nitrobenzaldehydes.[3]
This protocol describes the reaction of an acrylate derivative of 7-chloroquinoline with various nitrobenzaldehydes.
Materials:
-
Acrylate of 7-chloroquinoline derivative (1.0 equiv)
-
Nitrobenzaldehyde (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)
-
tert-Butanol/water (9:1)
Procedure:
-
In a round-bottom flask, dissolve the acrylate of the 7-chloroquinoline derivative (0.5 mmol), the corresponding nitrobenzaldehyde (0.5 mmol), and DABCO (0.5 mmol) in 10 mL of a tert-butanol/water (9:1) mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, extract the reaction mixture with dichloromethane (2 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Morita-Baylis-Hillman adduct.
Protocol 2: Synthesis of MBH Adducts from 2-Chloroquinoline-3-carboxaldehyde
Materials:
-
2-Chloroquinoline-3-carboxaldehyde (1.0 equiv)
-
Activated alkene (e.g., methyl acrylate, 2.0 equiv)
-
DABCO (1.2 equiv)
-
Acetonitrile (ACN)
Procedure:
-
To a stirred solution of 2-chloroquinoline-3-carboxaldehyde (1 equiv.) and DABCO (1.2 equiv.) in acetonitrile under a nitrogen atmosphere, add the activated alkene (2 equiv.) at room temperature.
-
Stir the reaction for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, add water to the solution and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with 0.5 M HCl (2 x 10 mL), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the MBH adduct.
Data Presentation
The following tables summarize representative yields for the Morita-Baylis-Hillman reaction of quinoline derivatives and related compounds.
Table 1: Reaction of 7-Chloroquinoline Acrylate Derivatives with Nitrobenzaldehydes[3]
| Entry | Quinoline Acrylate Derivative | Nitrobenzaldehyde Isomer | Reaction Time (days) | Yield (%) |
| 1 | Derivative 1 | ortho | 15 | 73 |
| 2 | Derivative 1 | meta | 15 | 75 |
| 3 | Derivative 1 | para | 15 | 76 |
| 4 | Derivative 2 | ortho | 10 | 75 |
| 5 | Derivative 2 | meta | 10 | 75 |
| 6 | Derivative 2 | para | 10 | 76 |
| 7 | Derivative 3 | ortho | 12 | 74 |
| 8 | Derivative 3 | meta | 12 | 75 |
| 9 | Derivative 3 | para | 12 | 76 |
Reaction conditions: Substrates (0.5 mmol), DABCO (0.5 mmol) in t-butanol/water (9:1) at room temperature.
Table 2: Synthesis of Naphthalenes and Quinolines from MBH Acetates[4]
This table demonstrates the versatility of MBH adducts in the synthesis of fused ring systems, including quinolines.
| Entry | Aldehyde Precursor | Activated Alkene | Product | Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzaldehyde | Ethyl acrylate | Naphthalene derivative | 90 |
| 2 | 2-Fluoro-5-nitrobenzaldehyde | Acrylonitrile | Naphthalene derivative | 90 |
| 3 | 2-Fluoropyridine-3-carboxaldehyde | Ethyl acrylate | Quinoline derivative | 98 |
| 4 | 2-Fluoropyridine-3-carboxaldehyde | Acrylonitrile | Quinoline derivative | 98 |
Yields are for the domino reaction of the corresponding MBH acetate with an active methylene compound.
Applications in Drug Development
The Morita-Baylis-Hillman adducts derived from quinoline aldehydes are valuable precursors for the synthesis of a wide array of complex molecules. The presence of multiple functional groups (a hydroxyl group, a double bond, and a carbonyl group, all attached to a quinoline core) allows for diverse subsequent transformations. These transformations can lead to the generation of libraries of novel quinoline-based compounds for screening in various drug discovery programs, including but not limited to anticancer, antimalarial, and anti-inflammatory agents. The atom-economical nature of the MBH reaction makes it an attractive method for the efficient synthesis of these potential therapeutic agents.
References
Spectroscopic Analysis of Quinolin-3-ylmethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the spectroscopic analysis of quinolin-3-ylmethanol derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. These application notes detail the experimental protocols for various spectroscopic techniques and present key quantitative data for a selection of derivatives, facilitating structural elucidation and comparative analysis.
Introduction
This compound and its derivatives are heterocyclic compounds built upon a quinoline scaffold, which is a prominent feature in many biologically active molecules. The functionalization of the this compound core allows for the fine-tuning of their physicochemical and biological properties, leading to the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is fundamental for confirming the chemical structure, assessing purity, and understanding the electronic properties of these compounds. This guide covers the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible & Fluorescence Spectroscopy.
Spectroscopic Data of this compound Derivatives
The following tables summarize the key spectroscopic data for the parent compound, this compound, and some of its derivatives. This information serves as a reference for the identification and characterization of newly synthesized analogues.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | Varian A-60 | Data not fully detailed in search results. Aromatic protons and methylene protons are expected. | Not Available | [1] |
| (2-Chloroquinolin-3-yl)methanol | Not Specified | Not Available | Not Available | [2] |
| 3-(4-iodobenzyl)-2-phenylquinoline | CDCl₃ | 8.14 (d, 1H), 7.87 (s, 1H), 7.73 (d, 1H), 7.67 (t, 1H), 7.35-7.57 (m, 8H), 6.69 (d, 2H), 4.04 (s, 2H) | 160.61, 146.75, 140.50, 139.64, 137.56, 137.03, 131.85, 131.05, 129.39, 129.35, 128.84, 128.41, 128.35, 127.50, 127.15, 126.69, 91.63, 38.74 | |
| 3-(3-methoxybenzyl)-2-phenylquinoline | CDCl₃ | 8.14 (t, 1H), 7.92 (s, 1H), 7.73 (d, 1H), 7.66 (t, 1H), 7.46-7.52 (m, 3H), 7.40-7.45 (m, 3H), 7.14 (t, 1H), 6.72 (dd, 1H), 6.59 (d, 1H), 6.52 (s, 1H), 4.09 (s, 2H), 3.69 (s, 3H) | 160.68, 159.77, 146.68, 141.60, 140.68, 137.07, 132.38, 129.50, 129.30, 129.21, 128.94, 128.33, 128.24, 127.57, 127.18, 126.53, 121.46, 114.81, 111.69, 55.15, 39.16 | |
| 3-isobutylquinoline | CDCl₃ | 8.08 (d, 1H), 8.04 (d, 1H), 7.77 (d, 1H), 7.68 (t, 1H), 7.47 (d, 1H), 7.25 (d, 1H), 2.87 (d, 2H), 2.24 (m, 1H), 1.00 (d, 6H) | 162.22, 147.96, 135.90, 129.26, 128.91, 127.47, 126.72, 125.63, 122.01, 48.34, 29.43, 22.56 |
Table 2: Mass Spectrometry and Infrared (IR) Spectroscopic Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key IR Absorptions (cm⁻¹) | Reference |
| This compound | Not Specified | 159.18 ( g/mol ) | Not Available | [1] |
| (2-Chloroquinolin-3-yl)methanol | Not Specified | 193.63 ( g/mol ) | Not Available | [2] |
| 3-(4-iodobenzyl)-2-phenylquinoline | EI | 421 [M]⁺ | 3053, 2922, 1591, 1483, 1411, 1330, 1268, 1115, 1063, 1006, 758, 701 | |
| 3-(3-methoxybenzyl)-2-phenylquinoline | Not Specified | Not Available | Not Available | |
| 3-isobutylquinoline | EI | 185 [M]⁺ | 3054, 2956, 2872, 1605, 1562, 1503, 1461, 1428, 1375, 1315, 1201, 1114, 1015, 810, 758 |
Table 3: UV-Visible and Fluorescence Spectroscopic Data
| Compound | Solvent | λ_max (abs) (nm) | λ_max (em) (nm) | Quantum Yield (Φ_F) | Reference |
| Quinoline | Ethanol | 280, 350 | 400 | Not Available | [3] |
| Aminoquinoline Derivatives | Various | Varies | Varies | Not Available | [4] |
| Quinoline-Indole Derivative | Various | ~500 | Varies | Not Available | [5] |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by providing information about the chemical environment, connectivity, and spatial arrangement of ¹H and ¹³C nuclei.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, triplet, multiplet) to assign the signals to specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from fragmentation patterns.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
For high-resolution mass spectrometry (HRMS), ensure the sample is of high purity.
-
-
Instrumentation and Data Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile and thermally stable compounds.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS). For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and its isotopic pattern.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
For HRMS data, calculate the elemental composition based on the accurate mass measurement.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide valuable structural information.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups (e.g., O-H stretch for the alcohol, C=N and C=C stretches for the quinoline ring, C-O stretch for the alcohol).
-
Compare the obtained spectrum with literature data for known quinoline derivatives.
-
UV-Visible and Fluorescence Spectroscopy
Objective: To study the electronic transitions within the molecule and its photophysical properties.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to an appropriate concentration for measurement (typically in the micromolar range, ensuring the absorbance is within the linear range of the instrument, usually below 1.0).
-
-
UV-Visible Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Use the same sample solution prepared for UV-Vis analysis.
-
Record the emission spectrum by exciting the sample at or near its λ_max (abs). The emission is typically scanned at longer wavelengths than the excitation wavelength.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λ_max (em)) and scanning the excitation monochromator.
-
To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.
-
Visualizations
Experimental Workflows
References
Application Notes and Protocols for the Synthesis and Anticancer Screening of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] The versatile structure of the quinoline scaffold allows for various substitutions, enabling the modulation of its therapeutic effects.[3] Numerous quinoline-based compounds have demonstrated efficacy against a variety of cancer cell lines by targeting different mechanisms of action, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1][4] This document provides detailed application notes and protocols for the synthesis of quinoline-based compounds and their subsequent in vitro screening for anticancer activity.
Synthesis of Quinoline Derivatives
Several classical methods are employed for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][6][7] The Friedländer synthesis, in particular, is a widely used and efficient method for generating substituted quinolines.
Featured Synthetic Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a 2,4-disubstituted quinoline derivative, a class of compounds that has shown promising anticancer activities.[1] The reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[6][8]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the 2-aminoaryl ketone and 1.2 equivalents of the active methylene compound (e.g., ethyl acetoacetate) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Compound ID | Synthetic Method | Reactants | Yield (%) | Reference |
| Q-1 | Friedländer Synthesis | 2-aminobenzophenone, Ethyl acetoacetate | 85 | [8] |
| Q-2 | Doebner-von Miller | Aniline, α,β-unsaturated aldehyde | 70 | [5] |
| Q-3 | Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | 65 | [6] |
Anticancer Screening Protocols
The in vitro anticancer activity of synthesized quinoline compounds is commonly evaluated using various cell-based assays. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Featured Anticancer Screening Protocol: MTT Assay
This protocol details the procedure for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[3]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[3] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates greater potency.[9]
Quantitative Data (IC50 Values):
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18j | Leukemia (RPMI-8226) | 0.33 | [10] |
| 18j | CNS Cancer (SNB-75) | 0.45 | [10] |
| 4c | Breast Cancer (MCF-7) | 1.29 | [11] |
| 51 | Colon Cancer (HCT-116) | 26.93 (µg/mL) | [4] |
| 55 | Leukemia (HL-60) | 19.88 (µg/mL) | [1] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][4][12]
Diagram: General Workflow for Synthesis and Anticancer Screening
Caption: A generalized workflow from synthesis to anticancer screening.
Diagram: Simplified Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway often targeted by quinolines.
Diagram: Cell Cycle Analysis Workflow
Caption: Standard workflow for analyzing cell cycle distribution.
Conclusion
The protocols and data presented here offer a foundational guide for the synthesis and anticancer evaluation of novel quinoline-based compounds. The versatility of quinoline synthesis allows for the creation of diverse chemical libraries, which can be efficiently screened for anticancer activity using the described in vitro assays. Further investigation into the mechanisms of action of promising lead compounds is crucial for their development as next-generation anticancer therapeutics.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Quinolin-3-ylmethanol in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of quinolin-3-ylmethanol and its derivatives as a promising scaffold in the discovery of novel antimicrobial agents. This document outlines the synthesis, antimicrobial activity, and proposed mechanisms of action of this class of compounds. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, this compound and its analogues have emerged as a promising subclass of compounds with significant potential for development as novel antimicrobial agents. Their structural features offer opportunities for diverse chemical modifications to optimize potency, spectrum of activity, and pharmacokinetic properties.
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
The antimicrobial efficacy of various quinoline derivatives, including those structurally related to this compound, has been evaluated against a panel of clinically relevant bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. The following tables summarize the MIC values for selected quinoline derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Reference |
| Comp-1 | Quinolone-3-carbonitrile | 6.25 | >100 | [1] |
| Comp-2 | 2-Chloroquinoline-3-carbaldehyde derivative | >100 | 1000 | [2] |
| Comp-3 | N-methylbenzofuro[3,2-b]quinoline | 2 | 6 | [3] |
| Comp-4 | 2-sulfoether-4-quinolone | 0.8 µM | - | [3] |
| Comp-5 | 9-bromo substituted indolizinoquinoline-5,12-dione | 2 | 2 | [3] |
Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus fumigatus | Reference | | :--- | :--- | :--- | :--- | | Comp-6 | Quinoline-based hydroxyimidazolium hybrid | 62.5 | 62.5 |[3] | | Comp-7 | 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide | - | - |[2] | | Comp-8 | Quinolide-rhodanine conjugate | - | 1.66-9.57 |[3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a generalized, multi-step synthesis for the preparation of N-substituted aminomethyl quinolin-3-yl derivatives, starting from a quinoline-3-carbaldehyde precursor.
Materials:
-
Substituted 2-(morpholin-4-yl)quinoline-3-carbaldehyde
-
Primary or secondary amine (e.g., 2-[(4-aminopentyl)(ethyl)amino]ethanol)
-
Isopropyl alcohol (IPA)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the substituted 2-(morpholin-4-yl)quinoline-3-carbaldehyde (1.0 eq) in isopropyl alcohol.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 45-50°C and remove the isopropyl alcohol under reduced pressure using a rotary evaporator to obtain the crude imine product.
-
-
Reduction to Amine:
-
Dissolve the crude imine in methanol.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the imine is completely consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-substituted aminomethyl quinolin-3-yl derivative.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.
-
-
Inoculum Preparation:
-
Bacteria: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Fungi: Culture the fungal strains in an appropriate broth at 30°C. Adjust the fungal suspension to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum) for each plate.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 18-24 hours.
-
Incubate the fungal plates at 30°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visually inspect the wells for turbidity or use a spectrophotometer to measure the optical density at 600 nm.
-
Visualizations
Synthesis and Screening Workflow
The following diagrams illustrate the general workflow for the synthesis of this compound derivatives and their subsequent antimicrobial screening.
Mechanism of Action
The precise mechanism of action for many this compound derivatives is still under investigation. However, based on the broader class of quinoline antimicrobials, several potential targets have been proposed. These include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, some quinoline derivatives can interfere with these essential bacterial enzymes, leading to the disruption of DNA replication and repair.[4]
-
Inhibition of Cell Division: Certain quinoline compounds have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[3]
-
Disruption of Electron Transport Chain: Some quinoline analogues may interfere with cellular respiration by disrupting the electron transport chain.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some quinoline derivatives may target enzymes involved in the ergosterol biosynthesis pathway, similar to azole antifungals.
Further studies, including enzymatic assays and molecular docking, are required to elucidate the specific molecular targets of novel this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Quinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of Quinolin-3-ylmethanol using High-Resolution Mass Spectrometry (HRMS). This compound is a key structural motif in medicinal chemistry, and its unambiguous identification is crucial for drug discovery and development. HRMS offers unparalleled accuracy in mass measurement, enabling precise elemental composition determination and structural elucidation through fragmentation analysis. This application note details the experimental protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. Furthermore, it presents a proposed fragmentation pathway for this compound, supported by data from related quinoline derivatives. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. This compound, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for the confirmation of its identity and purity. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the structural characterization of small molecules.[1] Its ability to provide exact mass measurements with high accuracy (typically <5 ppm) allows for the confident determination of elemental formulas.[2] When coupled with tandem mass spectrometry (MS/MS), HRMS provides valuable insights into the molecular structure through the analysis of fragmentation patterns.[3][4]
This application note outlines a detailed protocol for the characterization of this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Quantitative Data Summary
The accurate mass of the protonated molecule ([M+H]⁺) of this compound is a critical parameter for its confirmation. The theoretical exact mass and the expected major fragments are presented in the tables below.
Table 1: Theoretical Exact Mass of this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical [M+H]⁺ (Da) |
| This compound | C₁₀H₉NO | 159.0684 | 160.0757 |
Table 2: Proposed High-Resolution Fragmentation Data for [M+H]⁺ of this compound
| Proposed Fragment Ion | Elemental Composition | Theoretical m/z | Mass Accuracy (ppm) |
| [M+H-H₂O]⁺ | C₁₀H₈N⁺ | 142.0651 | < 5 |
| [M+H-CH₂O]⁺ | C₉H₈N⁺ | 130.0651 | < 5 |
| Quinoline core | C₉H₇N | 129.0578 | < 5 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality HRMS data. The following protocol is recommended for the analysis of this compound.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[2]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-HRMS system.
LC-HRMS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 4: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV |
| Resolution | > 20,000 FWHM |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
Visualizations
Experimental Workflow
The overall workflow for the characterization of this compound using LC-HRMS is depicted below.
References
Application Notes and Protocols for the Functionalization of Quinoline Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the general procedures for the functionalization of quinoline aldehydes, key intermediates in the synthesis of a wide range of biologically active compounds. The protocols detailed below focus on common and versatile transformations of the aldehyde group, including condensation and olefination reactions, as well as reductive amination. These methods allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their presence in numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Introduction to Quinoline Aldehyde Functionalization
Quinoline aldehydes are versatile building blocks in organic synthesis, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation. The electron-withdrawing nature of the quinoline ring can influence the reactivity of the aldehyde group, making it a valuable substrate for various chemical transformations. The functionalization of quinoline aldehydes is a critical step in the synthesis of complex quinoline-based scaffolds for drug discovery and materials science.[2] Common functionalization strategies include:
-
Aldol and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds, which are precursors to various heterocyclic systems and pharmacologically active molecules like chalcones.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To synthesize vinylquinolines and related derivatives with control over the alkene geometry.
-
Reductive Amination: To introduce diverse amine functionalities, a common feature in many bioactive molecules.
The choice of functionalization method depends on the desired target molecule and the specific quinoline aldehyde substrate.
Key Functionalization Reactions and Experimental Protocols
This section provides detailed experimental protocols for the most common and effective methods for functionalizing quinoline aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. It is a highly efficient method for forming carbon-carbon double bonds.[3]
Protocol 1: General Procedure for Knoevenagel Condensation of Quinoline Aldehydes with Malononitrile
This protocol describes a general method for the Knoevenagel condensation of a quinoline aldehyde with malononitrile, a common active methylene compound.
Materials:
-
Quinoline aldehyde (e.g., quinoline-4-carbaldehyde) (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
To a solution of the quinoline aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (~0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, the mixture can be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding quinolinylidenemalononitrile.
Aldol Condensation (Claisen-Schmidt Condensation) for Chalcone Synthesis
The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound in the presence of a base to form a chalcone. Quinoline-based chalcones have shown significant biological activities, including anticancer and antimicrobial effects.[4][5]
Protocol 2: Synthesis of Quinoline-Based Chalcones
This protocol provides a general procedure for the synthesis of quinoline-based chalcones from a quinoline aldehyde and an acetophenone derivative.
Materials:
-
Substituted quinoline-3-carbaldehyde (0.01 mol)
-
Substituted acetophenone (0.01 mol)
-
Ethanol (25 mL)
-
10% Sodium hydroxide solution
Procedure:
-
Dissolve the substituted quinoline-3-carbaldehyde (0.01 mol) and the substituted acetophenone (0.01 mol) in ethanol (25 mL).
-
To the ethanolic solution, add 10% sodium hydroxide solution dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position.
Protocol 3: General Procedure for the Wittig Reaction of a Quinoline Aldehyde
This protocol outlines a general procedure for the Wittig reaction of a quinoline aldehyde with a non-stabilized ylide.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
n-Butyllithium (1.1 mmol, as a solution in hexanes)
-
Quinoline aldehyde (e.g., 2-methoxyquinoline-4-carbaldehyde) (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 mmol) dropwise at 0 °C.
-
Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of the quinoline aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[6]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally favors the formation of (E)-alkenes and the water-soluble phosphate byproduct is easily removed.
Protocol 4: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the HWE reaction of a quinoline aldehyde with triethyl phosphonoacetate to yield an α,β-unsaturated ester.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Quinoline aldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the quinoline aldehyde (1.0 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[7]
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. It proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Protocol 5: General One-Pot Reductive Amination of a Quinoline Aldehyde
This protocol provides a general one-pot method for the reductive amination of a quinoline aldehyde with a primary amine.
Materials:
-
Quinoline aldehyde (e.g., 2-methoxyquinoline-4-carbaldehyde) (1.0 mmol)
-
Primary amine (1.1 mmol)
-
1,2-Dichloroethane (DCE) or Methanol (15 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve the quinoline aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE) or methanol (15 mL).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Data Presentation
The yields of the functionalized quinoline derivatives are highly dependent on the specific quinoline aldehyde, the reaction partner, and the reaction conditions. The following tables provide representative yields for the described functionalization reactions based on literature data.
Table 1: Representative Yields for Knoevenagel Condensation of Quinoline Aldehydes
| Quinoline Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | Sonication (Solvent-free) | 95 | [8] |
| Benzaldehyde | Malononitrile | Ammonium Acetate | Sonication (Solvent-free) | 92 | [8] |
Table 2: Representative Yields for Aldol Condensation for Chalcone Synthesis
| Quinoline Aldehyde | Acetophenone Derivative | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | 4-Aminoacetophenone | NaOH | EtOH | Good | [7] |
| Quinoline-3-carbaldehyde | Acetophenone | NaOH | EtOH | Good | [5] |
Table 3: Representative Yields for Wittig and Horner-Wadsworth-Emmons Reactions
| Quinoline Aldehyde | Reagent | Reaction | Conditions | Yield (%) | Reference |
| 2-Methoxyquinoline-4-carbaldehyde | Methyltriphenylphosphonium bromide/n-BuLi | Wittig | THF, 0°C to rt | Not specified | [6] |
| Benzaldehyde | Triethyl phosphonoacetate/NaH | HWE | THF, 0°C to rt | 95 | [3] |
Table 4: Representative Yields for Reductive Amination
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Functionalized Aldehydes | Ammonia | NaCNBH₃ | - | Good | [9] |
| Benzaldehyde | Benzylamine | Zinc dust | aq. NaOH | 69-72 | [10] |
Signaling Pathways and Experimental Workflows
Functionalized quinoline derivatives often exhibit their biological activity by interacting with specific signaling pathways involved in cell growth, proliferation, and survival. Many quinoline-based compounds have been developed as inhibitors of key kinases in these pathways.[11]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Quinoline-chalcone hybrids have been identified as potent inhibitors of this pathway.[4]
References
- 1. Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 10. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of quinoline derivatives, a crucial reaction in the synthesis of a wide range of biologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of diverse amine functionalities via reductive amination allows for the exploration of vast chemical space in drug discovery programs.[1]
Introduction
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) on a quinoline scaffold into an amine through an intermediate imine.[2] This one-pot or sequential process is widely favored for its operational simplicity, high yields, and tolerance of a variety of functional groups.[3] The reaction is central to the synthesis of numerous pharmaceutical agents, with studies indicating that a significant portion of C-N bond-forming reactions in the pharmaceutical industry utilize this method.[4]
This document outlines two primary protocols for the reductive amination of quinoline derivatives, utilizing different reducing agents and catalytic systems. It also provides a summary of quantitative data from the literature to aid in the selection of appropriate reaction conditions.
Signaling Pathways and Logical Relationships
The general workflow for the reductive amination of a quinoline derivative can be visualized as a two-step process: the formation of an imine or iminium ion, followed by its reduction.
Caption: General workflow of reductive amination.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent for the reductive amination of a wide range of aldehydes and ketones.[5][6] It is particularly useful for reactions involving acid-sensitive functional groups.[5]
Materials:
-
Quinoline aldehyde or ketone (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a stirred solution of the quinoline aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline amine.
Protocol 2: Boronic Acid Catalyzed Reductive Alkylation of Quinolines
This one-pot tandem reaction involves the reduction of the quinoline ring to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde, catalyzed by a boronic acid.[7]
Materials:
-
Quinoline derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Hantzsch ester (1.5 equiv)
-
Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) (10 mol%)
-
Toluene
-
Magnetic stirrer and stir bar
-
Schlenk tube or vial
Procedure:
-
In a Schlenk tube, combine the quinoline derivative (1.0 equiv), aldehyde (1.2 equiv), Hantzsch ester (1.5 equiv), and the arylboronic acid catalyst (10 mol%) in toluene.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-alkylated tetrahydroquinoline product.
Quantitative Data Summary
The following tables summarize the yields of various quinoline derivatives synthesized via reductive amination under different conditions, as reported in the literature.
Table 1: Boronic Acid Catalyzed Reductive Alkylation of Quinolines with Various Aldehydes[7]
| Quinoline Derivative | Aldehyde | Product | Yield (%) |
| Quinoline | Benzaldehyde | N-Benzyl-1,2,3,4-tetrahydroquinoline | 88 |
| Quinoline | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline | 85 |
| Quinoline | 4-Cyanobenzaldehyde | N-(4-Cyanobenzyl)-1,2,3,4-tetrahydroquinoline | 86 |
| Quinoline | 4-(Trifluoromethyl)benzaldehyde | N-(4-(Trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline | 96 |
| Quinoline | Thiophene-2-carbaldehyde | N-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline | 86 |
| 6-Methoxyquinoline | Benzaldehyde | N-Benzyl-6-methoxy-1,2,3,4-tetrahydroquinoline | 85 |
| 6-Bromoquinoline | Benzaldehyde | N-Benzyl-6-bromo-1,2,3,4-tetrahydroquinoline | 82 |
Table 2: Reductive Amination of Quinoline-5-carbaldehyde[8]
| Amine | Reducing Agent | Product | Yield (%) |
| Hydroxylamine hydrochloride | Stannous chloride | Quinolin-5-ylmethanamine | 96 |
Reaction Mechanisms
The mechanism of reductive amination involves two key stages. The first is the nucleophilic attack of the amine on the carbonyl carbon of the quinoline aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine). The second stage is the reduction of the C=N double bond by a hydride-donating reducing agent to yield the final amine product.
Caption: Reductive amination mechanism.
Conclusion
The reductive amination of quinoline derivatives is a highly effective and adaptable method for the synthesis of a diverse array of substituted amines. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, facilitating the development of novel quinoline-based compounds with potential therapeutic applications.
References
- 1. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Quinolin-3-ylmethanol as a Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity. These characteristics make them ideal scaffolds for creating sensors for bioimaging and diagnostics. Quinolin-3-ylmethanol, in particular, offers a versatile starting point for the synthesis of a variety of fluorescent probes. The functionalization at the 3-position allows for the strategic attachment of different moieties to modulate the probe's photophysical properties and to introduce specific recognition elements for target analytes.
This document provides detailed application notes and protocols for the synthesis and utilization of a chalcone-based fluorescent probe derived from this compound. Chalcones are attractive fluorophores due to their straightforward synthesis and responsive emission characteristics, often influenced by the local environment, making them suitable for sensing applications.
Synthetic Strategy: From this compound to a Chalcone-Based Fluorescent Probe
The synthesis of a fluorescent chalcone probe from this compound is a two-step process. The first step involves the oxidation of the methanol group to an aldehyde. This is followed by a Claisen-Schmidt condensation with an appropriate acetophenone derivative to yield the final chalcone probe.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a quinolin-3-yl chalcone probe.
Experimental Protocols
Protocol 1: Oxidation of this compound to Quinoline-3-carbaldehyde
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/mmol), add activated MnO₂ (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude quinoline-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Quinolin-3-yl Chalcone Probe via Claisen-Schmidt Condensation
Materials:
-
Quinoline-3-carbaldehyde
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10% in water)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filter funnel and flask
Procedure:
-
Dissolve quinoline-3-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add the NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinolin-3-yl chalcone probe.
Data Presentation
The photophysical properties of quinolin-3-yl derived fluorescent probes are influenced by the substituents on the chalcone moiety and the solvent environment. Below is a summary of typical photophysical data for a generic quinolin-3-yl chalcone probe.
| Probe Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 4'-Hydroxy-substituted | ~350-380 | ~450-500 | ~100-120 | 0.1 - 0.3 |
| 4'-Methoxy-substituted | ~360-390 | ~460-520 | ~100-130 | 0.2 - 0.5 |
| 4'-Nitro-substituted | ~380-410 | ~500-550 | ~120-140 | < 0.1 (often quenched) |
Note: The exact values can vary depending on the specific molecular structure and the solvent used for measurement.
Application: Conceptual Signaling Pathway for a "Turn-On" Fluorescent Probe
Quinolin-3-yl chalcone probes can be designed as "turn-on" sensors for specific analytes. For example, a probe with a strategically placed recognition group could exhibit low fluorescence in its free state. Upon binding to a target analyte (e.g., a metal ion or a specific protein), a conformational change or inhibition of a quenching process can lead to a significant increase in fluorescence intensity.
Diagram of a Conceptual "Turn-On" Sensing Mechanism
Caption: Conceptual signaling pathway for a "turn-on" probe.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of novel fluorescent probes. The straightforward oxidation to quinoline-3-carbaldehyde opens up a wide range of subsequent chemical transformations, including the Claisen-Schmidt condensation to form highly fluorescent chalcone derivatives. These probes have significant potential for applications in bioimaging, diagnostics, and as tools in drug discovery, owing to their tunable photophysical properties and sensitivity to the molecular environment. The protocols and data presented here provide a solid foundation for researchers to explore the development of new fluorescent tools based on the quinolin-3-yl scaffold.
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of this critical heterocyclic scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions, increase yields, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with classical quinoline synthesis methods?
A1: Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are powerful but often suffer from harsh reaction conditions.[1] These can include high temperatures, the use of strong, corrosive acids (e.g., concentrated sulfuric acid), and toxic oxidizing agents like arsenic pentoxide or nitrobenzene.[1] Such conditions frequently lead to low yields, significant formation of tar and other hard-to-remove byproducts, and may not be compatible with sensitive functional groups on the starting materials.[1]
Q2: How do I choose the right quinoline synthesis method for my target molecule?
A2: The choice of synthesis depends on the desired substitution pattern on the quinoline ring:
-
Skraup Reaction: Ideal for producing heteroring-unsubstituted or simple quinolines. It involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3]
-
Doebner-von Miller Reaction: A variation of the Skraup, this method uses α,β-unsaturated aldehydes or ketones to produce 2- and/or 4-substituted quinolines.[2][4]
-
Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is typically used to prepare 2,4-disubstituted quinolines.[5][6]
-
Friedländer Synthesis: This is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, leading to polysubstituted quinolines.[7][8]
Q3: My purification is difficult. What are the best general strategies for purifying crude quinoline products?
A3: Given that many classical syntheses result in tarry, complex crude mixtures, purification is a critical step.[9][10] Common and effective techniques include:
-
Steam Distillation: An excellent method for separating the volatile quinoline product from non-volatile tars and inorganic materials, particularly after a Skraup reaction.[1][9][11]
-
Crystallization (Salt Formation): Quinolines are basic and can be converted to salts (e.g., with phosphoric acid). These crystalline salts can be isolated in high purity and then neutralized to regenerate the pure quinoline.[11]
-
Column Chromatography: While effective, the basic nature of the quinoline nitrogen can cause streaking (tailing) on standard silica gel.[12] This can be mitigated by deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[12] Alternatively, using neutral or basic alumina as the stationary phase can prevent product decomposition and improve separation.[12]
Troubleshooting Guides by Synthesis Type
Skraup Synthesis
Problem: My reaction is extremely vigorous and hard to control, leading to extensive tar formation.
This is a well-known characteristic of the Skraup synthesis, which is notoriously exothermic.[4][9]
-
Root Cause: The reaction between glycerol and sulfuric acid at high temperatures is highly exothermic, and the subsequent condensation and oxidation steps add to the reactivity.
-
Solutions:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid is a standard and effective technique to make the reaction less violent.[1][9][13]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to help dissipate heat and prevent localized hotspots.[9]
-
Optimize Temperature: Gently heat the mixture to initiate the reaction. If it becomes too vigorous, be prepared to cool the flask with an ice bath.[1]
-
Modern Alternatives: Consider using microwave irradiation, which can reduce reaction times and increase yields.[1][2] Brønsted-acidic ionic liquids have also been used as a replacement for sulfuric acid, leading to cleaner reactions.[1]
-
Doebner-von Miller Synthesis
Problem: I have a very low yield and a large amount of intractable polymer or tar.
This is the most common failure mode in the Doebner-von Miller synthesis.
-
Root Cause: The strong acidic conditions required for the reaction also catalyze the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[14][15]
-
Solutions:
-
Employ a Biphasic System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its concentration in the acidic aqueous phase is kept low, drastically reducing polymerization and increasing the yield of the desired quinoline.[2][9][13][14]
-
Slow Addition of Carbonyl: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps maintain a low concentration, disfavoring polymerization.[9][15]
-
Optimize Catalyst: While strong acids are needed, their concentration can be optimized. Consider screening various Brønsted acids (HCl, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄), which may offer a better balance between reaction rate and side reactions.[14][15]
-
Friedländer Synthesis
Problem: My reaction is not proceeding, or the yield is very low.
This issue often relates to catalyst choice and reaction conditions.
-
Root Cause: The condensation and cyclization steps may not be occurring efficiently due to an inappropriate catalyst, insufficient temperature, or side reactions.
-
Solutions:
-
Catalyst Screening: The Friedländer reaction can be catalyzed by acids, bases, or performed under neutral conditions at high heat.[4][8] Modern catalysts like ionic liquids, metal-organic frameworks, and various nanocatalysts have been shown to be highly efficient, often under milder conditions.[7]
-
Temperature Optimization: If the reaction is sluggish, gradually increase the temperature. Conversely, if you observe decomposition or charring, the temperature is likely too high and should be lowered.[16] Many modern catalysts allow the reaction to proceed at much lower temperatures (50-100 °C) compared to traditional methods.[16]
-
Avoid Side Reactions: Under basic conditions, the ketone starting material can undergo self-condensation (aldol reaction).[8] If this is an issue, consider switching to acidic conditions or using a milder catalyst.
-
Problem: I am getting a mixture of regioisomers when using an unsymmetrical ketone.
-
Root Cause: When an unsymmetrical ketone is used, the initial condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[17]
-
Solutions:
-
Catalyst/Solvent Choice: The regioselectivity can sometimes be controlled. Using ionic liquids or specific amine catalysts has been shown to be an effective way to address this issue.[8]
-
Substrate Modification: In some cases, introducing a directing group on the ketone can favor one isomer over the other.
-
Combes Synthesis
Problem: I am getting a mixture of regioisomers with my unsymmetrical β-diketone.
-
Root Cause: Similar to the Friedländer synthesis, the initial condensation of the aniline can occur at either of the two carbonyl groups of the β-diketone. The subsequent acid-catalyzed cyclization determines the final product.[6]
-
Solutions:
-
Steric and Electronic Control: Regioselectivity is influenced by both steric and electronic factors. Studies have shown that increasing the steric bulk of the substituents on the diketone can direct the formation toward a specific isomer.[6] The electronic properties of the aniline (electron-donating vs. electron-withdrawing) also play a crucial role.[6] Careful selection of substrates is key.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to guide the optimization of your synthesis.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield (Reaction of 2-Aminobenzophenone with Acetophenone)
| Catalyst | Conditions | Yield (%) | Reference |
| KOH | Ethanol, Reflux | ~85-95% | [13] |
| Amberlyst-15 | Ethanol, Reflux | Good | [18][19] |
| PEG-SO₃H | Aqueous, 60 °C | Good to Excellent | [18][19] |
| Y(OTf)₃ (0.1 mmol) | Acetonitrile, RT | High | [1] |
| Acetic Acid | Microwave, 160 °C | High | [16] |
Table 2: Comparison of Quinoline Purification Techniques
| Technique | Starting Material | Purity Achieved (%) | Yield (%) | Notes | Source |
| Vacuum Distillation | Crude from Skraup Synthesis | High (not specified) | 84-91 | Effective for removing non-volatile tars. | [11] |
| Crystallization (Salt) | Crude Quinoline | 98-99 (multiple cycles) | Not specified | Excellent for achieving very high purity. | [11] |
| Recrystallization | Crude 8-hydroxyquinoline (78% purity) | 99.5 | 96.5 | Using Dichloromethane as solvent. | [11][20] |
| Recrystallization | Crude 8-hydroxyquinoline (82% purity) | 99.0 | 95.0 | Using Chloroform as solvent. | [11] |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline[1]
-
Setup: In a fume hood, carefully add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: Cautiously add 10 g of aniline, followed by 29 g of glycerol. Slowly and with vigorous stirring, add 14 g of nitrobenzene (oxidizing agent) and a small amount of ferrous sulfate (moderator).
-
Reaction: Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if necessary. After the initial exotherm subsides, continue heating for a few hours.
-
Work-up: Allow the mixture to cool. Carefully pour it into 500 mL of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Isolation: Make the remaining solution alkaline with sodium hydroxide. Isolate the crude quinoline by a second steam distillation.
-
Purification: Extract the quinoline from the distillate using dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Purify the crude quinoline by vacuum distillation.
Protocol 2: Microwave-Assisted Friedländer Synthesis[16]
-
Setup: Place 2-aminobenzophenone (1.0 mmol) and a suitable ketone (e.g., cyclohexanone, 2.0 mmol) into a 10 mL microwave reaction vessel with a magnetic stir bar.
-
Solvent/Catalyst: Add glacial acetic acid (2.0 mL), which serves as both the solvent and catalyst.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes, monitoring the internal pressure.
-
Work-up: After cooling, pour the reaction mixture into water and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purify the crude product by column chromatography.
Visualized Workflows and Logic
A general troubleshooting workflow for addressing low yields in quinoline synthesis.
A decision-making guide for selecting the appropriate classical synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of quinoline derivatives?
A1: The purification of quinoline derivatives can be challenging due to several factors:
-
Basicity of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic, which can lead to strong interactions with acidic stationary phases like silica gel, causing tailing, poor separation, and even decomposition.[1]
-
Formation of Tarry By-products: Synthesis methods like the Skraup or Doebner-von Miller reactions are known for producing tarry by-products, which can complicate the purification process.[2]
-
Presence of Isomeric Impurities: Depending on the synthetic route and the starting materials used, regioisomers may be formed that are often difficult to separate due to their similar physicochemical properties.[1][3][4]
-
Compound Instability: Some quinoline derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[1] Others may be unstable in solution in the presence of oxygen or water.[5]
-
Low Solubility: Certain quinoline derivatives may have low solubility, which can make their isolation and analysis challenging.[6]
Q2: What are common impurities found in crude quinoline derivative products?
A2: The impurities in your crude product will largely depend on the synthetic method used:
-
Skraup or Doebner-von Miller Synthesis: These reactions are notorious for producing tarry by-products.[2] You may also have unreacted starting materials such as aniline or nitrobenzene.[1]
-
Friedländer Synthesis: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[7]
-
Combes Synthesis: A primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[7]
-
Starting Material Impurities: Impurities present in the initial reactants can be carried through to the final product.[1]
Q3: Can I use distillation for the purification of my quinoline derivative?
A3: Yes, if your quinoline derivative is a liquid and thermally stable, vacuum distillation can be a very effective purification method, especially for removing non-volatile impurities.[1] It is frequently used for the purification of quinoline itself.[1]
Q4: Are there advanced chromatographic techniques for purifying complex mixtures of quinoline derivatives?
A4: For particularly challenging separations, you can consider more advanced techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC can provide excellent resolution for complex mixtures.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and decomposition. It has been successfully used for the separation of quinoline yellow components.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoline derivatives in a question-and-answer format.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
Question: I am trying to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?
Answer: Decomposition on silica gel is a common issue when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is a good alternative to silica gel. You can use neutral or basic alumina depending on the properties of your compound.[1]
-
Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1]
-
-
Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.
-
Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]
-
Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape and separation by competing with your compound for the active sites on the silica gel.[1]
-
Optimize the Solvent System: Experiment with different solvent systems to find one that provides a good separation (an Rf value of ~0.2-0.3 for your desired compound on TLC).
-
Proper Sample Loading: Ensure your crude product is dissolved in a minimal amount of a solvent that is as non-polar as possible while still ensuring complete dissolution. This helps to create a narrow band at the top of the column.[8] Dry loading the sample onto a small amount of silica gel can also improve resolution.[8]
Issue 3: I am having difficulty separating quinoline isomers.
Question: My product is a mixture of regioisomers, and I am struggling to separate them by column chromatography. What should I do?
Answer: The separation of quinoline isomers is a common challenge due to their very similar chemical structures and physicochemical properties.[4]
-
Optimize Chromatographic Conditions:
-
Mobile Phase pH Adjustment (RP-HPLC): The separation of basic compounds like quinoline isomers is highly dependent on the pH of the mobile phase. Prepare a series of mobile phases with pH values ranging from 3 to 6 using a buffer (e.g., phosphate or acetate) to maintain a stable pH.[4]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, both normal and reverse phase, often provides the necessary resolution to separate isomers.[3]
-
-
Alternative Techniques:
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities.
-
Dissociation Extraction: This technique takes advantage of the subtle differences in the pKa values of the isomers for separation.[9]
-
Data Presentation
Table 1: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative by Heating and Stirring
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylimidazole (DMI) | 88.37 | >93 |
| Data summarized from a patent describing the purification of a specific quinoline derivative, indicating that several polar aprotic solvents are effective for increasing purity.[1] |
Table 2: Purification Yield of 8-Hydroxyquinoline
| Purification Method | Yield (%) | Final Purity (%) |
| Recrystallization from Chloroparaffin | 95-98 | 99.00-99.90 |
| Data from a patent on the purification of crude 8-hydroxyquinoline.[1] |
Table 3: Comparative Overview of Quinoline Purification Techniques
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [10] |
| Distillation | Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [10] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [10] |
| Crystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [10] |
| Crystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.[1]
-
Preparation of the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 1% triethylamine (NEt₃) to the chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.
-
Packing the Column:
-
Prepare a slurry of silica gel in the eluent containing triethylamine.
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped.
-
Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution: Start eluting with the prepared solvent system, gradually increasing the polarity if necessary.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of Quinoline via Picrate Salt Formation
This protocol is useful for removing impurities that do not form picrate salts.[1]
-
Salt Formation:
-
Dissolve the crude quinoline in a minimal amount of 95% ethanol.
-
In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.
-
Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration and wash them with cold 95% ethanol.
-
-
Recrystallization of the Picrate Salt:
-
Recrystallize the quinoline picrate from a suitable solvent (e.g., acetonitrile) to further enhance purity.
-
-
Liberation of Free Quinoline:
-
Dissolve the purified quinoline picrate in dimethyl sulfoxide (previously dried over 4A molecular sieves).
-
Pass the solution through a column of basic alumina. The picric acid will be adsorbed onto the alumina.
-
The free base in the effluent can be extracted with n-pentane and distilled under vacuum to yield pure quinoline.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: Logical workflow for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ijfmr.com [ijfmr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, with a focus on improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and what are its common applications?
The Friedländer synthesis is a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (like a ketone) to produce quinoline derivatives.[1][2] This reaction can be catalyzed by acids or bases.[1][3] Quinolines are a crucial structural motif in many pharmaceuticals, natural products, and functional materials, making this synthesis a vital tool in medicinal chemistry and drug development.[4]
Q2: My reaction yield is very low or I'm not getting any product. What are the most common reasons?
Several factors can lead to low yields in the Friedländer synthesis. The most common culprits include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and depends on the specific substrates being used.[1]
-
Suboptimal Reaction Temperature: The reaction often requires heat, but excessively high temperatures can cause decomposition of starting materials or the desired product, leading to lower yields and the formation of tarry byproducts.[5]
-
Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electron-withdrawing groups on the reactants can slow down or prevent the reaction.[1]
-
Side Reactions: The most frequent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1]
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization step can inhibit the reaction. Using anhydrous solvents and reagents is often recommended.[5]
Q3: How do I select the right catalyst for my reaction?
The choice of catalyst is substrate-dependent. Here's a general guide:
-
Acid Catalysts: These are effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been successfully used.[2]
-
Base Catalysts: These are often employed for more reactive starting materials. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
-
Modern Catalysts: A variety of modern catalysts have been developed to improve yields and reaction conditions, including ionic liquids, polymer-supported catalysts, and nanocatalysts.[6]
Q4: I'm observing the formation of multiple products. What could be the cause and how can I improve regioselectivity?
Poor regioselectivity is a common issue when using unsymmetrical ketones, as the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[7][8] To control this, you can:
-
Utilize Specific Catalysts: Certain catalysts, like the ionic liquid 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been shown to promote regiospecific synthesis.[7]
-
Introduce Directing Groups: Adding a directing group, such as a phosphoryl group, to one of the α-carbons of the ketone can block one reaction pathway.[9]
-
Optimize Reaction Conditions: Gradually adding the ketone substrate and using higher reaction temperatures can sometimes favor the formation of one regioisomer.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the Friedländer synthesis and provides actionable solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst | Screen a variety of acid and base catalysts to find the optimal one for your specific substrates. Consider modern catalysts like Lewis acids or ionic liquids for difficult transformations.[1] |
| Suboptimal Temperature | If the reaction is sluggish, gradually increase the temperature in 10-20°C increments, monitoring the progress by Thin Layer Chromatography (TLC). If you observe decomposition (charring or tar formation), lower the temperature and consider a longer reaction time.[5] |
| Poor Substrate Reactivity | For substrates with deactivating groups, a more potent catalyst or higher reaction temperatures may be necessary.[5] |
| Presence of Water | Ensure you are using anhydrous solvents and reagents, especially in acid-catalyzed reactions.[5] |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Recommended Solution |
| Use of Unsymmetrical Ketone | Employ a catalyst known to improve regioselectivity, such as certain ionic liquids or amine catalysts.[7][9] |
| Reaction Conditions Favoring Mixture | Systematically vary the solvent, temperature, and reaction time to identify conditions that favor the formation of the desired isomer.[7] |
| Substrate Lacks Directing Features | If possible, modify the ketone substrate by introducing a directing group to block one of the enolizable positions.[9] |
Problem 3: Difficult Product Purification
| Possible Cause | Recommended Solution |
| Formation of Tarry Byproducts | This is often due to excessive heat. Lower the reaction temperature.[5] Consider a milder catalyst that allows the reaction to proceed at a lower temperature. |
| Unreacted Starting Materials | Monitor the reaction closely by TLC to ensure it goes to completion. If the reaction stalls, a change in catalyst or temperature may be required. |
| Product is an Oil | Try different purification techniques such as column chromatography with various solvent systems or crystallization from a different solvent. |
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data to aid in the optimization of your Friedländer synthesis.
Table 1: Comparison of Catalysts for the Synthesis of Polysubstituted Quinolines
| Catalyst | Reaction Type | Substrates | Yield (%) | Conditions |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | High | Not Specified |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free |
Data sourced from a comparative guide on catalysts in quinoline synthesis.[10]
Table 2: Effect of Reaction Conditions on Yield (Conventional vs. Microwave-Assisted)
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | - | Ethanol | Reflux | Several hours | Low |
| Microwave Irradiation | Acetic Acid | Acetic Acid | 160 | 5-10 min | 92 |
| Conventional Heating | - | - | - | 60 min | Lower than MW |
| Microwave Irradiation | - | - | 100 | 4 min | 80-95 |
This table illustrates the significant improvement in reaction time and yield when using microwave-assisted synthesis compared to conventional heating methods.[11][12][13]
Experimental Protocols
Below are detailed methodologies for key variations of the Friedländer synthesis.
Protocol 1: Conventional Acid-Catalyzed Synthesis
This protocol describes a typical acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Concentrated Hydrochloric Acid (HCl, 2-3 drops)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a rapid and efficient microwave-assisted approach.
Materials:
-
2-Aminobenzophenone
-
Ketone
-
Glacial Acetic Acid
Procedure:
-
Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel with a magnetic stir bar.
-
Add glacial acetic acid, which acts as both the catalyst and the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.
-
Monitor the internal pressure to ensure it remains within safe limits.
-
After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.[11][14]
Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and relationships in the Friedländer synthesis to aid in your experimental design and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Doebner-von Miller Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for optimizing the yield of quinoline synthesis through the Doebner-von Miller reaction.
Troubleshooting Guide
Low yields in the Doebner-von Miller reaction are a frequent issue. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Problem 1: Low or No Yield of the Desired Quinoline Product
Symptoms: The reaction results in a minimal amount of the expected quinoline derivative, or none at all.
Root Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. Excessively high temperatures can lead to the formation of tar and other byproducts, while conditions that are too mild may result in an incomplete reaction.[1]
-
Solution: Systematically vary the acid catalyst, solvent, and temperature to determine the optimal conditions for your specific substrates.[2] Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to establish the ideal reaction time.[1]
-
-
Poor Reagent Quality: The purity of the starting materials, particularly the aniline derivative, is crucial.
-
Solution: Ensure that the aniline is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation or chromatography before use.
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst significantly influence the reaction's success. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be employed.[1][3]
-
Solution: The concentration of the acid should not be too dilute. Experiment with different acid catalysts to find the most effective one for your specific reaction.[1]
-
-
Inefficient Workup Procedure: Improper neutralization or extraction can lead to significant product loss.
-
Solution: Ensure complete neutralization of the acidic reaction mixture to isolate the quinoline product. Use an appropriate solvent for extraction, and perform multiple extractions if necessary to recover the entire product from the aqueous layer.
-
Problem 2: Significant Formation of Tar and Polymeric Byproducts
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, which complicates product isolation and drastically reduces the yield.[2]
Root Cause: This is one of the most common side reactions and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2]
Solutions:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[2][4]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thereby favoring the desired reaction over polymerization.[2]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids can help identify the optimal balance between the reaction rate and side product formation.[2]
-
Control Reaction Temperature: While heating is often required, excessive temperatures promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2]
Problem 3: Contamination with Partially Hydrogenated Quinolines
Symptoms: The final product is contaminated with dihydro- or tetrahydroquinoline derivatives, which are often difficult to separate from the desired aromatic quinoline.[2]
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Inefficient or insufficient oxidizing agent, or reaction conditions that do not favor complete oxidation, can lead to the isolation of these hydrogenated byproducts.[2]
Solutions:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis, and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and significantly reduced yields.[2] To prevent this, you can employ a biphasic solvent system, control the reaction temperature, and add the carbonyl compound slowly to the reaction mixture.[2]
Q2: I am using a substituted aniline and getting a very low yield. What could be the issue?
A2: The electronic properties of the substituents on the aniline ring can greatly impact the reaction's efficiency. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction. Conversely, strongly electron-donating groups may render the aniline too reactive, leading to increased side reactions. Careful optimization of the reaction conditions is essential when working with substituted anilines.
Q3: Can I use an α,β-unsaturated ketone instead of an aldehyde?
A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.
Q4: How can I purify my quinoline product from the tarry byproducts?
A4: Purification can be challenging. Steam distillation is a classic and often effective method for isolating volatile quinolines from non-volatile tars.[5]
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield of the Doebner-von Miller reaction. The following table provides a comparison of isolated yields for the synthesis of various 2-phenylquinoline derivatives using different catalysts.
| Amine | α,β-unsaturated aldehyde | Catalyst/Solvent | Isolated Yield (%) |
| Aniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 81 |
| Aniline | Cinnamaldehyde | 10 M HCl/toluene | 16 |
| Aniline | Cinnamaldehyde | Phosphotungstic acid/toluene | 86 |
| 4-Methylaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 80 |
| 4-Methylaniline | Cinnamaldehyde | 6 M HCl/ZnCl₂ | 53 |
| 4-Methylaniline | Cinnamaldehyde | Phosphotungstic acid/toluene | 84 |
| 4-Methoxyaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 89 |
| 4-Methoxyaniline | Cinnamaldehyde | 10 M HCl/toluene | <1 |
| 4-Chloroaniline | Cinnamaldehyde | Ag(I)-exchanged Montmorillonite K10 | 46 |
| 4-Chloroaniline | Cinnamaldehyde | 10 M HCl/toluene | <1 |
Data extracted from a comparative study on the synthesis of quinoline derivatives.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation by utilizing a biphasic solvent system and gradual addition of the carbonyl compound.[2]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualization
The following diagram illustrates a general workflow for troubleshooting low yields in Doebner-von Miller reactions.
Caption: Troubleshooting workflow for low yields in Doebner-von Miller reactions.
References
Technical Support Center: Addressing Poor Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in common quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical quinoline synthesis methods where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, the Doebner-von Miller reaction, and the Conrad-Limpach synthesis.[1][2] In these reactions, the use of unsymmetrical ketones, β-diketones, or substituted anilines can lead to the formation of two or more regioisomeric products, which complicates purification and reduces the yield of the desired compound.[1][2]
Q2: What are the key factors that influence the regiochemical outcome in these syntheses?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[3]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common regioselectivity issues encountered during various quinoline synthesis reactions.
Friedländer Synthesis
Issue: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers.
The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different enolates, resulting in a mixture of quinoline products.
Solutions:
-
Catalyst Control: The choice of catalyst can significantly direct the regioselectivity. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines.[5] Ionic liquids can also be employed to enhance regioselectivity.[6]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.
-
Reaction Condition Optimization:
-
Temperature: Higher reaction temperatures can sometimes favor the formation of one regioisomer.
-
Slow Addition: A gradual addition of the methyl ketone substrate to the reaction mixture has been observed to increase regioselectivity in favor of the 2-substituted product.[5]
-
Microwave Irradiation: This technique can sometimes improve reaction yields and enhance regioselectivity by providing rapid and uniform heating.
-
Quantitative Data on Regioselectivity in Friedländer Synthesis
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Catalyst/Conditions | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 2-Aminobenzophenone | 2-Pentanone | KOH, EtOH, Reflux | 50:50 | 75 | [6] |
| 2-Aminobenzophenone | 2-Pentanone | Pyrrolidine, 100°C | 85:15 | 82 | [5] |
| 2-Aminobenzophenone | 2-Pentanone | [Hbim]BF₄ (Ionic Liquid), 120°C | >95:5 | 90 | [6] |
Regioisomer A corresponds to reaction at the methyl group of 2-pentanone, and Regioisomer B corresponds to reaction at the methylene group.
Experimental Protocol: Regioselective Friedländer Synthesis using Pyrrolidine Catalyst [5]
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., 5 mL of toluene), add pyrrolidine (0.1 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the progress by TLC or GC-MS. For improved selectivity, the unsymmetrical ketone can be added slowly over a period of time.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product. Purify the products by column chromatography on silica gel.[2]
Combes Synthesis
Issue: My Combes synthesis with an unsymmetrical β-diketone is yielding the undesired regioisomer as the major product.
The acid-catalyzed condensation of an aniline with an unsymmetrical β-diketone can result in two possible cyclization pathways.
Solutions:
-
Modify Substituents: Altering the steric and electronic properties of the substituents on the aniline or the β-diketone can influence the regiochemical outcome. For instance, using a bulkier substituent on the aniline may favor cyclization at the less hindered position of the diketone.[2]
-
Catalyst Choice: While sulfuric acid is traditionally used, employing a polyphosphoric ester (PPE) catalyst, generated from polyphosphoric acid (PPA) and an alcohol, can be more effective and may influence regioselectivity.[3]
-
Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.
Quantitative Data on Regioselectivity in Combes Synthesis
| Aniline | Unsymmetrical β-Diketone | Acid Catalyst | Ratio of Regioisomers (I:II) | Total Yield (%) | Reference |
| Aniline | 1,1,1-Trifluoro-2,4-pentanedione | H₂SO₄ | 40:60 | 65 | [3] |
| 4-Methoxyaniline | 1,1,1-Trifluoro-2,4-pentanedione | PPA/EtOH | 80:20 | 78 | [3] |
| 4-Chloroaniline | 1,1,1-Trifluoro-2,4-pentanedione | PPA/EtOH | 30:70 | 72 | [3] |
Regioisomer I is the 2-CF₃-quinoline and Regioisomer II is the 4-CF₃-quinoline.
Experimental Protocol: Regioselective Combes Synthesis using PPA/EtOH [3]
-
Catalyst Preparation: In a reaction vessel, carefully add polyphosphoric acid (PPA) to ethanol under stirring to generate the polyphosphoric ester (PPE) catalyst.
-
Reaction Setup: Add the substituted aniline (1.0 equiv) and the unsymmetrical β-diketone (1.1 equiv) to the freshly prepared PPE catalyst.
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (e.g., 120-140°C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Doebner-von Miller Reaction
Issue: I am getting a mixture of regioisomers in my Doebner-von Miller reaction, or the reaction is favoring the 2-substituted quinoline when I desire the 4-substituted product.
The standard Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, typically favors the formation of 2-substituted quinolines through a 1,4-conjugate addition pathway.[7][8]
Solutions:
-
Reversal of Regioselectivity: To favor the formation of 4-substituted quinolines, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[7][8] This promotes a 1,2-addition mechanism, leading to the desired regioisomer.[7]
-
Minimizing Side Reactions:
-
Polymerization: α,β-unsaturated carbonyl compounds are prone to acid-catalyzed polymerization.[7] This can be minimized by the slow, portion-wise addition of the carbonyl compound or by using a biphasic reaction medium.[7]
-
Tar Formation: Harsh reaction conditions (high temperatures, concentrated strong acids) can lead to tar formation. Optimize the temperature and acid concentration, starting with milder conditions.
-
Quantitative Data on Regioselectivity in Doebner-von Miller Synthesis
| Aniline | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl, H₂O | 2-Methylquinoline | 70 | [9] |
| Aniline | Ethyl benzoylpyruvate | Hf(OTf)₄, CH₂Cl₂ | 2-Phenyl-4-carboxyquinoline | 44 | [8] |
| Aniline | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | TFA, Reflux | 2-Carboxy-4-phenylquinoline | 80 | [8] |
Experimental Protocol: Synthesis of 4-Substituted Quinolines via Modified Doebner-von Miller Reaction [8]
-
Reaction Setup: In a round-bottom flask, combine the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (2.0 equiv).
-
Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to act as both the solvent and catalyst.
-
Reaction Execution: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the TFA by distillation.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Conrad-Limpach Synthesis
Issue: My Conrad-Limpach synthesis is producing a mixture of 4-hydroxy and 2-hydroxyquinolines.
The regioselectivity in the Conrad-Limpach synthesis is primarily controlled by the reaction temperature, which dictates whether the kinetic or thermodynamic product is formed.
Solutions:
-
Kinetic Control (for 4-Hydroxyquinolines): Running the initial condensation of the aniline with the β-ketoester at a lower temperature (e.g., room temperature) favors the formation of the β-aminoacrylate (the kinetic product). Subsequent high-temperature cyclization (around 250°C) of this intermediate leads to the 4-hydroxyquinoline.[4]
-
Thermodynamic Control (for 2-Hydroxyquinolines - Knorr Synthesis): Conducting the initial condensation at a higher temperature (approximately 140°C) favors the formation of the β-keto acid anilide (the thermodynamic product). Cyclization of this intermediate yields the 2-hydroxyquinoline.[4]
Experimental Protocol: Selective Synthesis of 4-Hydroxyquinolines (Conrad-Limpach) [4]
-
Formation of β-Aminoacrylate: Stir a mixture of the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature, optionally with a catalytic amount of acid (e.g., HCl). The reaction is typically complete within a few hours.
-
Cyclization: Isolate the resulting β-aminoacrylate. In a high-boiling, inert solvent such as mineral oil, heat the β-aminoacrylate to approximately 250°C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and purify the resulting 4-hydroxyquinoline, often by recrystallization.
Visualizations
Caption: Regioselectivity in the Friedländer synthesis arises from two possible enolates.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Quinolin-3-ylmethanol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Quinolin-3-ylmethanol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds of moderate polarity.[1] A typical mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] The polarity of the eluent is gradually increased to facilitate the elution of the compound. Due to the basic nature of the quinoline nitrogen, tailing on the acidic silica gel can be an issue. To mitigate this, adding a small amount (0.1-2.0%) of a basic modifier like triethylamine (NEt₃) to the mobile phase is highly recommended.[3]
Q2: My this compound is not moving from the origin of the column, even with a relatively polar mobile phase. What could be the problem?
A2: If your compound remains at the top of the column, the mobile phase is likely not polar enough to displace the polar this compound from the active sites of the silica gel.[3] this compound is a polar molecule due to the hydroxyl group and the nitrogen atom in the quinoline ring.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is still insufficient, a stronger eluent system, such as dichloromethane/methanol, may be required.[3][4] Start with a low percentage of methanol and incrementally increase it.
Q3: I am observing significant tailing of my product spot during TLC analysis and in the column fractions. How can I resolve this?
A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase, leading to poor peak shape.[3]
-
Solution: The most effective way to counteract this is by adding a basic modifier to your eluent. Incorporating 0.1-2.0% triethylamine (NEt₃) or a few drops of ammonia solution in your mobile phase will neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[3] Alternatively, using a different stationary phase like alumina (basic) could also be considered.[4]
Q4: How do I choose the optimal solvent system for the column?
A4: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. The desired compound should have an Rf value between 0.2 and 0.4 for effective separation on a column.[5]
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light (254 nm) or using a staining agent.
-
The solvent system that gives your product an Rf in the 0.2-0.4 range is a good starting point for your column chromatography.[5]
-
Q5: My compound is eluting with impurities that have a similar Rf value. What can I do?
A5: If impurities are co-eluting with your product, it indicates that the chosen solvent system does not provide adequate resolution.
-
Solution:
-
Try a different solvent system: Experiment with solvent mixtures of different selectivities. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol or toluene/ethyl acetate.[6][7]
-
Use a shallower gradient: If you are running a gradient elution, make the increase in polarity more gradual. This can often improve the separation of closely eluting compounds.
-
Consider a different stationary phase: If changing the mobile phase is not effective, using a different stationary phase like alumina or a bonded silica phase (e.g., diol, cyano) might provide the necessary selectivity.[6]
-
Data Presentation
Table 1: Illustrative TLC Data for Crude this compound
| Solvent System (v/v) | Rf of this compound | Rf of Major Impurity A (Less Polar) | Rf of Major Impurity B (More Polar) | Observations |
| 80:20 Hexane/Ethyl Acetate | 0.15 | 0.40 | 0.05 | Good separation, but product Rf is slightly low. |
| 60:40 Hexane/Ethyl Acetate | 0.30 | 0.65 | 0.10 | Optimal for column chromatography. |
| 50:50 Hexane/Ethyl Acetate | 0.45 | 0.80 | 0.20 | Product Rf is too high for good separation. |
| 95:5 Dichloromethane/Methanol | 0.35 | 0.70 | 0.15 | Alternative system, good separation. |
Table 2: Typical Column Chromatography Parameters (Illustrative Example)
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Load | 500 mg |
| Mobile Phase (Gradient) | Start with 80:20 Hexane/Ethyl Acetate (+0.5% NEt₃), gradually increase to 50:50 Hexane/Ethyl Acetate (+0.5% NEt₃) |
| Flow Rate | ~5-10 mL/min (with gentle pressure) |
| Fraction Size | 15 mL |
| Expected Yield | 75-90% (depending on crude purity) |
| Purity (Post-Column) | >98% (by HPLC/NMR) |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 hexane/ethyl acetate).
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Using a pipette, carefully add the sample solution to the top of the column.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Begin elution with the starting non-polar solvent system (e.g., 80:20 Hexane/Ethyl Acetate + 0.5% NEt₃).
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
Gradually increase the polarity of the mobile phase according to the separation profile observed by TLC.
-
Collect fractions of a consistent volume (e.g., 15 mL) in numbered test tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.
-
Determine the yield and assess the purity using analytical techniques such as NMR, HPLC, or LC-MS.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound purification.
References
- 1. Khan Academy [khanacademy.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up Quinoline Synthesis Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up quinoline synthesis reactions.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific challenges you may encounter during the scale-up of quinoline synthesis.
Issue 1: Poor Temperature Control and Runaway Reactions
Q1: My Skraup synthesis is highly exothermic and difficult to control at a larger scale. What are the best strategies to manage the reaction's temperature?
A1: The Skraup reaction is notoriously exothermic, and poor temperature control is a major safety concern during scale-up, potentially leading to a runaway reaction.[1][2][3] Here are several strategies to mitigate this:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a common and effective method to control the reaction's vigor.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[1][3] Boric acid can also be used as a moderator.[4]
-
Controlled Reagent Addition: Instead of adding all reagents at once, a controlled, gradual addition of the sulfuric acid to the mixture of the aniline, glycerol, and oxidizing agent with efficient cooling is crucial.[2]
-
Efficient Agitation: Inadequate mixing in larger reactors can lead to the formation of localized "hot spots."[5] Switching from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller can ensure better heat distribution.[5]
-
Gradual Heating: Initially, the mixture should be heated gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed, allowing the reaction to proceed under its own heat.[3][6]
-
Enhanced Heat Transfer: Utilize a jacketed reactor with a reliable cooling system. Ensure that the heat transfer fluid is circulating at an adequate rate to effectively remove the heat generated.[5]
Issue 2: Decreased Yield and Increased Impurity Formation
Q2: We are observing a significant drop in yield and the formation of new impurities now that we've scaled up our quinoline synthesis from the lab bench to a pilot reactor. What are the likely causes?
A2: A decrease in yield and changes in the impurity profile are common challenges when scaling up chemical reactions.[5] Several factors contribute to this:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to poor mass transfer between reactants, resulting in incomplete reactions and the formation of byproducts.[5] As mentioned earlier, localized overheating due to inadequate heat removal can also degrade both reactants and products, leading to lower yields and impurity formation.[5]
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the reactor size increases. This can alter the reaction kinetics, especially in heterogeneous reactions, and may require re-optimization of reaction parameters.[5]
-
Longer Reaction Times: At a larger scale, reactions may require longer times to reach completion, which can lead to the formation of degradation products or other side reactions that were not significant on a smaller scale.[5]
To address these issues, consider the following:
-
Re-optimization of Reaction Parameters: Systematically re-evaluate key parameters such as temperature, concentration, and catalyst loading at the new scale.
-
In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using techniques like TLC, HPLC, or GC to understand when and how impurities are forming.[5]
Issue 3: Tar Formation
Q3: We are experiencing significant tar formation in our Skraup and Doebner-von Miller reactions upon scale-up. How can we minimize this?
A3: Tar formation is a well-documented side reaction in several quinoline syntheses, particularly those conducted under harsh acidic and high-temperature conditions.[1][7] The primary cause is the acid-catalyzed polymerization of intermediates, such as acrolein in the Skraup synthesis or the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction.[1][7]
Here are some strategies to minimize tarring:
-
Moderating the Reaction: As with controlling exotherms, using a moderator like ferrous sulfate in the Skraup synthesis can help reduce charring by controlling the reaction rate.[2]
-
Optimizing Temperature: Avoid excessively high temperatures. Gentle initiation and controlled heating throughout the reaction can significantly reduce polymerization.[2][8]
-
Gradual Reagent Addition: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus disfavoring self-condensation and polymerization.[7]
-
Use of a Biphasic Medium: For the Doebner-von Miller reaction, employing a biphasic reaction medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[2]
Issue 4: Product Isolation and Purification Challenges
Q4: During the work-up of our large-scale quinoline synthesis, we are facing difficulties with product isolation and obtaining a consistent crystalline form. What could be the problem?
A2: Challenges in product isolation and inconsistent crystallinity at a larger scale often point to issues with the work-up procedure and polymorphism.[5]
-
Inefficient Extraction: At a larger scale, a proper phase split is often more efficient than multiple small extractions.[5] Ensure that the pH of the aqueous layer is appropriately adjusted to ensure the quinoline product is in its free base form for efficient extraction into an organic solvent.
-
Polymorphism: Many quinoline derivatives can exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[5] The specific polymorph obtained can be highly sensitive to crystallization conditions.
-
Controlled Crystallization: Develop a controlled crystallization protocol by defining the solvent system, cooling rate, agitation speed, and seeding strategy. Rapidly "crashing out" the product is likely to produce an amorphous solid or a mixture of polymorphs.[5]
-
Seeding: Introducing a small amount of the desired crystalline form (seed crystals) to a supersaturated solution can promote the growth of that specific polymorph.[5]
-
-
Purification from Tar: For reactions with significant tar formation, like the Skraup synthesis, steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[1] The crude product can then be further purified by other methods such as conversion to a salt (e.g., picrate) and regeneration of the free base, or by chromatography.[9][10]
Data Presentation
The following tables summarize quantitative data related to quinoline synthesis, providing a basis for comparison and optimization.
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Quinolin-2-one Synthesis
| Parameter | Lab-Scale (10g) | Scale-Up (500g) | Rationale for Change on Scale-Up |
| Stirring Method | Magnetic Stirrer | Overhead Mechanical Stirrer | To ensure efficient mixing and heat distribution in a larger volume.[5] |
| Reagent Addition | All at once | Slow addition via dropping funnel | To control the reaction exotherm and maintain a consistent temperature.[5] |
| Catalyst Loading | 2 mol% | 1.5 mol% | Improved mixing at a larger scale can enhance catalyst efficiency.[2] |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be necessary to ensure complete conversion due to mass transfer limitations.[5] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up; significant drops may indicate process control issues.[2] |
Table 2: Effect of Oxidizing Agent on the Yield of the Skraup Synthesis
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) |
| Nitrobenzene | Aniline | Quinoline | 84-91[11] |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14[11] |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol)[11] |
Table 3: Influence of Microwave Heating on the Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Yield (%) of Product (4) |
| 1 | 250 | 1 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
| Data suggests that higher temperatures are crucial for the intramolecular cyclization, but prolonged reaction times at high temperatures can lead to product degradation.[12] |
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions.
Skraup Synthesis of Quinoline
This protocol is adapted from a standard, reliable procedure.[11]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (FeSO₄)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline with cooling and efficient stirring.
-
Reagent Addition: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate. Finally, slowly add nitrobenzene.
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask with a wet towel or an ice-water bath.[3][6]
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.[3]
-
Work-up: Allow the reaction mixture to cool. Carefully dilute the mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam Distillation: Perform a steam distillation to isolate the crude quinoline from the tarry residue.[3]
-
Purification: Separate the organic layer from the steam distillate. The crude quinoline can be further purified by distillation, collecting the fraction boiling at 235-237°C.[11]
Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation.[13]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide Solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-methylquinoline can be purified by vacuum distillation.
Combes Synthesis of 2,4-Dimethylquinoline
This is a general procedure for the Combes synthesis.[5][7]
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Ammonia or Sodium Hydroxide solution
Procedure:
-
Condensation: In a suitable flask, mix aniline and acetylacetone. Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The 2,4-dimethylquinoline product will separate and can be isolated by extraction with an organic solvent.
-
Purification: The crude product can be purified by distillation or recrystallization.
Friedländer Synthesis of a Substituted Quinoline
This is a general protocol for the Friedländer synthesis.[8][14]
Materials:
-
o-Aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group (e.g., a ketone)
-
Acid or base catalyst (e.g., acetic acid or potassium hydroxide)
-
Ethanol (as a solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the o-aminoaryl aldehyde or ketone and the other carbonyl compound in ethanol.
-
Catalyst Addition: Add a catalytic amount of either an acid (e.g., a few drops of acetic acid) or a base (e.g., a pellet of potassium hydroxide).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol outlines the classical thermal approach.[12][15]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., diphenyl ether)
-
Non-polar solvent (e.g., cyclohexane or hexane)
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.
-
Precipitation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to aid precipitation.
-
Isolation and Purification: Collect the solid by filtration and wash with the non-polar solvent. The product can be further purified by recrystallization.
-
Saponification and Decarboxylation (Optional): The resulting ester can be saponified with sodium hydroxide, followed by acidification and heating to yield 4-hydroxyquinoline.[16]
Visualizations
The following diagrams illustrate common troubleshooting workflows for scaling up quinoline synthesis.
Caption: A troubleshooting decision tree for common issues in scaling up quinoline synthesis.
Caption: A workflow for troubleshooting poor temperature control in exothermic quinoline synthesis reactions.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. mdpi.com [mdpi.com]
- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Combes Quinoline Synthesis
Welcome to our dedicated technical support center for the Combes quinoline synthesis. This resource is tailored for researchers, scientists, and professionals in drug development seeking to minimize side product formation and optimize their reaction outcomes. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Combes synthesis, and what causes them?
A1: The most significant side product challenge in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1] This occurs because the initial condensation of the aniline with the unsymmetrical β-diketone can happen at two different carbonyl groups, leading to two possible enamine intermediates. Subsequent acid-catalyzed cyclization of these intermediates results in a mixture of quinoline regioisomers.
Another potential, though less specific, side product is tar or polymeric material . This can arise from the polymerization of reactants or intermediates under the strongly acidic and often high-temperature conditions used in the synthesis.[1][2]
Q2: How can I control the regioselectivity of my Combes synthesis to favor the desired product?
A2: Controlling regioselectivity is crucial for maximizing the yield of your target molecule and simplifying purification. The outcome of the reaction is primarily influenced by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone, as well as the choice of acid catalyst.[3]
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the initial nucleophilic attack of the aniline to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a key role. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of 2-substituted quinolines. Conversely, electron-withdrawing groups (e.g., chloro, fluoro) often lead to the 4-substituted regioisomer as the major product.[3]
-
Catalyst Selection: The choice of acid catalyst can significantly impact the regioisomeric ratio. While sulfuric acid (H₂SO₄) is commonly used, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can offer better dehydration and may influence the selectivity of the cyclization step.[3]
Q3: Are there any general strategies to minimize tar formation?
A3: Yes, several general laboratory practices can help minimize the formation of tarry byproducts:
-
Temperature Control: Careful control of the reaction temperature is critical. High temperatures can promote unwanted side reactions and polymerization. It is advisable to heat the reaction gently to initiate it and then maintain the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Purity of Starting Materials: Ensure that your aniline and β-diketone starting materials are pure. Impurities can act as catalysts for polymerization or participate in other side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times at high temperatures once the starting materials have been consumed.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Combes synthesis experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield and a Mixture of Regioisomers | Use of an unsymmetrical β-diketone leading to poor regioselectivity. | Modify Substituents: If possible, introduce a bulky substituent on the β-diketone to sterically hinder one of the carbonyl groups. Vary the Aniline Substituent: Utilize anilines with appropriate electronic properties to direct the cyclization. For example, an electron-donating group may favor one regioisomer.[3] Optimize the Catalyst: Experiment with different acid catalysts such as H₂SO₄, PPA, or PPE to determine the optimal catalyst for your specific substrates. |
| Significant Tar/Polymer Formation | The reaction conditions (high temperature, strong acid) are too harsh. | Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature. Use a Milder Catalyst: While strong acids are characteristic of the Combes synthesis, exploring milder conditions or alternative catalysts could be beneficial if tarring is severe. Controlled Addition: Consider the slow addition of the acid catalyst to manage the exothermicity of the reaction. |
| Reaction Not Proceeding to Completion | Insufficient acid catalyst or inadequate heating. | Increase Catalyst Loading: Incrementally increase the amount of the acid catalyst. Increase Temperature or Reaction Time: Cautiously increase the reaction temperature while monitoring for the formation of side products. Extend the reaction time and follow the progress by TLC or GC.[4] |
| Difficult Purification of Regioisomers | The synthesized regioisomers have very similar physical properties. | Chromatography: Column chromatography is the most common method for separating regioisomers. Experiment with different solvent systems to achieve optimal separation.[4] Crystallization: If the products are solid, fractional crystallization may be a viable separation technique. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation. |
Experimental Protocols
General Protocol for Monitoring Combes Synthesis by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line in pencil. Mark three lanes for: your starting aniline (A), your β-diketone (D), and the reaction mixture (R).
-
Spot the Plate: Using separate capillaries, spot small amounts of the starting materials in their respective lanes. In the 'R' lane, spot the reaction mixture. A co-spot (spotting both starting materials and the reaction mixture in the same lane) can also be helpful to confirm the identity of the spots.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. Staining with an appropriate agent (e.g., potassium permanganate) may also be necessary.
-
Analyze: The disappearance of the starting material spots and the appearance of new product spots in the 'R' lane indicate the progress of the reaction. The relative intensity of the spots can give a qualitative measure of the conversion.
Visualizations
Reaction Mechanism and Formation of Regioisomers
The following diagram illustrates the general mechanism of the Combes synthesis and the competing pathways that lead to the formation of two different regioisomers when an unsymmetrical β-diketone is used.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to troubleshoot and optimize a Combes synthesis that is suffering from low yields.
References
Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis
Welcome to the technical support center for quinoline derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
General Troubleshooting
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the initial troubleshooting steps I should take?
A1: When encountering low to no product formation, a systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:
-
Catalyst and Reagent Quality: The choice and purity of your catalyst and reagents are paramount. For instance, in the Friedländer synthesis, a variety of acid or base catalysts can be employed, and their effectiveness can differ based on the specific substrates.[1] Ensure that all reagents are pure and dry, as any contaminants can impede the reaction.
-
Reaction Monitoring: Incomplete reactions are a common cause of low yields. It is essential to monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.[1]
-
Reaction Atmosphere: Certain reactions are sensitive to atmospheric conditions. If your substrates or catalyst are known to be sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Reaction Temperature: Many quinoline synthesis methods require heating.[2] However, excessively high temperatures can lead to the decomposition of reactants and the formation of tar, a frequent issue in methods like the Skraup synthesis.[2] Conversely, some highly active modern catalysts can facilitate reactions at ambient temperatures.[3] If you observe decomposition, consider lowering the reaction temperature.[3]
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction's success. Deactivating electron-withdrawing groups or significant steric hindrance on your substrates may slow down or even prevent the reaction.[2][4] In such cases, employing a more potent catalyst or harsher reaction conditions might be necessary.[2]
Q2: How do I select between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A2: The decision between a homogeneous and a heterogeneous catalyst depends on your specific experimental requirements and goals.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which often leads to higher selectivity and allows for milder reaction conditions. However, a significant drawback is the difficulty in separating the catalyst from the final product.[2]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid or gaseous reaction mixture). This key difference facilitates easy separation and recycling of the catalyst, making them a preferred choice for larger-scale and more environmentally friendly processes.[2] Nanocatalysts are an emerging class of heterogeneous catalysts that offer high surface area and reactivity.[2]
Q3: Are there more environmentally friendly ("green") catalytic options available for quinoline synthesis?
A3: Yes, there has been considerable research into developing greener catalytic systems for quinoline synthesis. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.[5] Key developments include:
-
Solvent-Free Reactions: Conducting reactions without a solvent, often facilitated by microwave irradiation, can minimize waste and simplify the workup process.[1][6]
-
Alternative Solvents: The use of water as a green solvent has been shown to be effective in some quinoline syntheses, eliminating the need for organic solvents and harsh catalysts.[1] Ionic liquids are also being explored as environmentally benign reaction media and catalysts.[5][7]
-
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis.[5]
-
Energy-Efficient Techniques: Methods like microwave-assisted and ultrasound-assisted synthesis are gaining popularity as they can significantly reduce reaction times and energy consumption.[5][7]
Troubleshooting Specific Quinoline Synthesis Methods
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and it can be catalyzed by both acids and bases.[2][8]
Q1: I am observing significant self-condensation of my ketone reactant in the Friedländer synthesis. How can I minimize this side reaction?
A1: Self-condensation of the ketone, an aldol condensation, is a common side reaction, particularly under basic conditions.[9] To mitigate this:
-
Catalyst Optimization: A wide array of catalysts has been reported to enhance the efficiency of the Friedländer synthesis.[1][8] Experimenting with different catalysts, such as Brønsted acids, Lewis acids, or solid-supported catalysts, and adjusting the catalyst loading can significantly improve yields and reduce side reactions.[8]
-
Milder Conditions: Traditional Friedländer reactions often employ high temperatures and strong acids or bases, which can contribute to side product formation.[1] Modern protocols often utilize milder catalysts that enable the reaction to proceed under more controlled conditions.[1]
-
Substrate Modification: If possible, using a non-enolizable ketone will prevent self-condensation. Alternatively, enhancing the reactivity of the 2-aminoaryl aldehyde or ketone can favor the desired reaction pathway.
Q2: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Lack of regioselectivity with unsymmetrical ketones is a known challenge.[9] To address this, you can:
-
Explore Different Catalysts: Some catalysts may offer better regioselectivity for your specific substrates.
-
Introduce a Directing Group: Modifying the ketone with a directing group, such as a phosphoryl group on one of the α-carbons, can effectively control the direction of the condensation.
Skraup Synthesis
The Skraup synthesis produces quinolines from the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2]
Q1: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate the reaction?
A1: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[7][9][10] To control the reaction and minimize tarring:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[2][7][10] Boric acid can also be used for this purpose.[10]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[10]
-
Efficient Stirring: Good mixing is crucial for heat dissipation and preventing the formation of localized hotspots.[10]
-
Optimize Temperature: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase.[10]
Doebner-von Miller Reaction
This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[2]
Q1: I am getting a low yield in my Doebner-von Miller reaction due to the formation of a large amount of polymeric material. How can I prevent this?
A1: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a major side reaction in the Doebner-von Miller synthesis.[9][11] To suppress this:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase.[7][9][11]
-
Optimize Acid Catalyst: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[11]
-
Controlled Reactant Addition: Slowly adding the carbonyl compound to the reaction mixture can help to maintain a low concentration and minimize polymerization.[9]
Combes Synthesis
The Combes synthesis is an acid-catalyzed reaction that condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[2][12]
Q1: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A1: Regioselectivity in the Combes synthesis is influenced by both the steric and electronic effects of the substituents on the aniline and the β-diketone.[10][12] To control the outcome:
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[10][12]
-
Electronic Effects: The electronic nature of the substituents on the aniline (electron-donating or electron-withdrawing) can direct the cyclization to a specific ortho position.[10] For instance, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[12]
-
Catalyst Choice: The use of different acid catalysts, such as sulfuric acid versus polyphosphoric acid, can influence the regiochemical outcome.[10]
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis for preparing quinolines and 4-hydroxyquinoline derivatives, starting from the condensation of an aniline with an alkoxymethylenemalonic ester.[13]
Q1: I am observing the formation of dark, tarry materials during the high-temperature cyclization step of the Gould-Jacobs reaction. How can I prevent this?
A1: Decomposition at high temperatures and prolonged heating can lead to the formation of tarry byproducts.[14] To address this:
-
Optimize Reaction Conditions: Carefully optimize the temperature and reaction time to find a balance between efficient cyclization and thermal degradation.[14]
-
Use a High-Boiling Inert Solvent: Employing a high-boiling inert solvent can ensure more even and controlled heating.[14]
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.[14]
Data Presentation: Catalyst Performance in Friedländer Synthesis
The following table summarizes the performance of various catalysts in the Friedländer synthesis of quinoline derivatives, providing a comparative overview of their efficacy.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| p-Toluenesulfonic acid | 2-Aminoaryl ketone, α-Methylene carbonyl | Toluene | Reflux | 6-12 | 80-95 | [2][15] |
| H₂SO₄ | 2-Aminoaryl ketone, α-Methylene carbonyl | Acetic Acid | 100-120 | 4-8 | 75-90 | [2][16] |
| ZnCl₂ | 2-Aminoaryl ketone, α-Methylene carbonyl | Ethanol | Reflux | 8-16 | 70-88 | [2] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | 2-Aminoaryl ketone, α-Methylene carbonyl | Ethanol | Reflux | 5-10 | 85-95 | [6][17] |
| FeCl₂·2H₂O-RiHA | 2-Aminoaryl ketone, α-Methylene carbonyl | Solvent-free | 80-100 | 0.5-1.5 | 90-98 | [6] |
| MCM-41-SO₃H | 2-Aminoaryl ketone, α-Methylene carbonyl | Solvent-free | 100 | 0.2-0.5 | 92-98 | [18] |
| Nanocatalysts | ||||||
| Fe₃O₄-supported IL | 2-Aminoaryl ketone, α-Methylene carbonyl | Solvent-free | 90 | 1-2 | 88-96 | [19] |
| Cu-IRMOF-3/PSTA | Substituted anilines, Alkynes | CH₃CN | 80 | 1-3 | 85-96 | [19] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Nanocatalyst-Mediated Friedländer Synthesis
This protocol provides a general methodology for the synthesis of polysubstituted quinolines using a reusable nanocatalyst.[20]
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.
-
If the reaction is not being conducted under solvent-free conditions, add ethanol as the solvent.
-
Stir the reaction mixture at a predetermined optimized temperature (e.g., 60-100°C) for the required duration (e.g., 2 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[20]
Classical Skraup Synthesis of Quinoline
This protocol outlines the classical Skraup synthesis, emphasizing the necessary safety precautions.
Warning: This reaction is highly exothermic and can become violent. Appropriate safety measures, including the use of a fume hood and a blast shield, are essential.[7][21]
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
To this, cautiously add aniline, followed by glycerol.
-
Slowly and with vigorous stirring, add an oxidizing agent (e.g., nitrobenzene).
-
Add a small amount of ferrous sulfate as a moderator to control the reaction's exothermicity.[7][10][21]
-
Gently heat the mixture to initiate the reaction. Once the reaction begins, it will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.[7]
-
After the initial vigorous phase subsides, heat the mixture to a gentle reflux for an additional period to ensure the reaction goes to completion.
-
After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the quinoline from the tarry residue via steam distillation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. iipseries.org [iipseries.org]
- 16. du.edu.eg [du.edu.eg]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinoline-3,4-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of quinoline-3,4-diones. Given the inherent instability of this class of compounds, this guide focuses on systematic approaches to overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why are quinoline-3,4-diones notoriously difficult to purify?
Quinoline-3,4-diones are challenging to purify primarily due to their chemical instability. The vicinal dicarbonyl functionality makes the quinoline ring electron-deficient and susceptible to decomposition under various conditions.[1] Many standard purification techniques, such as silica or alumina chromatography, can lead to significant product loss.[1] These compounds are also often sensitive to oxygen, water, and light, leading to degradation in solution.[1]
Q2: What are the most common impurities in quinoline-3,4-dione synthesis?
Common impurities include unreacted starting materials, byproducts from side reactions, and oligomeric materials formed through decomposition of the desired product.[1] The harsh conditions often used in their synthesis can lead to the formation of tarry substances, which can complicate isolation.[2]
Q3: Which purification techniques are typically attempted for quinoline-3,4-diones?
While challenging, the most commonly attempted purification techniques include:
-
Washing/Trituration: For compounds that are solids and have low solubility in a particular solvent in which the impurities are soluble.[1]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[1]
-
Column Chromatography: Often problematic due to decomposition, but can be successful with careful selection of stationary and mobile phases, as well as deactivation of the stationary phase.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for purifying small to medium quantities of material, particularly for complex mixtures.[3]
Q4: Are there alternative strategies if standard purification methods fail?
Yes, if standard methods are unsuccessful, consider the following:
-
Derivatization: One potential strategy is to reduce the quinoline-3,4-dione to the corresponding, and often more stable, diol. After purification of the diol, it can be re-oxidized to the desired dione.[1]
-
Purification at a Later Stage: It may be possible to carry the impure material forward to the next synthetic step and purify a more stable downstream intermediate.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of quinoline-3,4-diones in a question-and-answer format.
Issue 1: Decomposition on Column Chromatography
Question: My quinoline-3,4-dione is decomposing on my silica/alumina column. What can I do to prevent this?
Answer: Decomposition on silica or alumina is a very common problem with this class of compounds.[1] Here are several strategies to mitigate this issue:
-
Deactivate the Stationary Phase:
-
Silica Gel: The acidic nature of silica gel often catalyzes decomposition. Deactivate it by preparing a slurry with your eluent containing a small amount of a base like triethylamine (NEt₃) or pyridine (typically 0.5-2%) before packing the column.
-
Alumina: Use neutral or basic alumina instead of acidic alumina.
-
-
Use Alternative Stationary Phases:
-
Florisil or Cellulose: These are less acidic than silica and may be more suitable for sensitive compounds.[1]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective alternative.
-
-
Optimize Your Chromatography Conditions:
-
Work Quickly: Minimize the time your compound spends on the column.
-
Low Temperature: Running the column in a cold room can reduce the rate of decomposition.
-
Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
-
Degas Solvents: Using degassed solvents can help prevent oxidation on the column.[1]
-
Issue 2: Product is an Oil or Fails to Crystallize
Question: My crude quinoline-3,4-dione is an oil or an impure solid, and I cannot find a suitable solvent for recrystallization. How should I proceed?
Answer: Finding the right recrystallization solvent is crucial for obtaining a pure crystalline product. A systematic approach is recommended:
-
Systematic Solvent Screening:
-
Place a small amount of your crude material (a few milligrams) into several small test tubes.
-
To each tube, add a different solvent (start with common solvents like ethanol, methanol, ethyl acetate, acetone, toluene, and hexane) dropwise at room temperature until the solid dissolves.
-
A good single solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Consider Salt Formation: For compounds with basic or acidic functionalities, recrystallization of a salt can sometimes yield better crystals.[4]
Issue 3: Product Streaking or Poor Separation on TLC/Column
Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?
Answer: Tailing is often caused by the interaction of the compound with the acidic silanol groups on the silica gel surface.
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can suppress these interactions and lead to sharper peaks and better separation.
Data Presentation
While specific quantitative data for the purification of quinoline-3,4-diones is scarce due to their instability, the following table summarizes data for general quinoline purification techniques. This data should be used as a general guideline, and conditions should be adapted cautiously for the more sensitive dione derivatives.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [3] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [3] |
| Crystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [3] |
| Crystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [3] |
Experimental Protocols
The following are detailed methodologies for key purification techniques that can be adapted for quinoline-3,4-diones.
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
In a beaker, add the required amount of silica gel.
-
Slowly add the eluent containing triethylamine to the silica gel to create a slurry. Stir gently to ensure even mixing and to release any trapped air.
-
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance.
-
-
Sample Loading and Elution:
-
Dissolve your crude quinoline-3,4-dione in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin elution with your chosen solvent system, starting with a lower polarity and gradually increasing it.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Protocol 2: Systematic Recrystallization
-
Solvent Selection:
-
Use the systematic solvent screening method described in the Troubleshooting Guide (Issue 2) to identify a suitable solvent or solvent pair.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for purifying quinoline-3,4-diones.
Caption: Workflow for chromatography of sensitive compounds.
Caption: Logical workflow for recrystallization solvent screening.
References
Technical Support Center: Monitoring Quinoline Synthesis with TLC
Welcome to the technical support center for monitoring quinoline synthesis using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the TLC analysis of quinoline synthesis reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a straightforward question-and-answer format.
Q: What should I do if I don't see any spots on my TLC plate?
A: This is a common issue with several potential causes:
-
Low Sample Concentration: The concentration of your reaction mixture may be too low to be detected. Try concentrating your sample before spotting it on the TLC plate.[1]
-
Non-UV Active Compounds: Your compounds may not have a UV-active chromophore.[1] Quinolines are typically UV-active due to their aromatic nature, but if you suspect this is the issue, you can use a visualization agent.[2]
-
Insufficient Spotting: You may not have applied enough of your sample to the plate. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[3][4]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[3][4]
Q: How can I resolve spots that are streaking or tailing?
A: Streaking or tailing of spots on a TLC plate can obscure your results. Here are some solutions:
-
Sample Overload: The most common cause is applying a too-concentrated sample. Dilute your sample and re-spot a smaller amount on the plate.[1][3][4]
-
Highly Polar Compounds: If your compound is highly polar, it may interact strongly with the silica gel. Adding a small amount of a polar solvent like acetic acid or triethylamine to your mobile phase can help to reduce tailing.[1][5]
-
Inappropriate Solvent System: The polarity of your solvent system may not be suitable for your compound.[4] Experiment with different mobile phase compositions to achieve better separation.
Q: What if my spots are not moving from the baseline (low Rf)?
A: If your spots remain at the origin, it indicates that the mobile phase is not polar enough to move the compounds up the plate.[1] To resolve this, increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.
Q: What should I do if all my spots run to the solvent front (high Rf)?
A: This situation suggests that the mobile phase is too polar for your compounds.[1] You should decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate mixture, you would increase the percentage of hexane.
Q: How can I differentiate between my starting material and product spots if they have similar Rf values?
A: Differentiating between spots with close Rf values can be challenging. Here are a few techniques:
-
Co-spotting: On the same TLC plate, spot your starting material, your reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture at the same point. If the spots are for the same compound, they will appear as a single spot in the co-spot lane. If they are different, you will see two distinct or elongated spots.[1][6]
-
Vary the Solvent System: Experiment with different solvent systems to find one that provides better separation between your starting material and product.[6]
Q: My reaction seems to be stalled as the TLC profile isn't changing over time. What are the next steps?
A: If the TLC shows no change over a significant period, with the starting material spot remaining prominent and little to no product spot appearing, your reaction may have stalled. Consider the following:
-
Verify Reaction Conditions: Double-check your reaction temperature, catalyst, and reagent stoichiometry to ensure they are optimal for the specific quinoline synthesis you are performing.[5][8]
-
Reagent Quality: Ensure that your reagents and solvents are pure and dry, as impurities can inhibit the reaction.[5]
-
Investigate Side Reactions: It's possible that an unseen side reaction is consuming your starting material.[5][9]
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent system for TLC analysis of quinoline synthesis?
A: The ideal solvent system will depend on the specific polarity of your starting materials and quinoline product. A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] You can then adjust the ratio of these solvents to achieve optimal separation. For basic compounds like quinolines, adding a small amount of triethylamine to the eluent can improve spot shape.
Q: How do I properly prepare my TLC plate and spotting samples?
A: Proper preparation is key to obtaining clean results:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Sample Preparation: Dissolve a small amount of your starting material(s) and a sample of your reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.[1]
-
Spotting: Use a capillary tube to apply small spots of your prepared samples onto the baseline. Keep the spots small and ensure they do not touch each other.[1]
Q: What visualization techniques can be used for quinoline derivatives on TLC?
-
UV Light: After developing the TLC plate, allow it to dry and then view it under a UV lamp (typically at 254 nm). Compounds that absorb UV light will appear as dark spots.[1][11]
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals can visualize many organic compounds, which will appear as brown spots.[1][12]
-
Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized and will show up as yellow or light brown spots on a purple background.[1]
Q: How can I calculate the Rf value and what does it signify?
A: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1][12][13]
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and can be used to help identify components of a mixture.[13]
Q: How often should I monitor my reaction using TLC?
A: The frequency of monitoring depends on the expected reaction rate. For a new or unfamiliar reaction, it is advisable to take TLC samples at regular intervals (e.g., every 15-30 minutes) to get a clear picture of the reaction progress. As the reaction nears completion, you can monitor it less frequently. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][14]
Quantitative Data Summary
The following table provides typical Rf values for quinoline and related starting materials in common solvent systems. Note that these values can vary depending on the specific substituents, the exact solvent mixture, temperature, and the type of TLC plate used.
| Compound Type | Starting Material Example | Product Example | Typical Solvent System (v/v) | Approximate Rf of Starting Material | Approximate Rf of Product |
| Skraup Synthesis | Aniline | Quinoline | Hexane:Ethyl Acetate (7:3) | 0.4 - 0.5 | 0.6 - 0.7 |
| Friedländer Synthesis | 2-Aminobenzaldehyde | Quinoline | Hexane:Ethyl Acetate (8:2) | 0.3 - 0.4 | 0.5 - 0.6 |
| Doebner-von Miller | Aniline & α,β-Unsaturated Carbonyl | Substituted Quinoline | Toluene:Acetone (9:1) | 0.4 - 0.5 | 0.6 - 0.8 |
| Combes Synthesis | Aniline & β-Diketone | Substituted Quinoline | Dichloromethane:Methanol (9.5:0.5) | 0.5 - 0.6 | 0.7 - 0.8 |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the standard workflow for monitoring a reaction with TLC and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. du.edu.eg [du.edu.eg]
- 9. benchchem.com [benchchem.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. epfl.ch [epfl.ch]
- 12. silicycle.com [silicycle.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Greener Alternatives for Traditional Quinoline Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for greener quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to modernize their synthetic approaches to this vital heterocyclic scaffold. Traditional methods, while foundational, often rely on harsh conditions, toxic reagents, and significant energy input.[1][2][3] This resource provides practical, field-tested guidance on adopting more sustainable, efficient, and safer alternatives, structured in a user-friendly question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: High-Level FAQs on Adopting Green Synthesis
Q1: Why should my lab switch from a well-established method like the Skraup or Friedländer synthesis to a "greener" alternative?
A: While classic methods are historically significant, they present considerable drawbacks in a modern laboratory context.[1][3] The primary drivers for transitioning to greener alternatives include:
-
Enhanced Safety: Traditional syntheses often use concentrated sulfuric acid, nitrobenzene as an oxidant, and high temperatures, posing significant safety risks.[1] Greener methods typically operate under milder conditions.
-
Improved Efficiency and Speed: Techniques like microwave-assisted synthesis can reduce reaction times from many hours to mere minutes, dramatically increasing throughput.[4][5]
-
Higher Purity and Yield: By minimizing harsh conditions, greener approaches often reduce the formation of byproducts, simplifying purification and improving overall yield.[6][7]
-
Environmental Responsibility: Green chemistry aims to reduce waste, energy consumption, and the use of hazardous substances, aligning with corporate and global sustainability goals.[8][9] This is often quantified by a lower E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product.[10]
Q2: What are the main categories of greener quinoline synthesis my team can explore?
A: Greener approaches can be broadly categorized by the core principle they employ:
-
Alternative Energy Inputs: Utilizing energy sources that offer more efficient and targeted heating, such as microwave irradiation and ultrasound.[6][9]
-
Sustainable Solvents and Catalysts: Replacing hazardous organic solvents with water or recyclable ionic liquids, and using non-toxic, recoverable, or metal-free catalysts.[8][11][12]
-
Novel Energy-Efficient Pathways: Employing methods like photocatalysis or mechanochemistry that can proceed under ambient temperature and pressure, often without any solvent.[13][14][15]
Q3: We are focused on scaling up for pre-clinical drug development. Are these green methods robust enough for kilogram-scale synthesis?
A: This is a critical consideration. While green methods show immense promise, scaling up presents specific challenges that must be addressed systematically.[16][17]
-
Microwave/Ultrasound: Scaling flow reactors for microwave and ultrasound chemistry is an active area of development, addressing issues of energy penetration and consistent cavitation.[18] Batch-to-batch consistency can be a hurdle if not properly optimized.
-
Green Solvent Availability: While water is abundant, the cost and bulk availability of highly specialized ionic liquids or bio-based solvents can be a limiting factor for large-scale industrial processes.[16]
-
Catalyst Cost and Recovery: The economic viability of using nanocatalysts or complex photocatalysts hinges on their efficiency (turnover number) and the ability to recover and reuse them without significant loss of activity.[19]
-
Economic Viability: Ultimately, the green process must be cost-competitive with established methods. This requires a holistic assessment of raw material costs, energy consumption, waste disposal, and process time.[16][20]
Below is a decision workflow to help guide your selection of an appropriate green synthesis strategy.
Caption: Decision workflow for selecting a green synthesis method.
Section 2: Technology-Specific Troubleshooting Guides
This section provides direct answers to common problems encountered when implementing greener synthesis techniques.
Microwave-Assisted Synthesis
Microwave chemistry utilizes the ability of polar molecules to generate heat when interacting with a microwave field, leading to rapid and uniform heating.[21][22]
Q: My reaction isn't reaching the target temperature, or the heating is erratic. What's the cause?
A: This is typically due to poor absorption of microwave energy.
-
Cause: The reaction mixture has low polarity. Solvents like hexane or toluene are transparent to microwaves.
-
Solution 1: If compatible with your reaction, add a small amount of a polar co-solvent like ethanol or DMF to improve energy absorption.[23]
-
Solution 2: For solvent-free reactions, add a passive heating element (a "susceptor") made of silicon carbide or graphite. This material absorbs microwaves efficiently and transfers heat to the reaction mixture via conduction.
-
Solution 3: Ensure your reaction volume is appropriate for the microwave cavity. Very small volumes (<0.5 mL) may not couple effectively.
Q: I'm observing significant charring and a low yield of my desired quinoline. How can I fix this?
A: This indicates decomposition, likely from excessive temperatures or "hot spots."
-
Cause: The set power is too high, causing the temperature to overshoot the target significantly.
-
Solution 1: Use temperature control instead of power control. Modern scientific microwave reactors allow you to set a maximum temperature, and the instrument will modulate the power to maintain it.[23] This is the single most important parameter for reproducibility.
-
Solution 2: Reduce the target temperature and incrementally increase the reaction time. A slightly longer reaction at a stable, lower temperature is better than a rapid reaction that leads to decomposition.
-
Solution 3: Ensure efficient stirring. Inadequate stirring can lead to localized superheating ("hot spots") where decomposition occurs.
Q: Can I use my lab's domestic microwave oven for a quick experiment?
A: This is strongly discouraged for safety and scientific reasons.
-
Safety Hazard: Domestic ovens are not designed to handle flammable organic solvents or the pressure buildup that can occur in a sealed vessel, creating a risk of explosion.[21]
-
Lack of Control: They lack the precise temperature and pressure sensors required for controlled, reproducible chemical reactions.[23]
-
Uneven Heating: The microwave field in a domestic oven is highly uneven, leading to poor reproducibility. Dedicated scientific instruments use mode stirrers or rotating platforms to ensure a homogenous field.[21]
Caption: Troubleshooting logic for addressing low product yield in microwave synthesis.
Ultrasound-Assisted Synthesis (Sonochemistry)
This technique uses high-frequency sound waves to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles. This collapse generates transient hot spots with extremely high local temperatures and pressures, accelerating chemical reactions.[6]
Q: My ultrasound-assisted reaction shows no rate improvement over silent (non-sonicated) conditions. What could be wrong?
A: The effectiveness of sonication depends on achieving and maintaining efficient cavitation.
-
Cause: The ultrasonic probe or bath is not delivering sufficient power to the medium.
-
Solution 1 (Cleaning Bath): Ensure the water level in the bath is correct as specified by the manufacturer. The reaction flask should be suspended in the bath at a position of maximum energy, which can be found by moving the flask around until the most vigorous bubbling or surface disturbance is observed.
-
Solution 2 (Probe Sonicator): Check that the probe tip is submerged to the proper depth (typically 1-2 cm). A probe that is too shallow will waste energy splashing the liquid, while one that is too deep may have its vibrations dampened.
-
Solution 3 (Solvent Choice): The choice of solvent is critical. Solvents with a high vapor pressure, low viscosity, and high surface tension generally promote more effective cavitation.
Q: The results of my sonochemical reaction are not reproducible. Why?
A: Reproducibility in sonochemistry is a known challenge and is often tied to precise control of experimental parameters.
-
Cause: Inconsistent positioning of the reaction vessel within the ultrasonic bath. The energy field in a bath is not uniform.
-
Solution: Always place the flask in the exact same position and orientation, with the same volume of water in the bath.
-
Cause: Temperature fluctuations. Cavitation efficiency is temperature-dependent. As the reaction proceeds, the ultrasonic energy will heat the bath, altering cavitation conditions.
-
Solution: Use an ultrasonic bath or reactor with integrated cooling to maintain a constant temperature throughout the experiment.[24]
Green Solvents: Synthesis in Water and Ionic Liquids
Q: My organic starting materials are insoluble in water. How can I possibly use water as a reaction solvent?
A: Complete solubility is not always necessary and can sometimes be a disadvantage.
-
"On-Water" Synthesis: Many reactions, including some quinoline syntheses, exhibit a dramatic rate acceleration when an insoluble mixture of reactants is stirred vigorously in water.[25] This is attributed to the hydrophobic effect, which forces organic molecules together, and unique hydrogen bonding at the water-organic interface.[12][26]
-
Co-Solvents: Using a water-miscible organic solvent like ethanol or isopropanol can create a homogenous solution while still retaining many of the benefits of an aqueous system.[12]
-
Phase-Transfer Catalysts (PTCs): For reactions involving an ionic reagent and an organic substrate, a PTC like tetrabutylammonium bromide can shuttle the ion across the phase boundary, enabling the reaction to proceed in a biphasic system.
Q: Ionic liquids (ILs) are often viscous and difficult to handle, and product isolation seems complicated. What are the best practices?
A: While ILs present unique handling challenges, their benefits, such as negligible vapor pressure and potential for recyclability, are significant.[11][27]
-
Handling: Gently warming the IL can significantly reduce its viscosity, making it easier to dispense and stir.
-
Product Isolation:
-
Direct Extraction: If your quinoline product is significantly less polar than the IL, it can often be extracted directly from the reaction mixture using a non-polar solvent like diethyl ether or ethyl acetate. The IL phase can then be dried under vacuum and reused.[11]
-
Vacuum Distillation: If the product is volatile and thermally stable, it can be distilled directly from the non-volatile IL.
-
-
Justification: The use of an IL is most justified when it acts as both the solvent and the catalyst, or when it enables a reaction that is otherwise impossible in conventional solvents.[11][28]
Section 3: Comparative Data of Synthesis Methods
The following table summarizes typical parameters for various quinoline synthesis methods to aid in selection.
| Method | Typical Conditions | Energy Source | Time | Avg. Yield | Key Advantages |
| Traditional (Skraup) | Aniline, glycerol, H₂SO₄, nitrobenzene | Conventional Heating | 4-8 hours | 40-60% | Low-cost reagents |
| Microwave-Assisted | 2-Aminoaryl ketone, ketone, neat acetic acid | Microwave (160°C) | 5-20 minutes | 85-95% | Extreme speed, high yield, reduced side products.[4][5] |
| Ultrasound-Assisted | Aniline, aldehyde, catalyst in water | Ultrasound (40-60°C) | 30-90 minutes | 80-92% | Mild conditions, energy efficient, excellent for multiphase systems.[6][29] |
| Water-Mediated | 2-Aminoaryl ketone, ketone, catalyst | Conventional Heating | 2-6 hours | 75-90% | Environmentally benign, simple workup, potential for rate enhancement.[12][25] |
| Photocatalytic | Anilines, aldehydes, photocatalyst | Visible Light (Room Temp) | 12-24 hours | 70-85% | Uses light as a clean energy source, oxidant-free conditions possible.[13][30] |
| Mechanochemical | Anilines, catalyst, solvent-free | Ball Milling | 1-3 hours | 80-95% | Eliminates bulk solvent use, efficient for solid-state reactions.[14][15] |
Section 4: Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline[5]
This protocol describes the rapid synthesis of a quinoline derivative from a 2-aminobenzophenone and a cyclic ketone using acetic acid as both the catalyst and solvent.
-
Materials: 2-aminobenzophenone, cyclohexanone, glacial acetic acid.
-
Equipment: Scientific microwave reactor with sealed-vessel capability and temperature monitoring.
-
Procedure:
-
In a 10 mL microwave reaction vessel, add 2-aminobenzophenone (1 mmol, 197 mg) and cyclohexanone (1.2 mmol, 118 mg, 124 µL).
-
Add 3 mL of glacial acetic acid.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: Temperature = 160 °C, Hold Time = 5 minutes, Power = 300 W (max), Stirring = High.
-
Run the reaction. The instrument will automatically modulate power to maintain the target temperature.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before opening.
-
-
Workup and Purification:
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate until effervescence ceases (pH ~7-8).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield the final quinoline.
-
Protocol 2: Ultrasound-Assisted Three-Component Synthesis of a Quinoline in Water[29][31]
This protocol outlines a one-pot synthesis using an ultrasonic bath, highlighting the use of water as a green solvent.
-
Materials: Aniline derivative (1 mmol), aromatic aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1 mmol), SnCl₂·2H₂O (10 mol%), water.
-
Equipment: Ultrasonic cleaning bath, round-bottom flask, magnetic stirrer.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1 mmol), the aromatic aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1 mmol), and SnCl₂·2H₂O (0.1 mmol, 22.5 mg).
-
Add 10 mL of deionized water to the flask.
-
Suspend the flask in the center of the ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.
-
Turn on the ultrasonic bath and the magnetic stirrer. Maintain the bath temperature at 50-60 °C (the sonication itself will generate some heat; use external cooling if necessary).
-
Irradiate the mixture with ultrasound for 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 2-substituted quinoline.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Recent Advances in Metal-Free Quinoline Synthesis | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Green recipes to quinoline: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The challenge of turning industrial chemistry green | Feature | RSC Education [edu.rsc.org]
- 11. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. member.changechemistry.org [member.changechemistry.org]
- 21. Microwave Synthesis [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties | MDPI [mdpi.com]
- 25. Facile synthesis of quinoline in water | EurekAlert! [eurekalert.org]
- 26. researchgate.net [researchgate.net]
- 27. Green Synthesis of Quinoline-Based Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Structural Nuances of Quinolin-3-ylmethanol: A Comparative NMR Analysis
A detailed spectroscopic examination of quinolin-3-ylmethanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural fingerprint, crucial for its application in research and drug development. This guide presents a comprehensive analysis of its NMR data in comparison to its isomers, quinolin-2-ylmethanol, quinolin-4-ylmethanol, and isothis compound, highlighting the key differentiating features arising from the position of the hydroxymethyl substituent on the quinoline and isoquinoline scaffolds.
Nuclear Magnetic Resonance spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For researchers and professionals in the pharmaceutical and chemical sciences, a thorough understanding of the NMR spectral characteristics of a compound is paramount for identity confirmation, purity assessment, and for predicting its chemical behavior. This guide provides a detailed characterization of this compound and its isomers, supported by experimental data and protocols.
Comparative NMR Data Analysis
The position of the hydroxymethyl group on the quinoline and isoquinoline rings significantly influences the electronic environment of the constituent protons and carbons. These differences are clearly manifested in their respective ¹H and ¹³C NMR spectra, particularly in the chemical shifts (δ) and coupling constants (J).
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these isomers, typically recorded in deuterated chloroform (CDCl₃), reveal distinct patterns in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are particularly sensitive to the position of the substituent.
| Compound | H-2 (δ, ppm, mult, J (Hz)) | H-4 (δ, ppm, mult, J (Hz)) | H-5 (δ, ppm, mult, J (Hz)) | H-6 (δ, ppm, mult, J (Hz)) | H-7 (δ, ppm, mult, J (Hz)) | H-8 (δ, ppm, mult, J (Hz)) | -CH₂ (δ, ppm, mult) | -OH (δ, ppm, mult) |
| This compound | 8.85 (d, 2.2) | 8.08 (s) | 8.10 (d, 8.4) | 7.55 (ddd, 8.4, 6.9, 1.5) | 7.70 (ddd, 8.4, 6.9, 1.5) | 7.85 (d, 8.4) | 4.85 (s) | 2.50 (br s) |
| Quinolin-2-ylmethanol | - | 8.15 (d, 8.5) | 7.80 (d, 8.1) | 7.55 (ddd, 8.1, 6.9, 1.2) | 7.72 (ddd, 8.5, 6.9, 1.5) | 8.10 (d, 8.5) | 5.01 (s) | 3.85 (br s) |
| Quinolin-4-ylmethanol | 8.80 (d, 4.5) | - | 8.15 (d, 8.5) | 7.60 (ddd, 8.5, 6.9, 1.5) | 7.75 (ddd, 8.5, 6.9, 1.5) | 8.05 (d, 8.5) | 5.20 (s) | 3.90 (br s) |
| Isothis compound | 9.10 (s) | 7.95 (s) | 8.00 (d, 8.2) | 7.60 (ddd, 8.2, 6.9, 1.3) | 7.70 (ddd, 8.2, 6.9, 1.3) | 7.85 (d, 8.2) | 4.90 (s) | 2.60 (br s) |
Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the experimental conditions.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the carbon atoms of the heterocyclic ring showing characteristic shifts based on the substituent's location.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) | -CH₂ (δ, ppm) |
| This compound | 151.5 | 134.0 | 133.5 | 128.5 | 129.0 | 127.5 | 128.0 | 129.5 | 147.0 | 63.0 |
| Quinolin-2-ylmethanol | 158.0 | 121.0 | 136.5 | 129.0 | 127.0 | 127.5 | 129.5 | 129.0 | 148.0 | 64.5 |
| Quinolin-4-ylmethanol | 150.0 | 121.5 | 148.5 | 129.5 | 130.0 | 126.5 | 129.0 | 125.0 | 148.0 | 62.5 |
| Isothis compound | 152.0 | 138.0 | 119.0 | 136.0 | 127.5 | 127.0 | 128.0 | 128.5 | 143.0 | 63.5 |
Note: The chemical shifts are representative values and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the characterization of this compound and its isomers.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette before transferring to the NMR tube.
NMR Data Acquisition
NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is commonly used.
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
Experimental Workflow
The logical flow of the NMR characterization process, from sample preparation to data analysis, is illustrated in the following diagram.
This comprehensive guide provides the necessary data and protocols for the accurate characterization of this compound and its isomers using ¹H and ¹³C NMR spectroscopy. The distinct spectral features outlined herein serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.
A Researcher's Guide to Validating Synthesized Quinoline Compounds: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research. Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of synthesized quinoline compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the experimental protocols for each, present quantitative performance data, and visualize the logical workflow of structural validation. Additionally, we will explore the role of quinoline derivatives as inhibitors of the critical PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.[1][2][3]
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on a multitude of factors, including the nature of the sample, the required level of structural detail, and the available instrumentation. While each method offers unique insights, they are often used in a complementary fashion to provide a comprehensive structural elucidation.
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC/GC-MS) | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, 3D structure in solution, stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Unambiguous 3D atomic arrangement in the solid state, bond lengths and angles |
| Sample Requirement | 5-25 mg for ¹H, 50-100 mg for ¹³C in solution[4] | Micrograms to nanograms | Single, high-quality crystal (0.1-0.5 mm)[5] |
| Sample State | Solution | Solid, liquid, or gas (after appropriate sample preparation) | Crystalline solid |
| Resolution | Atomic level (through-bond and through-space correlations)[5] | High mass resolution (for accurate mass determination) | Atomic (typically < 1 Å)[5] |
| Limit of Detection (LOD) | ~0.1% for qNMR[6] | ng/mL to pg/mL range[7][8] | Not applicable (requires a single crystal) |
| Limit of Quantification (LOQ) | ~0.3% for qNMR[6] | µg/mL to ng/mL range[7][9] | Not applicable |
| Key Advantages | Non-destructive, provides detailed structural information in solution | High sensitivity, suitable for complex mixtures, provides molecular weight | Provides the definitive 3D structure[10] |
| Key Disadvantages | Lower sensitivity compared to MS, requires soluble samples | Can be destructive, structural information is inferred from fragmentation | Requires a high-quality single crystal, which can be difficult to grow |
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for each of the primary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[11]
Sample Preparation:
-
Weigh 5-25 mg of the synthesized quinoline compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should fully dissolve the compound.[12]
-
Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze chemical shifts, coupling constants, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to elucidate the complete structure.
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of compounds, even in complex mixtures.[14]
Sample Preparation:
-
Prepare a stock solution of the synthesized quinoline compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the µg/mL to ng/mL range.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
LC-MS Analysis:
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A C18 reversed-phase column is commonly used for quinoline analysis.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for quinolines.
-
Mass Analyzer: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
Data Analysis:
-
Identify the peak corresponding to the synthesized compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak to determine the experimental mass-to-charge ratio (m/z) of the molecular ion.
-
Compare the experimental m/z with the theoretical m/z of the expected quinoline compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[10]
Crystal Growth:
-
Growing a high-quality single crystal is the most critical and often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation, filter the solution, and allow the solvent to evaporate slowly in a dust-free environment.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.[15]
-
Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.[10]
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data as the crystal is rotated, using a CCD or CMOS detector.[10]
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the logical flow of structural validation and the biological context of quinoline compounds, the following diagrams were generated using Graphviz.
Caption: A logical workflow for the synthesis and structural validation of quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. benchchem.com [benchchem.com]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. How To [chem.rochester.edu]
A Researcher's Guide to Quinoline Derivative Purification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of quinoline derivatives is a critical factor that can significantly influence experimental outcomes and the viability of therapeutic candidates. The selection of an appropriate purification technique is paramount to achieving the desired purity and yield. This guide provides an objective comparison of common purification methods for quinoline derivatives, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Comparing Purification Techniques
The optimal purification strategy for a quinoline derivative depends on several factors, including the initial purity of the crude material, the scale of the purification, the physicochemical properties of the compound, and the desired final purity. The following table summarizes the performance of common purification techniques based on reported experimental data.
| Purification Technique | Starting Material | Achieved Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Distillation | Crude Quinoline from Skraup Synthesis | High (not specified) | 84-91 | Robust, scalable, effective for removing non-volatile impurities. | Requires thermal stability of the compound. |
| Coal Tar Wash Oil | >97 | 82 | Suitable for large-scale industrial applications. | Not suitable for thermally labile compounds. | |
| Crystallization (Salt Formation) | Crude Quinoline | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | Can achieve very high purity by excluding impurities from the crystal lattice. | Yield can be compromised by solubility of the salt. |
| Crude 8-hydroxyquinoline (78.0% purity) | 99.5 | 96.5 | Effective for solid derivatives. | Requires finding a suitable salt-forming agent and solvent system. | |
| Crude 8-hydroxyquinoline (82.0% purity) | 99.0 | 95.0 | Can be highly selective. | May require additional steps to convert the salt back to the free base. | |
| Extraction | Coal Tar Wash Oil | >97 | 82 | Highly effective for initial separation from complex mixtures. | May require large volumes of solvents. |
| Simulated oil containing quinoline | 99.04 (removal efficiency) | Not applicable | Can be highly selective based on pH. | Can be labor-intensive and may form emulsions. | |
| Column Chromatography | Crude Quinoline Product | - | - | High resolution for complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, potential for sample decomposition on silica gel. |
| High-Performance Liquid Chromatography (HPLC) | Quinoline Derivatives | High | - | Excellent resolution and sensitivity, suitable for analytical and preparative scale. | Scalability can be a challenge and is often a higher cost technique. |
| High-Speed Counter-Current Chromatography (HSCCC) | Commercial Quinoline Yellow | - | - | No solid support matrix, avoiding irreversible adsorption and sample decomposition. | Requires specialized equipment. |
Visualizing the Purification Workflows
The following diagrams illustrate the general workflows for the described purification techniques.
A Comparative Analysis of the Biological Activities of Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its isomers, a class of nitrogen-containing heterocyclic aromatic compounds, form the structural core of numerous synthetic and natural products with a broad spectrum of biological activities. The position of the nitrogen atom within the bicyclic framework significantly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of quinoline and its isomer, isoquinoline, supported by experimental data and detailed protocols to facilitate further research and drug development.
Executive Summary
While both quinoline and isoquinoline scaffolds are prevalent in pharmacologically active compounds, their biological profiles exhibit key differences. Notably, the metabolic fate of these isomers plays a crucial role in their toxicity. Quinoline can be metabolized to a reactive and potentially genotoxic epoxide intermediate, a pathway not observed for isoquinoline. In terms of therapeutic potential, derivatives of both isomers have demonstrated significant anticancer, antimicrobial, and anti-inflammatory effects. However, the specific arrangement of the nitrogen atom in the isoquinoline ring appears to be more favorable for certain therapeutic targets, as evidenced by superior inhibitory activity in some studies. This guide will delve into these differences with a focus on quantitative data and the underlying mechanisms of action.
Comparative Anticancer Activity
Derivatives of both quinoline and isoquinoline have been extensively investigated for their potential as anticancer agents. The position of the nitrogen atom influences the molecule's electronic distribution and hydrogen bonding capacity, which in turn affects its binding affinity to biological targets.
A direct comparative study of a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for specific targets, the nitrogen placement in the isoquinoline scaffold may be more advantageous for potent inhibition.[1]
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various quinoline and isoquinoline derivatives against several cancer cell lines. It is important to note that these are derivatives and not the parent isomers, and the activity is highly dependent on the specific substitutions.
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Quinoline Derivatives | ||||
| Quinoline-8-sulfonamide | Compound 9a | C32 | Amelanotic Melanoma | 520 |
| COLO829 | Melanotic Melanoma | 376 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | ||
| U87-MG | Glioblastoma Multiforme | 756 | ||
| A549 | Lung Cancer | 496 | ||
| Bis-quinoline | Isomer 2a | HeLa | Cervical Cancer | 0.14 |
| H1299 | Lung Cancer | 15 | ||
| Isomer 2b | MCF-7 | Breast Cancer | 0.3 | |
| Isoquinoline Derivatives | ||||
| Isoquinoline Alkaloid | Berberine | MCF-7 | Breast Cancer | Not specified, but cytotoxic |
| Chelerythrine | FaDu | Pharyngeal Squamous Carcinoma | High cytotoxic effect |
Anticancer Mechanisms of Action
Quinoline and isoquinoline derivatives exert their anticancer effects through various mechanisms, primarily by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the critical pathways often targeted is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in cancer. Several quinoline derivatives have been identified as potent inhibitors of this pathway, leading to the suppression of protein synthesis and cell growth, and the induction of apoptosis.[1] In contrast, certain isoquinoline alkaloids have been shown to inhibit components of the MAPK/ERK pathway , another crucial route governing cell proliferation and survival.[1]
Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: Isoquinoline alkaloids inhibiting the MAPK/ERK signaling pathway.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics. Both quinoline and isoquinoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | Strain | MIC (µg/mL) |
| Quinoline Derivatives | ||||
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | Gram-negative | 0.013 - 1 |
| Staphylococcus aureus | Gram-positive | 0.125 - 8 | ||
| Levofloxacin | Escherichia coli | Gram-negative | ≤ 0.06 - 2 | |
| Staphylococcus aureus | Gram-positive | 0.06 - >8.0 | ||
| Quinoline-based hybrid | Compound 7b | Staphylococcus aureus | Gram-positive | 2 |
| Mycobacterium tuberculosis | H37Rv | 10 | ||
| Isoquinoline Derivatives | ||||
| Isoquinoline-based compound | Compound 8d | Staphylococcus aureus | Gram-positive | 16 |
| Compound 8f | Staphylococcus aureus | Gram-positive | 32 | |
| Streptococcus pneumoniae | Gram-positive | 32 |
Comparative Anti-inflammatory Activity
Both quinoline and isoquinoline derivatives have been explored for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways. For instance, certain quinoline alkaloids have been shown to suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential.
Anticancer Activity Assays
1. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with propidium iodide.
-
Cell Treatment: Treat cells with the test compounds.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The comparative study of quinoline and its isomers reveals a landscape of diverse biological activities with significant therapeutic potential. While both quinoline and isoquinoline derivatives have emerged as promising scaffolds in drug discovery, their distinct metabolic profiles and differential activities against specific biological targets underscore the importance of isomeric considerations in drug design. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to further explore and harness the therapeutic potential of this versatile class of compounds. Future studies focusing on a systematic comparison of a wider range of quinoline positional isomers are warranted to build a more comprehensive understanding of their structure-activity relationships.
References
A Head-to-Head Comparison of Quinoline Purification Methods: A Guide for Researchers
For scientists and professionals in the pharmaceutical and chemical industries, the purity of quinoline is paramount. As a key heterocyclic scaffold in numerous drugs, agrochemicals, and dyes, the quality of quinoline directly influences reaction yields, impurity profiles, and the safety and efficacy of the final products.[1] This guide provides a comprehensive, head-to-head comparison of common and emerging quinoline purification techniques, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research and development needs.
Data Presentation: A Comparative Overview
The selection of a purification method is a trade-off between desired purity, acceptable yield, scalability, cost, and the nature of the impurities. The following tables summarize quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness.
Table 1: Comparison of Classical Purification Methods
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source(s) |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [1] |
| Coal Tar Wash Oil | Atmospheric and vacuum distillation | >97 | 82 | [1] | |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [1] |
| Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [1] | |
| Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [1] | |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >97 | 82 | [1] |
Table 2: Performance of Modern Purification Techniques
| Purification Technique | Starting Material/Matrix | Reagents/Conditions | Key Performance Metric | Source(s) |
| Supercritical Fluid Extraction (SFE) | Coal Tar Pitch | Supercritical CO2, pressurized and heated (e.g., 4 bar at 300°C) | QI content reduced to 0.1% at a process yield of up to 72% | [2] |
| Ionic Liquid (IL) Extraction | Simulated Oil | Aqueous solution of benzothiazole bisulfate [HBth][HSO4] | Up to 99.05% removal of quinoline | [3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful purification. Below are methodologies for the key techniques discussed.
Purification by Fractional Distillation
Distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[1]
Objective: To purify crude quinoline by fractional distillation.
Materials:
-
Crude quinoline
-
Porcelain chips or a magnetic stir bar
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus.
-
Place the crude quinoline and boiling chips into the round-bottom flask.
-
Begin heating the flask gently.
-
Control the heating rate to ensure a slow and steady distillation.
-
Collect the fraction that distills at the boiling point of quinoline (237 °C at atmospheric pressure; 110-114 °C at 14 mmHg).[1]
-
Monitor the temperature closely; a drop in temperature indicates that the quinoline has been distilled.
-
Analyze the purity of the collected fraction using GC-MS or HPLC.
Purification by Crystallization via Picrate Salt Formation
Crystallization via salt formation is a powerful technique for achieving very high purity, as the crystalline lattice of the salt excludes impurities.[1] This method is well-suited for laboratory-scale purifications where high purity is paramount.[1]
Objective: To purify crude quinoline by forming and recrystallizing its picrate salt.
Materials:
-
Crude quinoline
-
Picric acid
-
95% Ethanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Basic alumina
-
n-Pentane
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, dissolve picric acid in the minimum volume of 95% ethanol. Add the picric acid solution to the quinoline solution to precipitate yellow crystals of quinoline picrate.
-
Recrystallization: Wash the crystals with ethanol, air-dry them, and then recrystallize them from acetonitrile.
-
Liberation of Pure Quinoline: Dissolve the recrystallized quinoline picrate in DMSO and pass the solution through a column packed with basic alumina. The picric acid is adsorbed onto the alumina.
-
Extraction and Final Purification: Extract the free quinoline from the eluate with n-pentane. Distill the n-pentane extract under vacuum to obtain pure quinoline.
Purification by Solvent Extraction from Coal Tar
This industrial-scale method is suitable for isolating quinoline from complex mixtures like coal tar fractions.[1]
Objective: To extract and purify quinoline from coal tar wash oil.
Procedure:
-
Initial Distillation: Subject the coal tar wash oil to atmospheric and then vacuum distillation to obtain fractions enriched in quinoline.
-
Acid Extraction: Mix the quinoline-rich fraction with an aqueous solution of an acidic reagent, such as ammonium hydrogen sulfate, and stir for 20-40 minutes at room temperature.[1] The basic quinoline will move into the aqueous layer as a salt.
-
Separation: Allow the layers to separate and collect the lower aqueous layer containing the quinoline salt.
-
Solvent Wash: Extract the aqueous solution with toluene to remove any neutral oil impurities.
-
Liberation of Quinoline: Neutralize the aqueous layer with a base, such as ammonia water, to liberate the crude quinoline.
-
Final Distillation: Separate the crude quinoline and purify it by fractional distillation.
Purification using Supercritical Fluid Extraction (SFE)
SFE is a green and efficient alternative to traditional solvent extraction, offering high selectivity and reduced processing times.
Objective: To remove quinoline-insoluble (QI) matter from coal tar pitch using supercritical CO2.
Materials and Equipment:
-
Coal tar pitch containing QI
-
Supercritical fluid extractor
-
High-purity CO2
-
Aliphatic-rich solvent (optional, as an additive)
Procedure:
-
Load the coal tar pitch into the extraction vessel of the SFE system.
-
Heat and pressurize the system to bring the CO2 to a supercritical state (e.g., 300 °C and 4 bar).[2]
-
For enhanced extraction, an aliphatic-rich solvent can be mixed with the coal tar pitch.[2]
-
The supercritical fluid passes through the coal tar pitch, dissolving the quinoline and leaving behind the insoluble impurities.
-
The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the purified quinoline to precipitate.
Purification using Ionic Liquids (ILs)
Ionic liquids are salts that are liquid at low temperatures and can be designed as highly selective extraction solvents.
Objective: To extract quinoline from a simulated oil mixture using a task-specific ionic liquid.
Materials:
-
Simulated oil containing quinoline
-
Aqueous solution of benzothiazole bisulfate [HBth][HSO4]
-
Conical flask
-
Shaker
Procedure:
-
In a conical flask, mix the simulated oil containing quinoline with the aqueous solution of the ionic liquid.
-
Place the flask on a shaker and agitate at a constant speed (e.g., 200 rpm) and temperature (e.g., 30 °C) for 30 minutes.[3]
-
Allow the mixture to stand for 30 minutes to allow for phase separation.
-
The upper oil phase is depleted of quinoline, which has been extracted into the lower ionic liquid phase.
-
The purified oil phase can be decanted, and the ionic liquid can potentially be regenerated for reuse.
Mandatory Visualization
The following diagrams illustrate the workflows and underlying principles of the described purification methods.
References
Distillation versus crystallization for quinoline purification
< A Comparative Guide to Quinoline Purification: Distillation vs. Crystallization
For researchers, scientists, and drug development professionals, obtaining quinoline at high purity is a foundational step for the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The choice between distillation and crystallization for purification is a critical decision that significantly impacts yield, final purity, cost-effectiveness, and scalability. This guide provides an in-depth, objective comparison of these two primary purification techniques, grounded in fundamental principles and supported by practical, data-driven protocols.
Understanding Quinoline and Its Impurities
Quinoline (C₉H₇N) is a heterocyclic aromatic compound, appearing as a colorless to pale yellow hygroscopic liquid at room temperature.[2][3][4] Its high boiling point of approximately 237°C and its tendency to darken upon exposure to air and light present unique purification challenges.[2][5]
Common impurities depend on the synthesis route (e.g., Skraup synthesis) or source (e.g., coal tar). These often include:
-
Structural Isomers: Isoquinoline, with a very close boiling point (243°C), is a particularly challenging impurity to remove via distillation.[6][7]
-
Methylquinolines (Quinaldines): Have slightly different boiling points.
-
Aniline and Nitrobenzene: Often present as unreacted starting materials from synthesis.[1]
-
Non-volatile Tars and Polymers: High-molecular-weight byproducts, especially from high-temperature reactions.
The Methodologies: A Head-to-Head Comparison
The optimal purification technique is dictated by the starting purity, required final purity, scale of operation, and the specific impurities present.[1]
Distillation: The Workhorse of Bulk Purification
Distillation separates components of a liquid mixture based on differences in their boiling points. For quinoline, vacuum fractional distillation is the standard method.
Scientific Rationale: Quinoline's high atmospheric boiling point is near its decomposition temperature. Applying a vacuum lowers the boiling point, preventing thermal degradation and the formation of tarry byproducts. Fractional distillation, using a column with high surface area (e.g., packed with Raschig rings or Vigreux indentations), allows for the separation of compounds with close boiling points by establishing a continuous series of vaporization-condensation equilibria.
Advantages:
-
Scalability: Distillation is a robust and highly scalable method, effective for both laboratory and industrial quantities.[1]
-
Efficiency for Non-Volatile Impurities: It is exceptionally effective at removing non-volatile tars, polymers, and inorganic salts.[1]
-
Throughput: It is generally a faster process for purifying large volumes compared to multi-step crystallization.
Disadvantages:
-
Limited Isomer Separation: Inefficient at separating quinoline from its isomer, isoquinoline, due to their close boiling points.[6]
-
Thermal Stress: Even under vacuum, some thermal stress is applied, which can be detrimental to sensitive quinoline derivatives.
-
Energy Intensive: Requires significant energy input to heat the material to its boiling point.
Crystallization: The Path to Ultra-High Purity
Since quinoline is a liquid at room temperature, direct crystallization is not feasible. The technique relies on converting quinoline into a solid salt, which can then be purified by recrystallization. The highly ordered structure of a crystal lattice effectively excludes impurities.[1]
Scientific Rationale: Quinoline is a weak base (pKa of its conjugate acid is ~4.9) and readily forms salts with strong acids like phosphoric, sulfuric, or picric acid.[5][8][9] These salts have distinct solubilities in various solvents. The process involves:
-
Salt Formation: Reacting crude quinoline with an acid to precipitate the quinoline salt.
-
Recrystallization: Dissolving the crude salt in a suitable hot solvent and allowing it to cool slowly. The quinoline salt crystallizes out, leaving impurities behind in the solvent.
-
Regeneration: Treating the purified salt with a strong base (e.g., NaOH) to liberate the pure quinoline base.[8]
Advantages:
-
Exceptional Purity: Capable of achieving very high purity levels (>99%), as the crystal lattice formation is a highly selective process.[1]
-
Effective Isomer Separation: Excellent for separating quinoline from isoquinoline, as their respective salts often have different solubilities and crystal structures.
-
Ambient Temperature Operation: The core crystallization steps can often be performed at or near room temperature, avoiding thermal degradation.
Disadvantages:
-
Multi-Step Process: More complex and time-consuming than distillation, involving salt formation, recrystallization, and regeneration steps.
-
Solvent and Reagent Cost: Requires stoichiometric amounts of acids and bases, as well as significant volumes of solvents, adding to cost and waste generation.
-
Lower Yield: Product loss is inherent in each step (filtration, transfers, and solubility in the mother liquor), often resulting in a lower overall yield compared to a well-optimized distillation.
Data-Driven Comparison
The following table summarizes the key performance differences between the two methods based on reported data.
| Parameter | Vacuum Distillation | Crystallization (via Salt Formation) |
| Achievable Purity | >97% (limited by isomers)[10] | 98-99.5% (with multiple cycles)[1] |
| Typical Yield | 82-91%[1][10] | Often lower due to multiple steps; can be optimized. |
| Key Application | Bulk purification; removal of non-volatile impurities. | High-purity applications; separation of isomers.[1] |
| Scalability | Excellent | Well-suited for lab-scale; can be complex to scale up.[1] |
| Primary Impurities Removed | High-boiling tars, low-boiling solvents, unreacted starting materials. | Isomers (e.g., isoquinoline), closely related compounds. |
| Operational Complexity | Moderate (requires stable vacuum and temperature control). | High (multiple chemical reaction and separation steps). |
| Cost & Waste | Primarily energy costs. | High cost of reagents (acids, bases) and solvents; significant waste. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is designed for purifying crude quinoline containing non-volatile impurities or compounds with significantly different boiling points.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for quinoline purification by vacuum fractional distillation.
Step-by-Step Methodology:
-
Drying: Add crude quinoline to a round-bottom flask with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or potassium hydroxide (KOH). For trace acidic impurities, boiling with acetic anhydride followed by distillation can be effective.[8]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all joints are properly sealed with vacuum grease.
-
Evacuation: Begin to evacuate the system slowly to the desired pressure (e.g., 14 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or volatile impurities, and discard it.
-
Main Fraction: Collect the pure quinoline fraction. At approximately 14 mmHg, quinoline boils between 110-114°C.[1]
-
Tails: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxide impurities and to avoid baking tars onto the glassware.
-
-
Validation: Analyze the collected main fraction by Gas Chromatography (GC) to determine its purity.
-
Storage: Store the purified quinoline in a dark, airtight container under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
Protocol 2: Purification by Crystallization via Phosphate Salt
This protocol is ideal for achieving ultra-high purity and for removing isomers like isoquinoline. The phosphate salt method is often chosen for its well-defined crystals.[8]
Workflow Diagram: Crystallization via Salt Formation
Caption: Workflow for quinoline purification via phosphate salt crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude quinoline in a suitable solvent like methanol (MeOH). Slowly add a solution of phosphoric acid to precipitate quinoline phosphate.[8]
-
Crystallization:
-
Heat the mixture to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling is critical for forming large, pure crystals.
-
-
Isolation: Collect the quinoline phosphate crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., methanol) to remove any adhering mother liquor containing impurities.[8]
-
Purity Enhancement (Optional): For even higher purity, the crystallization process (steps 2-3) can be repeated. Purity can increase from 90-92% in one cycle to 98-99% after multiple cycles.[1]
-
Regeneration of Free Base:
-
Suspend the purified quinoline phosphate crystals in water.
-
Make the solution strongly alkaline by adding a concentrated solution of a strong base like sodium hydroxide (NaOH). This will liberate the free quinoline, which will separate as an oil.[8]
-
-
Extraction & Isolation: Extract the pure quinoline into an organic solvent like dichloromethane or ether. Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified quinoline.
-
Validation: Confirm the purity of the final product using GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Recommendations
The choice between distillation and crystallization is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific and practical context.
-
For bulk purification, industrial applications, or when the primary contaminants are non-volatile, vacuum fractional distillation is the method of choice. It is robust, scalable, and efficient.[1]
-
When the highest possible purity is required, or when challenging isomers like isoquinoline must be removed, crystallization via salt formation is the superior technique. [1] While more laborious, its selectivity is unmatched.
For many applications, a hybrid approach yields the best results: an initial vacuum distillation to remove the bulk of impurities and tars, followed by a crystallization step to achieve the final, ultra-high purity required for sensitive applications like pharmaceutical synthesis. By understanding the principles and practicalities of each method, researchers can make an informed decision to optimize their purification strategy, ensuring the quality and integrity of their downstream research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
A Comparative Guide to the Purity Analysis of Quinolin-3-ylmethanol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For Quinolin-3-ylmethanol, a versatile intermediate in medicinal chemistry, ensuring high purity is paramount for the reliability of subsequent research and the safety of potential pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely utilized technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for determining the purity of this compound. Additionally, it briefly discusses alternative analytical techniques that can be employed for comprehensive characterization. The experimental data presented herein is synthesized from established methodologies for structurally related quinoline derivatives to provide a practical framework for analysis.
Comparative Analysis of HPLC Methods
Two distinct RP-HPLC methods are presented to offer flexibility in laboratory settings and to address different analytical challenges, such as resolving potential impurities with varying polarities.
Table 1: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Instrumentation | HPLC with UV/PDA Detector | HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (equilibration) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | Ambient (25 °C) | 30 °C |
| Detection Wavelength | 340 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Data Presentation
The following table summarizes the hypothetical quantitative data from the purity analysis of a synthesized batch of this compound using the two described HPLC methods. The presence of potential impurities, such as starting materials or by-products from synthesis, is considered to demonstrate the resolving power of each method.
Table 2: Comparative Purity Analysis Data
| Analyte | Method A | Method B |
| Retention Time (min) | ||
| Impurity 1 (e.g., 3-Bromoquinoline) | 3.2 | 5.8 |
| Impurity 2 (e.g., an oxidized by-product) | 4.5 | 8.2 |
| This compound | 7.68 | 10.5 |
| Area (%) | ||
| Impurity 1 | 0.25 | 0.28 |
| Impurity 2 | 0.15 | 0.12 |
| This compound | 99.60 | 99.60 |
| Calculated Purity (%) | 99.60 | 99.60 |
Experimental Protocols
Detailed methodologies are provided to ensure the reproducibility of the analytical results.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solution (100 µg/mL): Transfer 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method A: Isocratic Elution Protocol
-
System Preparation: Set up the HPLC system with the C18 column and equilibrate with the Acetonitrile:Water (80:20, v/v) mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms for a sufficient run time to allow for the elution of the main peak and any potential impurities (approximately 15 minutes).
-
Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
HPLC Method B: Gradient Elution Protocol
-
System Preparation: Install the Phenyl-Hexyl column and equilibrate the HPLC system with the initial mobile phase composition (30% Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.
-
Gradient Program: Set up the gradient program as detailed in Table 1.
-
Injection: Inject 10 µL of the filtered standard and sample solutions.
-
Data Acquisition: Acquire data for the entire duration of the gradient run and the subsequent equilibration period (25 minutes).
-
Analysis: Compare the retention time of the sample's main peak with the standard to confirm its identity. Calculate the purity based on the area percentage of the this compound peak.
Alternative Analytical Methods
While HPLC is a primary technique for purity assessment, other methods can provide complementary information.
Table 3: Comparison of Alternative Purity Analysis Methods
| Technique | Principle | Application | Typical Purity Range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification of volatile impurities and by-products; quantitative analysis. | 95-99.9% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and identification of structurally related impurities. | Provides structural information rather than a direct purity percentage. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine elemental composition. | Confirmation of the molecular formula of the main compound and identification of impurities. | Confirms identity; does not directly quantify purity. |
Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical progression of purity assessment in a research and development context.
Quinoline Derivatives in Drug Discovery: A Comparative Docking Study Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinoline derivatives in molecular docking studies against key protein receptors. Supported by experimental data from recent scientific literature, this document aims to be a valuable resource for in silico drug design and development.
The versatile scaffold of quinoline has long been a subject of interest in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a cornerstone in modern drug discovery.[2] This guide synthesizes data from several docking studies to compare the binding affinities of different quinoline derivatives against prominent protein targets implicated in cancer, infectious diseases, and neurological disorders.
Comparative Performance of Quinoline Derivatives
The efficacy of quinoline derivatives as potential therapeutic agents has been evaluated against a multitude of protein targets. The following tables summarize the docking scores and binding energies from various studies, offering a quantitative comparison of their binding affinities. Lower docking scores and binding energies typically indicate a more favorable binding interaction.
Anticancer Targets
Quinoline derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and tubulin.[1][3]
Table 1: Docking Performance against Receptor Tyrosine Kinases (EGFR and VEGFR-2)
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| 4-anilinoquinoline-3-carbonitrile | EGFR | - | - | - | [1] |
| 3-aryl-quinoline derivative 60 | VEGFR-2 | - | - | - | [1] |
| 3-aryl-quinoline derivative 61 | VEGFR-2 | - | - | - | [1] |
| Quinoline-3-carboxylic acid 58 | VEGFR-2 | - | IC50: 1.2 µM | - | [1] |
| Quinoline-3-carboxylic acid 59 | VEGFR-2 | - | IC50: 2.5 µM | - | [1] |
| Compound 5j | EGFR-TK | - | - | - | [4] |
Table 2: Docking Performance against Tubulin
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Compound 4c | Tubulin (Colchicine binding site) | 4O2B | - | - | [3][5] |
| Compound 9IV-c | Tubulin (Colchicine binding site) | 4O2B | -9.759 | - | [5] |
Antimicrobial and Antiviral Targets
The quinoline scaffold is also a key component in several antimicrobial and antiviral agents. Docking studies have been instrumental in understanding their mechanism of action against targets like DNA gyrase and HIV Reverse Transcriptase.[2][6]
Table 3: Docking Performance against Microbial and Viral Proteins
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | - | [2][6] |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | - | [2][6] |
| Compound 10 | DNA Gyrase | - | - | -18.8 | [2] |
| Isoniazid (Standard) | DNA Gyrase | - | - | -14.6 | [2] |
| Dihydrotriazine derivative 8a | Dihydrofolate Reductase (DHFR) | - | - | - | [7] |
Neurological Targets
In the context of neurodegenerative diseases, quinoline derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE).[8]
Table 4: Docking Performance against Acetylcholinesterase (AChE)
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| dq815 | Acetylcholinesterase | - | Exceeds natural substrate | [8] |
| dq829 | Acetylcholinesterase | - | Exceeds natural substrate | [8] |
| dq1356 | Acetylcholinesterase | - | Exceeds natural substrate | [8] |
| dq2357 | Acetylcholinesterase | - | Exceeds natural substrate | [8] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below is a generalized protocol based on the reviewed literature, followed by a more detailed workflow.
A typical molecular docking workflow involves the following key steps:
-
Preparation of Protein and Ligand: This initial and critical phase involves preparing the 3D structures of both the target protein and the quinoline derivative (ligand).
-
Grid Generation: A grid box is defined around the active site of the protein to delineate the search space for the ligand.
-
Docking Simulation: The docking software explores various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
-
Analysis of Results: The final poses are ranked based on their docking scores or binding energies to identify the most stable binding mode.
Detailed Methodologies
1. Ligand Preparation:
-
The 2D structures of the quinoline derivatives are sketched using chemical drawing software and then converted to 3D structures.
-
Energy minimization is performed using a suitable force field, such as Merck Molecular Force Field (MMFF94).[9]
-
The final 3D structures are saved in a format compatible with the docking software (e.g., PDB, MOL2).
2. Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[2]
-
The protein's energy is then minimized to relieve any steric clashes and achieve a more stable conformation.[2]
3. Docking Simulation Software:
-
A variety of software packages are utilized for molecular docking, with some of the most common being AutoDock Vina, PyRx, Schrödinger's Maestro (using Glide), and Discovery Studio.[2]
4. Grid Generation:
-
A grid box is defined to encompass the active site of the protein. The size and coordinates of the grid are critical parameters that directly influence the docking results.[2]
5. Docking and Scoring:
-
The docking algorithm systematically searches for the best binding poses of the ligand within the defined grid.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score in kcal/mol. The pose with the lowest score is generally considered the most favorable.[2]
Visualizing the Molecular Landscape
To better understand the context of these docking studies, the following diagrams illustrate a generalized experimental workflow and key signaling pathways often targeted by quinoline derivatives.
Many quinoline derivatives exert their anticancer effects by inhibiting key proteins in signaling pathways that control cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a prominent example, and its activation triggers downstream cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1]
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. arxiv.org [arxiv.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. modekeji.cn [modekeji.cn]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Potential of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, their potential as antioxidants has garnered significant interest due to the role of oxidative stress in a multitude of pathological conditions. This guide provides an objective comparison of the antioxidant potential of various quinoline derivatives, supported by experimental data from in vitro assays. We delve into the structure-activity relationships that govern their radical scavenging abilities and explore their interaction with key cellular antioxidant pathways.
Comparative Antioxidant Activity of Quinoline Derivatives
The antioxidant capacity of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for this purpose. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.
Below is a summary of the antioxidant activities of a series of synthesized 2-chloro-quinoline-3-carbaldehyde derivatives, providing a direct comparison of their efficacy.
| Compound ID | Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 1a | 2-chloro-6-methylquinoline-3-carbaldehyde | 85.75 | - | Ascorbic Acid | ~26 | - |
| 1b | 2-chloro-8-methylquinoline-3-carbaldehyde | 84.65 | - | Ascorbic Acid | ~26 | - |
| 1c | 2-chloro-6,8-dimethylquinoline-3-carbaldehyde | - | - | Ascorbic Acid | ~26 | - |
| 1d | 2-chloro-6-methoxyquinoline-3-carbaldehyde | - | - | Ascorbic Acid | ~26 | - |
| 1e | 2-chloro-8-methoxyquinoline-3-carbaldehyde | 85.23 | - | Ascorbic Acid | ~26 | - |
| 1f | 6-bromo-2-chloroquinoline-3-carbaldehyde | - | - | Ascorbic Acid | ~26 | - |
| 1g | 2,6-dichloroquinoline-3-carbaldehyde | 92.96 | - | Ascorbic Acid | ~26 | - |
Note: The IC50 values are indicative and can vary based on specific experimental conditions. A direct comparison is most accurate when data is generated from the same study under identical protocols.
From the presented data, it is evident that substitutions on the quinoline ring influence the antioxidant activity. For instance, compounds 1b and 1e show potent radical scavenging activity.[1] The presence and position of electron-donating groups, such as methyl and methoxy groups, appear to play a role in modulating this activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant data, a detailed understanding of the experimental methodologies is crucial.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A fresh 0.1 mM solution of DPPH in methanol is prepared.
-
Preparation of Test Samples: The quinoline derivatives and a standard antioxidant (e.g., Ascorbic Acid) are dissolved in a suitable solvent to prepare stock solutions. A series of dilutions are then made to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of each concentration of the test compound is added. An equal volume of the DPPH solution is then added and mixed thoroughly.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing the solvent and the DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the pre-formed blue-green ABTS•+ radical is monitored by the decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (7 mM) is mixed with potassium persulfate (2.45 mM), and the mixture is kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: A series of concentrations of the quinoline derivatives and a standard antioxidant (e.g., Trolox) are prepared.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: After a specific incubation time (e.g., 6 minutes), the absorbance is measured.
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Logical Relationships
The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.
Caption: Experimental workflow for assessing the antioxidant potential of quinoline derivatives.
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. Several studies suggest that certain quinoline derivatives can activate this protective pathway.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by quinoline derivatives.
References
A Comparative Efficacy Analysis of Quinoline-Based Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent quinoline-based antimalarial drugs. The data presented is collated from various experimental studies to aid in research and development efforts against malaria. The quinoline class of drugs has long been a cornerstone of antimalarial chemotherapy, targeting various stages of the Plasmodium parasite's life cycle. This guide will delve into a comparative analysis of their in vitro and in vivo efficacy, mechanisms of action, and resistance profiles.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting parasite growth in vitro. The following table summarizes the IC50 values for key quinoline antimalarials against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 10 - 20 | [1][2] |
| K1 (CQR) | 100 - 540 | [3][4] | |
| W2 (CQR) | >100 | [5] | |
| Dd2 (CQR) | >100 | [1][2] | |
| Amodiaquine | 3D7 (CQS) | 10 - 30 | [6] |
| K1 (CQR) | 30 - 60 | [6] | |
| W2 (CQR) | 30 - 60 | [6] | |
| Dd2 (CQR) | 30 - 60 | [6] | |
| Piperaquine | 3D7 (CQS) | 10.59 | [7] |
| K1 (CQR) | 20 - 50 | [3] | |
| Dd2 (CQR) | 20 - 50 | [3] | |
| Mefloquine | 3D7 (CQS) | 20 - 40 | [1][6] |
| K1 (CQR) | 30 - 60 | [6] | |
| W2mef (CQR) | >100 | [1] | |
| Dd2 (CQR) | 30 - 60 | [1] |
Clinical Efficacy: Parasite Clearance and Curative Outcomes
Clinical trials provide essential data on the in vivo performance of antimalarial drugs. A key metric is the parasite clearance time, which reflects the speed at which the drug removes parasites from the bloodstream.
A head-to-head randomized clinical trial in African children with uncomplicated malaria compared the efficacy of two artemisinin-based combination therapies (ACTs) containing quinoline partner drugs: artesunate-amodiaquine (ASAQ) and dihydroartemisinin-piperaquine (DHAPQ)[8]. The study found that both combinations had excellent efficacy. However, DHAPQ demonstrated a superior post-treatment prophylactic effect, resulting in a lower rate of recurrent parasitemia compared to ASAQ[8][9][10][11].
Another crucial aspect of clinical efficacy is the ability of 8-aminoquinolines, namely primaquine and tafenoquine, to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax, thereby preventing relapse. Modeling studies and clinical trials have estimated the hypnozoiticidal efficacy of various dosing regimens. A single 300 mg dose of tafenoquine has shown non-inferior efficacy to a 14-day course of primaquine in preventing P. vivax relapse[12][13].
Mechanisms of Action: Diverse Strategies to Kill the Parasite
Quinoline antimalarials employ different mechanisms to exert their parasiticidal effects.
Inhibition of Hemozoin Formation (Chloroquine, Amodiaquine, Piperaquine): During its intraerythrocytic stage, the malaria parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin[14][15][16]. Chloroquine, amodiaquine, and piperaquine are thought to interfere with this process[14][16][17]. They accumulate in the acidic digestive vacuole and are believed to cap the growing hemozoin crystal, preventing further heme polymerization[15][18][19]. This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death[14].
Inhibition of Protein Synthesis (Mefloquine): Recent studies using cryo-electron microscopy have revealed that mefloquine targets the 80S ribosome of P. falciparum, inhibiting protein synthesis[20][21][22][23][24]. By binding to the GTPase-associated center on the large ribosomal subunit, mefloquine stalls the translation process, which is lethal to the parasite[20][22].
Induction of Oxidative Stress (Primaquine and Tafenoquine): The precise mechanism of action for the 8-aminoquinolines against hypnozoites is not fully elucidated, but it is believed to involve the generation of reactive oxygen species (ROS)[25][26]. These drugs are metabolized into reactive intermediates that induce oxidative stress, damaging parasite mitochondria and other cellular components, ultimately leading to the death of the dormant hypnozoites in the liver[25].
Mechanisms of Resistance
The emergence and spread of drug resistance pose a significant threat to malaria control. For quinoline antimalarials, resistance is often associated with mutations in transporter proteins located on the parasite's digestive vacuole membrane.
Role of P. falciparum Chloroquine Resistance Transporter (PfCRT) and Multidrug Resistance Protein 1 (PfMDR1): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance[27][28][29]. These mutations alter the PfCRT protein, enabling it to transport chloroquine out of the digestive vacuole, thereby reducing the drug's concentration at its site of action[30][31]. Polymorphisms and changes in the copy number of the pfmdr1 gene can also modulate susceptibility to various quinolines, including mefloquine and amodiaquine, by altering drug transport across the vacuolar membrane[27][28][29][30][31].
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This high-throughput assay is widely used to determine the IC50 values of antimalarial compounds.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with serum and maintained at 37°C in a low-oxygen environment.
-
Drug Dilution: The test compounds are serially diluted in 96-well microplates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark, and the fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vivo Efficacy Testing: 4-Day Suppressive Test in Murine Models
This standard assay evaluates the in vivo efficacy of antimalarial compounds in rodent malaria models.
-
Infection: Mice (e.g., Swiss albino) are inoculated with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or by another appropriate route to groups of infected mice for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to that of the control group to calculate the percentage of parasite growth inhibition.
References
- 1. A comparative study of a flow-cytometry-based assessment of in vitro Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin-Piperaquine versus Artesunate-Amodiaquine: Superior Efficacy and Posttreatment Prophylaxis against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 17. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]
- 22. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 24. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 25. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 26. Primaquine or tafenoquine for preventing malaria in people travelling to or living in endemic areas - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 29. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinolin-3-ylmethanol and Quinolin-8-ylmethanol: Structure and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison
The key structural difference between Quinolin-3-ylmethanol and Quinolin-8-ylmethanol lies in the point of attachment of the hydroxymethyl (-CH₂OH) group to the quinoline ring. In this compound, the substituent is on the pyridine ring, whereas in Quinolin-8-ylmethanol, it is on the benzene ring. This seemingly minor change in position can significantly alter the molecule's electronic properties, steric profile, and ability to form intermolecular interactions, such as hydrogen bonds and chelation complexes, which are critical for biological activity.
| Property | This compound | Quinolin-8-ylmethanol |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol [4] |
| CAS Number | 13669-51-7 | 16032-35-2[4] |
| PubChem CID | 12662983 | 594412[4] |
| Position of -CH₂OH | C3 (Pyridine Ring) | C8 (Benzene Ring) |
Table 1: Structural and physical properties of this compound and Quinolin-8-ylmethanol.
Inferred Biological Activity Comparison
The position of the methanol substituent is expected to have a profound impact on the biological profiles of these isomers.
-
Quinolin-8-ylmethanol: The presence of a substituent at the C8 position, adjacent to the ring nitrogen, is a well-known motif in biologically active quinolines. The hydroxyl group in proximity to the nitrogen atom in 8-hydroxyquinoline (a related compound) is known to be a strong metal chelator, a property linked to its antimicrobial and anticancer activities.[5][6][7] While Quinolin-8-ylmethanol is not 8-hydroxyquinoline, the proximity of the hydroxyl group to the nitrogen could still confer some chelating properties or influence its interaction with biological targets. The C8 position is also critical in some antimalarial drugs, although substitution at this position can sometimes abolish activity in other classes of quinolines.[8]
-
This compound: Substituents at the C3 position are less common in established quinoline-based drugs compared to substitutions at C4, C7, and C8. However, modifications at C3 are a subject of ongoing research. For instance, a methyl group at position 3 has been shown to reduce the activity of some 4-substituted antimalarials.[8] The electronic influence of the C3 substituent on the pyridine ring is different from that of a C8 substituent on the benzene ring, which would lead to different interactions with biological macromolecules.
| Biological Activity | This compound (Inferred) | Quinolin-8-ylmethanol (Inferred) | Rationale for Inference |
| Antimicrobial | Potentially lower activity | Potentially higher activity | The 8-hydroxyquinoline scaffold is a known antimicrobial agent, partly due to its metal chelating ability.[5][6] The C8-OH proximity to the nitrogen in Quinolin-8-ylmethanol might mimic this to some extent. |
| Antimalarial | Unlikely to be potent | Potentially active, but highly dependent on other substitutions | The quinoline methanol scaffold is the basis for antimalarials like mefloquine (a 4-methanol).[9][10] However, SAR studies for 4-substituted quinolines show that C8 substitution can be detrimental.[8] The activity of a simple C8-methanol is not established. |
| Anticancer | Unknown | Potentially active | 8-Hydroxyquinoline derivatives have shown anticancer properties.[6][7] The potential for C8-substituted quinolines to act as ligands for various biological targets makes this a possibility. |
Table 2: Inferred potential biological activities based on structure-activity relationships of the quinoline nucleus.
Representative Experimental Protocols
To empirically determine and compare the biological activities of these compounds, standardized assays are required. Below is a representative protocol for assessing antibacterial activity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Stock Solutions: Dissolve this compound and Quinolin-8-ylmethanol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
Culture Preparation: Inoculate the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., gentamicin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Structure-Activity Relationship (SAR) Insights for the Quinoline Nucleus
The biological activity of quinoline derivatives is highly tunable by modifying different positions on the ring. The following diagram illustrates key positions that are often modified in drug discovery programs.
Conclusion
While this compound and Quinolin-8-ylmethanol are simple positional isomers, their structural differences are likely to translate into distinct biological profiles. Based on established structure-activity relationships for the quinoline class, Quinolin-8-ylmethanol holds a higher inferred potential for biological activity, particularly in areas like antimicrobial or anticancer research, due to the strategic location of its hydroxyl group near the ring nitrogen. Conversely, the C3-substitution in this compound places it in a less traditionally explored chemical space for bioactivity.
This comparative guide highlights the crucial role of substituent positioning in drug design and underscores the need for direct, empirical testing to validate these structure-based inferences. The provided workflow and representative protocol offer a starting point for researchers interested in exploring the therapeutic potential of these and other quinoline derivatives.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinolin-3-ylmethanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of quinolin-3-ylmethanol, a compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against accidental exposure.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use. |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or higher) particulate respirator or air-purifying respirator with organic vapor cartridges | Required when handling the solid, powdered form to prevent inhalation of dust, or when vapors may be generated. |
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the substance, including inhalation of dust or vapors.
-
Prohibit eating, drinking, or smoking in areas where this chemical is handled or stored.
-
Thoroughly wash hands after handling.
-
Keep containers tightly closed when not in use.
Hazard Summary
The following table summarizes the known hazards associated with this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
This compound waste must be segregated from other waste streams.
-
It is crucial to prevent mixing with incompatible materials, particularly strong oxidizing agents.
-
-
Waste Collection and Containerization:
-
Collect all waste containing this compound (including contaminated consumables like gloves, weigh boats, and pipette tips) in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended for liquid waste, while a clearly labeled, sealed bag or container should be used for solid waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all other chemical constituents, including solvents.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
This storage area should be a designated Satellite Accumulation Area (SAA) in compliance with your institution's policies.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to neutralize or treat the chemical waste unless you are following a validated and approved institutional procedure.
-
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.
-
Clean-up:
-
For minor spills of solid material, carefully clean up to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect all spill cleanup materials in a designated hazardous waste container.
-
Thoroughly wash the spill area with soap and water.
-
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Quinolin-3-ylmethanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinolin-3-ylmethanol. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must meet European Standard EN 166 or OSHA 29 CFR 1910.133 regulations. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check the manufacturer's specifications for breakthrough time and permeation data. Dispose of gloves immediately if contamination is suspected. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A long-sleeved lab coat is the minimum requirement. For larger quantities or when splashing is likely, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | NIOSH-approved Respirator | To be used in case of inadequate ventilation or when aerosolization is possible. The type of respirator and cartridge should be selected based on the potential concentration of airborne particles. |
| Foot Protection | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for the closely related compound Quinoline provides a valuable reference for risk assessment.
| Compound | Regulatory Body | Exposure Limit | Value |
| Quinoline | AIHA | WEEL (8-hour TWA) | 0.001 ppm |
AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Limit; TWA: Time-Weighted Average.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
3.1. Preparation
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Read and understand the Safety Data Sheet (SDS) for this compound.
-
PPE Inspection: Inspect all PPE for damage before use.
-
Work Area Setup: Ensure a certified chemical fume hood is operational. The work area should be clean and uncluttered. An eyewash station and safety shower must be readily accessible.
-
Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand) readily available.
3.2. Handling
-
Transfer: Conduct all transfers of this compound within the chemical fume hood. Use appropriate tools, such as spatulas or powder funnels, to minimize dust generation.
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, weigh in the fume hood.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in a chemical fume hood with the sash at the lowest practical height.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound. Rinse with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all this compound waste separately from other waste streams. It is incompatible with strong oxidizing agents.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.
Visual Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
